Daporinad
Descripción
Daporinad has been used in trials studying the treatment of Melanoma, Cutaneous T-cell Lymphoma, and B-cell Chronic Lymphocytic Leukemia.
This compound is a small molecule with potential antineoplastic and antiangiogenic activities. This compound binds to and inhibits nicotinamide phosphoribosyltransferase (NMPRTase), inhibiting the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3), which may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis. In addition, this agent may inhibit tumor cell production of vascular endothelial growth factor (VEGF), resulting in the inhibition of tumor angiogenesis. The coenzyme NAD+ plays an essential role in cellular redox reactions, including the redox reaction linking the citric acid cycle and oxidative phosphorylation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK866 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPORINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Daporinad's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daporinad (also known as FK866 or APO866) is a potent and highly specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, this compound triggers a cascade of events within cancer cells, leading to energy crisis, cell cycle arrest, and ultimately, cell death through multiple modalities, including apoptosis and autophagy.[3][4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion
The primary molecular target of this compound is the enzyme NAMPT.[1][3] In mammalian cells, the salvage pathway is the main route for NAD+ regeneration, and NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased reliance on this pathway to maintain their NAD+ pools, making them particularly vulnerable to NAMPT inhibition.[3][6]
This compound binds to and inhibits NAMPT, leading to a rapid and significant depletion of intracellular NAD+ levels.[1][7][8] This depletion is the central event that orchestrates the downstream anti-cancer effects of the drug.
Core Mechanism of this compound
Downstream Cellular Consequences
The depletion of NAD+, a crucial coenzyme for hundreds of redox reactions and a substrate for enzymes like PARPs and sirtuins, triggers a multi-faceted cellular response.
Energy Crisis: ATP Depletion
NAD+ is essential for cellular energy production through glycolysis and oxidative phosphorylation.[6] this compound-induced NAD+ depletion leads to a subsequent and significant drop in intracellular ATP levels, precipitating an energy crisis within the cancer cell.[7][9]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell types.[3][4] The apoptotic cascade is initiated by the cellular stress caused by NAD+ and ATP depletion. Key events in this compound-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis, the loss of ΔΨm is consistently observed following this compound treatment.[1]
-
Reactive Oxygen Species (ROS) Production: The impairment of mitochondrial function can lead to an increase in ROS, further contributing to cellular damage and apoptotic signaling.
-
Caspase Activation: While some studies report caspase-independent cell death, others have shown the activation of effector caspases, such as caspase-3, in response to this compound.[1][10]
Apoptosis Signaling Pathway
Induction of Autophagy
In addition to apoptosis, this compound has been shown to induce autophagy, a cellular self-degradation process.[1][5] This is thought to be a consequence of the profound metabolic stress induced by the drug. The signaling pathways implicated in this compound-induced autophagy include:
-
Inhibition of mTORC1 Signaling: this compound treatment leads to the downregulation of the PI3K/AKT/mTORC1 pathway, a central regulator of cell growth and a negative regulator of autophagy.
-
Inhibition of ERK1/2 Signaling: The MAPK/ERK pathway is also inhibited by this compound, contributing to the induction of autophagy.
-
Nuclear Translocation of TFEB: The inhibition of mTORC1 and ERK1/2 leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Autophagy Signaling Pathway
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[11] This effect is likely mediated by the depletion of NAD+, which is required for the activity of various enzymes involved in cell cycle progression. The precise molecular mechanism is still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the Cyclin B1-CDK1 complex.[11][12]
Anti-Angiogenic Effects
This compound has been reported to possess anti-angiogenic properties, in part by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[13] While the direct signaling pathway is not fully elucidated, NAD+ levels are known to influence angiogenesis. One plausible mechanism is through the NAD+-dependent deacetylase SIRT1, which can regulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[14][15][16] By depleting NAD+, this compound may reduce SIRT1 activity, leading to increased HIF-1α degradation and consequently, decreased VEGF expression.
Anti-Angiogenesis Pathway
Quantitative Data Summary
The potency of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Malignancies (average of 41 lines) | Leukemia, Lymphoma | 0.09 - 27 | [1] |
| SH-SY5Y | Neuroblastoma | 1.7 | [1] |
| HT1080 | Fibrosarcoma | 160 | [1] |
| U87 | Glioblastoma | 170,000 | [17] |
| MiaPaCa-2 | Pancreatic Cancer | <1 (sub-nanomolar) | [18] |
| ML2 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |
| JRKT | Acute Lymphoblastic Leukemia | <1 (sub-nanomolar) | [18] |
| NMLW | Burkitt Lymphoma | <1 (sub-nanomolar) | [18] |
| RPMI8226 | Multiple Myeloma | <1 (sub-nanomolar) | [18] |
| NB4 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [18] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-100 (estimated) | [19] |
| MCF-7 | Breast Cancer (ER+) | >100 (less sensitive) | [19] |
Table 2: Effects on NAD+ and ATP Levels
| Cell Line | Treatment | Time Point | % Decrease in NAD+ | % Decrease in ATP | Reference |
| KP4 | 5 nM this compound | 24 h | ~90% | Not specified | [7] |
| PANC-1 | 5 nM this compound | 24 h | ~90% | Not specified | [7] |
| RMS cell lines | ≤1 nM OT-82 (2nd gen.) | 24-72 h | Significant, dose-dependent | Profound depletion | [20] |
| Hematologic Malignancies | 10 nM this compound | 24 h | Significant | - | [10] |
| Hematologic Malignancies | 10 nM this compound | 48-72 h | - | Significant | [10] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| Human AML, Lymphoblastic Lymphoma, Leukemia | 20 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Prevented and abrogated tumor growth | [1] |
| KP4 (Pancreatic Cancer) | 20 mg/kg/day, i.p., 5 times/week for 4 weeks | Slowed tumor progression | [7] |
| MM1S (Multiple Myeloma) | 30 mg/kg, i.p., twice daily for 4 days, weekly for 3 weeks | Significant anti-MM activity | [21] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[13]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 or 96 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][22]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][15]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]
MTT Assay Workflow
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.[14]
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.[14]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1][14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
Annexin V/PI Assay Workflow
Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in ΔΨm.
-
Cell Treatment: Treat cells with this compound as required. Include a positive control (e.g., CCCP) to induce depolarization.[4]
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[4][23]
-
Washing: Wash the cells with assay buffer.[23]
-
Fluorescence Measurement: Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while monomers in the cytoplasm of apoptotic cells emit green fluorescence (~535 nm).[4][23] The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.
Intracellular NAD+ Measurement
Several methods can be used, including HPLC and commercially available colorimetric or fluorometric assay kits.
-
Sample Preparation: Lyse cells using an appropriate extraction buffer (e.g., acid extraction for NAD+).[24]
-
NAD+ Cycling Reaction: In a 96-well plate, add cell lysates and a master mix containing enzymes that cycle between NAD+ and NADH, generating a product that can be measured.[16]
-
Detection: Measure the absorbance or fluorescence of the product, which is proportional to the NAD+ concentration.[16]
-
Quantification: Calculate NAD+ concentration based on a standard curve and normalize to protein concentration or cell number.[16]
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and post-translational modification of key proteins in the apoptosis and autophagy pathways.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, LC3-I/II, p-mTOR, p-ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound's mechanism of action is centered on the inhibition of NAMPT and the subsequent depletion of NAD+, leading to a profound energy crisis and the induction of multiple cell death pathways in cancer cells. Its potent anti-cancer effects in preclinical models highlight the therapeutic potential of targeting NAD+ metabolism. However, clinical trials with this compound as a monotherapy have shown limited efficacy, often due to dose-limiting toxicities.[23]
Future research is focused on several key areas:
-
Combination Therapies: Combining this compound or other NAMPT inhibitors with conventional chemotherapeutics or other targeted agents to enhance efficacy and overcome resistance.[7][9]
-
Predictive Biomarkers: Identifying biomarkers to select patients who are most likely to respond to NAMPT inhibition.
-
Second-Generation Inhibitors: Developing novel NAMPT inhibitors with improved pharmacokinetic properties and better therapeutic windows.[20]
This in-depth guide provides a solid foundation for understanding the complex mechanism of action of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies targeting cellular metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ and Vascular Dysfunction: From Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF-independent regulation of VEGF and angiogenesis by the transcriptional coactivator PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Impairment of an endothelial NAD+-H2S signaling network is a reversible cause of vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Dysfunction and Metabolic Reprogramming in Chronic Inflammatory Diseases: Molecular Insights and Therapeutic Opportunities | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Role of Daporinad (FK866) in NAD+ Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cell survival.[4][5][6][7] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to metabolic stress and apoptosis, particularly in cells with high energy demands such as cancer cells.[8][9][10] This technical guide provides an in-depth overview of the function of this compound in NAD+ biosynthesis, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows. Although this compound did not achieve its primary endpoints in clinical trials for various cancers due to a lack of efficacy, it remains a valuable tool for preclinical research into NAD+ metabolism and the therapeutic potential of NAMPT inhibition.[7][10][11][12]
Mechanism of Action
This compound exerts its biological effects by directly binding to and inhibiting the enzymatic activity of NAMPT.[1][9][11] This enzyme is pivotal in the primary salvage pathway that recycles nicotinamide (NAM) back into NAD+.[5][7] The inhibition of NAMPT by this compound leads to a rapid and significant decrease in the intracellular pool of NAD+, a critical coenzyme for hundreds of redox reactions and a substrate for NAD+-consuming enzymes such as PARPs and sirtuins.[5][13][14] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration, making them more susceptible to the cytotoxic effects of this compound.[7][15][16]
Signaling Pathway of this compound-mediated NAD+ Depletion
The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by this compound.
Quantitative Data
In Vitro Potency and Cytotoxicity
This compound exhibits potent inhibition of NAMPT and significant cytotoxicity against a wide range of cancer cell lines, particularly those of hematological origin.[7][16][17]
| Cell Line | Cancer Type | IC50 / LD50 (nM) | Assay Type | Reference |
| Various Hematological Malignancies | Leukemia, Lymphoma | 0.09 - 27 | Cytotoxicity | [18] |
| NCI-H209, H69, H446, DMS79 (SCLC) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability (72h) | [17] |
| H69AR (SCLC, resistant) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability (72h) | [17] |
| A549 (NSCLC) | Non-Small Cell Lung Cancer | 100 | Cell Viability (72h) | [17] |
| U87 | Glioblastoma | 170,000 | Cell Growth | [3] |
| MiaPaCa-2 | Pancreatic Cancer | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| ML2 | Acute Myeloid Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| JRKT | Acute Lymphoblastic Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| NMLW | Burkitt Lymphoma | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| RPMI8226 | Multiple Myeloma | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| NB4 | Acute Myeloid Leukemia | <10 (sub-nanomolar) | Cytotoxicity | [16] |
| MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | More sensitive than MCF-7 | Proliferation Inhibition | [10] |
| MDA-MB-468 (TNBC) | Triple-Negative Breast Cancer | More sensitive than MCF-7 | Proliferation Inhibition | [10] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have been conducted to evaluate the distribution and clearance of this compound.
| Species | Dose | Route | Cmax | T1/2 | Key Findings | Reference |
| Mouse | 5, 10, 30 mg/kg | IV | - | - | Linear PK at 5 & 10 mg/kg; non-linear at 30 mg/kg. 25 metabolites identified. | [1][2][8][11] |
| Mouse | 10 mg/kg | IV | 14 µM | ~50 min | Rapid clearance. | [13] |
| Rat | up to 60 mg/kg | IP | 6.7 µM | - | Toxicodynamic studies. | [13] |
Clinical Trial Data
This compound has been evaluated in Phase I and II clinical trials. While it showed a manageable safety profile, it did not demonstrate sufficient efficacy to proceed to later stages.[7][10]
| Trial Phase | Patient Population | Dose Limiting Toxicity | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Thrombocytopenia | Recommended Phase II dose: 0.126 mg/m²/h (96h infusion). No objective responses, 4 patients had stable disease. | [12] |
| Phase II | Various Cancers | - | Discontinued due to inadequate efficacy. | [7][10] |
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of this compound on purified human NAMPT.[9][19]
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
This compound (FK866) dissolved in DMSO
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 1%. Prepare substrate solutions (NAM, PRPP, ATP) and a coupling enzyme mixture (NMNAT, ADH, ethanol) in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of diluted this compound or vehicle control. Add 10 µL of diluted NAMPT enzyme to each well (except "no enzyme" controls). Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Start the reaction by adding a master mix of substrates to all wells.
-
Coupled Reaction and Detection: Immediately add the coupling enzyme mixture. Incubate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Measure fluorescence intensity (Ex: 340 nm, Em: 460 nm).
-
Data Analysis: Subtract background fluorescence. Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
Cellular NAD+ Quantification
This protocol outlines the measurement of intracellular NAD+ levels in cells treated with this compound using an enzymatic cycling assay or HPLC.[4][6][15][20]
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
This compound (FK866)
-
PBS
-
Acidic extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralization buffer (e.g., potassium carbonate)
-
Commercially available NAD+/NADH assay kit or HPLC system
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
NAD+ Extraction: Wash cells with PBS. Lyse cells with acidic extraction buffer. Neutralize the lysate. Centrifuge to pellet precipitate.
-
NAD+ Measurement:
-
Enzymatic Assay: Use a commercial kit following the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
HPLC: Inject the supernatant into a reverse-phase HPLC system to separate and quantify NAD+.[20]
-
-
Data Normalization and Analysis: Normalize NAD+ levels to the total protein concentration of each sample. Compare NAD+ levels in this compound-treated cells to the vehicle control.
Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability using a tetrazolium reduction (e.g., MTT, MTS) or ATP-based (e.g., CellTiter-Glo) assay.[14][17][21]
Materials:
-
Cultured cells
-
This compound (FK866)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and incubate overnight. Treat with a serial dilution of this compound for the desired exposure period (e.g., 72 hours).
-
Addition of Reagent:
-
MTT/MTS: Add the tetrazolium salt solution to each well and incubate for 1-4 hours at 37°C. For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
ATP-based: Add the luminescent reagent directly to the wells.
-
-
Measurement:
-
MTT/MTS: Measure absorbance at the appropriate wavelength.
-
ATP-based: Measure luminescence.
-
-
Data Analysis: Subtract background readings. Normalize data to vehicle-treated controls and plot a dose-response curve to determine the IC50 or LD50 value.
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Downstream Consequences of NAMPT Inhibition
Conclusion
This compound (FK866) is a foundational research tool for understanding the critical role of the NAD+ salvage pathway in normal and disease physiology, particularly in oncology. Its high specificity and potency for NAMPT have enabled detailed elucidation of the downstream consequences of NAD+ depletion. While its clinical development was halted, the knowledge gained from studying this compound continues to inform the development of next-generation NAMPT inhibitors and other therapeutic strategies targeting cellular metabolism. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers investigating NAD+ biology and its therapeutic manipulation.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 16. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Daporinad (FK866): A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Initially identified as a promising anti-cancer agent due to the high reliance of tumor cells on this pathway, its development has provided critical insights into the role of NAD+ metabolism in cancer biology. This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, detailed experimental protocols, and a summary of its preclinical and clinical findings.
Discovery and Development History
This compound was first identified by scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) during a screening for compounds capable of inducing apoptosis in cancer cells.[1] The compound, then designated FK866, demonstrated potent cytotoxic effects against a variety of tumor cell lines.
The corporate development history of this compound has been complex, involving several pharmaceutical entities over the years. Following its initial discovery, the development rights moved through a series of corporate acquisitions and licensing agreements.
A summary of the key milestones in the development of this compound is presented below:
| Year | Milestone | Organization(s) |
| 2003 | Initial publication detailing the discovery and mechanism of action of FK866 as a specific NAMPT inhibitor. | Fujisawa Pharmaceutical Co. |
| 2005 | Initiation of Phase I clinical trials in patients with advanced solid tumors. | |
| 2009 | Publication of preclinical data demonstrating potent activity against hematological malignancies.[3][4] | |
| 2010 | Reports from Phase I trials indicating dose-limiting toxicities, primarily thrombocytopenia. | |
| 2010s | Multiple Phase I and II clinical trials conducted in various solid and hematological cancers. | |
| 2010s | Eventual discontinuation of most clinical trials due to a combination of limited efficacy and toxicity concerns.[2][3] |
Despite its failure to gain regulatory approval as a cancer therapeutic, this compound remains a valuable tool for researchers studying NAD+ metabolism and its role in various physiological and pathological processes.
Mechanism of Action
This compound exerts its biological effects through the potent and specific inhibition of NAMPT.[1] This enzyme is crucial for the salvage pathway of NAD+ synthesis, which recycles nicotinamide back into the NAD+ pool. In many cancer cells, the demand for NAD+ is significantly elevated to support rapid proliferation, DNA repair, and other metabolic activities. These cells often become highly dependent on the NAMPT-mediated salvage pathway for their NAD+ supply.
By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels.[1][5] This has several downstream consequences:
-
ATP Depletion: NAD+ is a critical coenzyme for cellular respiration and ATP production. Its depletion leads to a subsequent decline in intracellular ATP levels, precipitating an energy crisis within the cell.[5]
-
Induction of Apoptosis: The severe energy stress and metabolic collapse triggered by NAD+ and ATP depletion ultimately lead to the activation of apoptotic cell death pathways.[1][5] Evidence suggests the involvement of mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the activation of apoptotic signaling cascades.[5]
-
Inhibition of NAD+-Dependent Enzymes: NAD+ is a required substrate for several classes of enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and stress responses. Inhibition of their function due to NAD+ depletion likely contributes to the cytotoxic effects of this compound.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Mechanism of action of this compound (FK866) in cancer cells.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~1 | [1] |
| K562 | Chronic Myelogenous Leukemia | - | [1] |
| Various Hematologic Malignancies | Leukemia, Lymphoma | 0.09 - 27 |
In Vivo Efficacy
Preclinical studies in animal models have also shown the anti-tumor efficacy of this compound.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Mouse Xenograft | Pancreatic Cancer | - | Reduced tumor growth |
| Mouse Xenograft | Hematologic Malignancies | - | Abrogated tumor growth |
Clinical Pharmacokinetics (Phase I)
A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic data.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 0.126 mg/m²/h (96-h continuous infusion) |
| Dose-Limiting Toxicity (DLT) | Thrombocytopenia |
Experimental Protocols
NAMPT Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against NAMPT.
Principle: The assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, which is then converted to NAD+. The NAD+ is subsequently used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound)
-
96-well or 384-well black plates
-
Fluorometric or colorimetric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound and a fixed concentration of NAMPT enzyme to the wells of the microplate.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and ADH) and ethanol.
-
Incubate for an additional period to allow for the conversion of NMN to NAD+ and the subsequent generation of the detectable signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Daporinad: A Technical Guide to a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ pools, this compound disrupts cellular metabolism and energy homeostasis, leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of NAD+ metabolism and cancer therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Synonyms | FK866, APO866 | [3] |
| IUPAC Name | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide | [3] |
| Molecular Formula | C24H29N3O2 | [3] |
| Molecular Weight | 391.51 g/mol | [3] |
| CAS Number | 658084-64-1 | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 10 | [2] |
| Topological Polar Surface Area | 62.3 Ų | [2] |
| XLogP3 | 3.83 | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the NAD+ salvage pathway. This pathway is the primary route for NAD+ synthesis in mammalian cells.
The NAD+ Salvage Pathway and NAMPT Inhibition
The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
Downstream Signaling Consequences of NAMPT Inhibition
By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels, which in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling events, ultimately leading to cell death. Key affected pathways include:
-
Sirtuin (SIRT) Deacetylases: These NAD+-dependent enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair. Reduced NAD+ levels inhibit SIRT1 activity.
-
AKT/ERK Signaling: this compound has been shown to decrease the phosphorylation of AKT and ERK1/2, key proteins in cell survival and proliferation pathways.
-
mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a central regulator of cell growth and metabolism.
Preclinical Pharmacology
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with IC50 values in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| NMPRTase (cell-free) | - | 0.09 | Enzyme Inhibition | [1] |
| SCLC cell lines (range) | Small Cell Lung Cancer | 0.38 - 7.2 | Cell Viability | [5] |
| A549 | Non-Small Cell Lung Cancer | 100 | Cell Viability | [5] |
| Hematologic Malignancies (average) | Various | 2.89 ± 0.47 | Cytotoxicity | [6] |
| Non-Hematologic Malignancies (average) | Various | 13.03 ± 2.94 | Cytotoxicity | [6] |
Treatment of cancer cells with this compound leads to a time- and concentration-dependent depletion of intracellular NAD+ and ATP. For instance, in chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ is observed as early as 24 hours, followed by a decrease in ATP levels at 48 hours.[7]
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies of this compound have been conducted in mice following intravenous administration.
| Dose (mg/kg) | Cmax (ng/mL) | AUCinf (ngh/mL) | t1/2 (h) | CL (L/h/kg) | Vss (L/kg) |
| 5 | 5,470 ± 1,140 | 2,780 ± 321 | 0.81 ± 0.15 | 1.82 ± 0.21 | 1.14 ± 0.11 |
| 10 | 11,100 ± 1,170 | 5,980 ± 813 | 0.83 ± 0.09 | 1.71 ± 0.23 | 1.09 ± 0.09 |
| 30 | 38,700 ± 5,480 | 18,900 ± 2,430 | 0.77 ± 0.05 | 1.61 ± 0.21 | 0.87 ± 0.08 |
| Data from a study in mice, presented as mean ± SD (n=3).[8] |
Clinical Development
This compound has been evaluated in Phase I and II clinical trials for the treatment of various cancers.
Phase I Trial in Advanced Solid Tumors
A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose.
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumor malignancies | [9] |
| Dosing Regimen | Continuous 96-h infusion every 28 days | [9] |
| Recommended Phase II Dose | 0.126 mg/m²/h | [9] |
| Dose-Limiting Toxicity | Thrombocytopenia | [9] |
| Efficacy | No objective responses; 4 patients had stable disease |
Phase II Trial in Cutaneous T-Cell Lymphoma
A Phase II trial was initiated to evaluate the efficacy of this compound in patients with refractory or relapsed cutaneous T-cell lymphoma (CTCL). However, the study was terminated early.
| Parameter | Outcome | Reference |
| Patient Population | Refractory or relapsed Cutaneous T-Cell Lymphoma | |
| Primary Efficacy Endpoint | Objective Response Rate | |
| Trial Status | Terminated early | |
| Reason for Termination | Lack of efficacy at a prespecified interim analysis |
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of a test compound against purified human NAMPT.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and coupling enzyme mixtures.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test inhibitor or vehicle, followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add the substrate and coupling enzyme mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)
-
Appropriate cell culture medium and supplements
-
This compound (FK866)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]
In Vivo Xenograft Studies in Mice
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation (e.g., Panc-1)
-
This compound (FK866)
-
Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH2O)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective groups for a specified duration (e.g., 4 weeks, 5 days per week).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of NAMPT with significant preclinical anti-cancer activity. Its mechanism of action, centered on the depletion of NAD+ and subsequent metabolic collapse, has been extensively studied. While clinical trials have not demonstrated sufficient efficacy to warrant further development as a monotherapy, this compound remains an invaluable tool for researchers studying NAD+ metabolism and its role in cancer and other diseases. The detailed data and protocols provided in this guide are intended to facilitate the continued exploration of NAMPT inhibition as a therapeutic strategy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. jadpro.com [jadpro.com]
- 6. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Objective response rate and progression-free survival as surrogates for overall survival treatment effect: A meta-analysis across diverse tumour groups and contemporary therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NAMPT Inhibition by Daporinad in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By targeting this critical metabolic node, this compound effectively depletes intracellular NAD+ pools, leading to a cascade of events that culminate in apoptotic cell death, particularly in cancer cells that exhibit high NAD+ turnover.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies associated with this compound-induced apoptosis, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting NAD+ Metabolism in Cancer
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme and substrate that plays a central role in a multitude of cellular processes, including redox reactions, energy metabolism, DNA repair, and cell signaling.[4][5] Many cancer cells are characterized by an elevated metabolic rate and increased reliance on NAD+ for survival and proliferation, making the enzymes involved in NAD+ biosynthesis attractive therapeutic targets.[5][6] The salvage pathway, which recycles nicotinamide to generate NAD+, is the predominant route for NAD+ synthesis in mammalian cells.[3][7] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway.[2][4]
This compound has emerged as a potent and selective inhibitor of NAMPT, demonstrating significant anti-neoplastic activity in various preclinical models by inducing a state of catastrophic NAD+ depletion.[2][8] This guide elucidates the downstream consequences of NAMPT inhibition by this compound, focusing specifically on its role as a potent inducer of the intrinsic apoptotic pathway.
Mechanism of Action: From NAMPT Inhibition to Apoptotic Execution
The primary mechanism of this compound is its direct, non-competitive inhibition of NAMPT.[1] This action sets off a sequential and predictable series of intracellular events that shift the cellular balance from survival to apoptosis.
Depletion of NAD+ and ATP
Following treatment with this compound, cancer cells experience a rapid and significant decline in intracellular NAD+ levels.[3][9] In chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD+ can be observed as early as day one post-treatment.[9] Since NAD+ is a critical cofactor for metabolic pathways like glycolysis and oxidative phosphorylation, its depletion leads to a subsequent, delayed reduction in adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[6][9] This energy crisis is a key initiating factor in the apoptotic process.
Mitochondrial Dysfunction and Intrinsic Apoptosis
The depletion of NAD+ and ATP directly impacts mitochondrial health. The process unfolds as follows:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The decline in ATP and disruption of the electron transport chain lead to the depolarization of the mitochondrial membrane.[9][10] This loss of ΔΨm is a critical "point of no return" in the intrinsic apoptotic pathway.[9]
-
Increase in Reactive Oxygen Species (ROS): Dysfunctional mitochondria can lead to increased production of reactive oxygen species, contributing to cellular stress and damage.[9]
-
Caspase Activation: The loss of mitochondrial integrity triggers the activation of the caspase cascade. Initiator caspases (like Caspase-9) are activated, which in turn cleave and activate executioner caspases (such as Caspase-3 and Caspase-7).[11][12][13] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[11]
Role of p53
In some cellular contexts, the apoptotic response to this compound is associated with the tumor suppressor protein p53. Inhibition of NAMPT can lead to increased acetylation and activation of p53, which then contributes to cell cycle arrest and apoptosis.[14] Knockdown of p53 has been shown to attenuate the apoptotic effects of this compound in certain cell lines.[14]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for studying this compound's effects.
DOT script for Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
DOT script for Experimental Workflow for Apoptosis Assessment
Caption: Experimental workflow for assessing apoptosis via flow cytometry.
Quantitative Data on this compound's Efficacy
The potency of this compound varies across different cell types. The following tables summarize key quantitative metrics reported in the literature.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ (Enzymatic) | 0.09 nM | Cell-free NAMPT | [15] |
| IC₅₀ (Cellular) | ~1 nM | HepG2 human liver carcinoma cells | [1][4] |
| Kᵢ (Enzyme/Substrate) | 0.4 nM | Partially purified NAMPT (K562 cells) | [1] |
| Kᵢ' (Free Enzyme) | 0.3 nM | Partially purified NAMPT (K562 cells) | [1] |
Table 2: Cellular Effects of this compound in Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment | Time Point | Cellular Effect | Observation | Reference |
| 10 nM this compound | Day 1 | NAD+ Levels | Significant decrease | [9] |
| 10 nM this compound | Day 2 | ATP Levels | Significant decrease | [9] |
| 10 nM this compound | Day 3 | Apoptotic Signaling | Induction observed | [9] |
| 10 nM this compound | Day 3 | Mitochondrial Potential | Loss observed | [9] |
| 10 nM this compound | Day 3 | ROS Levels | Increase observed | [9] |
Key Experimental Protocols
To aid in the replication and extension of research in this area, detailed methodologies for key experiments are provided below.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17]
Materials:
-
Cells treated with this compound and control cells.
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
Protocol: Measurement of Intracellular NAD+ Levels
This protocol describes a method for extracting and quantifying NAD+ using High-Performance Liquid Chromatography (HPLC).[7][18]
Materials:
-
Cell pellets.
-
Perchloric acid (HClO₄), ~0.6 M.
-
Potassium carbonate (K₂CO₃), 3 M.
-
Phosphate (B84403) buffer.
-
Reverse-phase HPLC system with a C18 column.
Procedure:
-
Extraction:
-
Lyse cell pellets by adding 300-500 µL of cold 0.6 M HClO₄.[7]
-
Incubate on ice for 10-15 minutes.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Neutralization and Desalting:
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 3 M K₂CO₃ until the pH is between 6 and 7. This will precipitate potassium perchlorate.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge to pellet the salt.
-
-
HPLC Analysis:
-
Transfer the final supernatant to an HPLC vial.
-
Inject 50-100 µL of the sample onto a C18 column.[7]
-
Run the HPLC with a mobile phase gradient (e.g., starting with 100% phosphate buffer and gradually increasing the methanol concentration) at a flow rate of 1 mL/min.[7]
-
Detect NAD+ by UV absorbance at 254 nm.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
-
Protocol: Western Blot for Caspase Activation
This protocol is used to detect the cleaved (active) forms of caspases, such as Caspase-3, which is a hallmark of apoptosis.[19]
Materials:
-
Cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Primary antibody specific for cleaved Caspase-3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The presence of a band at the correct molecular weight for cleaved Caspase-3 indicates caspase activation.
-
Conclusion
This compound represents a potent strategy for inducing apoptosis in cancer cells by targeting the fundamental metabolic pathway of NAD+ synthesis. Its specific inhibition of NAMPT leads to a well-defined cascade of events, including NAD+ and ATP depletion, mitochondrial collapse, and caspase activation. The quantitative data underscores its nanomolar potency, and the detailed protocols provided herein offer a robust framework for further investigation. Understanding the intricate molecular details of this compound-induced apoptosis is crucial for its continued development as a therapeutic agent and for identifying synergistic combinations that may overcome resistance and enhance clinical efficacy.
References
- 1. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of NAMPT pathway by FK866 activates the function of p53 in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Daporinad on Cellular Energy Metabolism: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly potent and specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, most notably the redox reactions that underpin cellular energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[2][3][4] By depleting the cellular NAD+ pool, this compound critically impairs the bioenergetic capacity of highly metabolic cells, leading to ATP depletion and subsequent cell death.[5][6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action and its downstream effects on cellular energy metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Inhibition of the NAD+ Salvage Pathway
The primary mechanism of this compound is the direct inhibition of NAMPT.[1][2] This enzyme is crucial for converting nicotinamide (a form of vitamin B3) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2] In many cancer cells, the NAD+ salvage pathway is upregulated to meet the high energy demands of rapid proliferation, making NAMPT a critical node for therapeutic intervention.[2]
This compound's inhibition of NAMPT leads to a rapid and significant depletion of intracellular NAD+ levels.[6][7] This depletion is the primary upstream event that triggers a cascade of metabolic consequences.
Quantitative Effects on Key Metabolic Molecules
Treatment of cancer cell lines with this compound results in a dose- and time-dependent decrease in both NAD+ and ATP pools. The depletion of NAD+ occurs rapidly, often within hours, while the subsequent decline in ATP levels becomes significant at later time points, ultimately leading to a catastrophic energy crisis and cell death.[8]
Table 1: Effect of this compound on Intracellular NAD+ and ATP Levels
| Cell Line | This compound Conc. | Time (h) | % NAD+ Reduction (vs. Control) | % ATP Reduction (vs. Control) | Reference |
|---|---|---|---|---|---|
| A2780 (Ovarian) | 100 nM | 24 | ~90% | ~60% | [5] |
| HCT116 (Colon) | 100 nM | 24 | ~90% | ~50% | [5] |
| Activated PBLs | 100 nM | 3 | Significant Decrease | Not yet significant | [8] |
| Activated PBLs | 100 nM | 24 | >90% | Significant Decrease | [8] |
| U251 (Glioblastoma) | 40 nM | 48 | ~80% | Not specified | [9] |
| KP4 (Pancreatic) | 10 nM | 6 | ~50% | Not specified | [10] |
| KP4 (Pancreatic) | 10 nM | 24 | ~90% | Not specified |[10] |
Note: Values are approximated from published data for illustrative purposes.
Impact on Core Metabolic Pathways
The depletion of NAD+, a critical oxidizing agent and cofactor for dehydrogenases, directly disrupts major energy-producing pathways.
Glycolysis
Glycolysis is highly sensitive to NAD+ levels, particularly at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, which requires NAD+ to convert glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of NAMPT by this compound leads to a bottleneck at this stage. This results in the accumulation of upstream glycolytic intermediates and a decrease in downstream metabolites.
Table 2: Relative Changes in Glycolytic Intermediates after this compound Treatment
| Metabolite | Cell Line | This compound Conc. | Relative Change vs. Control | Reference |
|---|---|---|---|---|
| Glucose 6-phosphate / Fructose 6-phosphate | A2780 | 100 nM | Increased | [5] |
| Fructose 1,6-bisphosphate | A2780 | 100 nM | Increased | [5] |
| Glyceraldehyde 3-phosphate | A2780 | 100 nM | Increased | [5] |
| 2- & 3-Phosphoglycerate | A2780 | 100 nM | Decreased | [5] |
| Phosphoenolpyruvate | A2780 | 100 nM | Decreased |[5] |
This disruption leads to a significant decrease in the overall glycolytic rate, as measured by the extracellular acidification rate (ECAR).[10]
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is heavily reliant on NAD+ for several key dehydrogenase reactions (e.g., pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, malate (B86768) dehydrogenase). The reduced availability of NAD+ and the diminished influx of pyruvate from glycolysis lead to an overall attenuation of the TCA cycle.
Table 3: Relative Changes in TCA Cycle Intermediates after this compound Treatment
| Metabolite | Cell Line | This compound Conc. | Relative Change vs. Control | Reference |
|---|---|---|---|---|
| Citrate | A2780 | 100 nM | Decreased | [11] |
| α-Ketoglutarate | A2780 | 100 nM | Decreased | [11] |
| Malate | A2780 | 100 nM | Decreased | [11] |
| Fumarate | A2780 | 100 nM | Decreased |[11] |
The decreased flux through the TCA cycle further exacerbates the cellular energy deficit by reducing the production of NADH and FADH2, which are essential electron donors for the electron transport chain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's metabolic effects.
Protocol 1: Measurement of Intracellular NAD+
This protocol is adapted from methods used to assess NAD+ levels following this compound treatment.[5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., A2780, HCT116) in a 96-well culture plate at a density of 8 x 10⁴ cells per well.
-
Incubate at 37°C in 5% CO₂ for 4 hours to allow for cell adherence.
-
Treat cells with various concentrations of this compound (e.g., 0-100 nM) for the desired time period (e.g., 24 hours). All treatments should be performed in duplicate or triplicate.
-
-
NAD+ Extraction:
-
Lyse cells with a radioimmune precipitation assay (RIPA) buffer.
-
Add 50 µL of 0.2 N HCl to the cell lysates.
-
Incubate the plate at 60°C for 10 minutes to degrade NADH.
-
Neutralize the extracts by adding 50 µL of 0.2 N NaOH.
-
-
Quantification (Enzymatic Cycling Assay):
-
Transfer the neutralized extracts to a new 96-well plate.
-
Add a reaction mixture containing alcohol dehydrogenase, diaphorase, resazurin, and the appropriate substrates.
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence using a plate reader at an excitation/emission of ~540/590 nm.
-
Calculate NAD+ concentration by comparing sample fluorescence to a standard curve generated with known NAD+ concentrations.
-
Protocol 2: Measurement of Intracellular ATP
This protocol utilizes a commercial bioluminescent assay to quantify ATP levels.[5]
-
Cell Culture and Treatment:
-
Follow the same cell seeding and this compound treatment procedure as described in Protocol 1.
-
-
ATP Quantification (e.g., ATPlite Assay):
-
Equilibrate the 96-well plate containing the treated cells to room temperature.
-
Add the cell lysis solution provided in the kit and shake for 5 minutes to ensure complete lysis.
-
Add the luciferase/luciferin substrate solution to each well.
-
Shake for an additional 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine ATP concentration by comparing the luminescence of the samples to an ATP standard curve.
-
Protocol 3: Metabolomics Analysis by LC-MS
This protocol provides a general workflow for analyzing changes in polar metabolites after this compound treatment.[1][5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) in DMEM supplemented with 10% dialyzed FBS and 25 mM glucose.
-
Treat cells with this compound for the desired duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 100 µL of ice-cold 80% methanol/20% water extraction solvent.
-
Incubate at -20°C for 15 minutes to precipitate proteins.
-
Centrifuge the plate at high speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and transfer to a new plate or vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is typically used.
-
The mass spectrometer (e.g., a triple quadrupole or high-resolution TOF-MS) is operated in negative ion mode to detect phosphorylated sugars and organic acids.
-
Metabolites are identified by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards.
-
Quantify relative changes in metabolite levels by integrating the peak areas for each identified metabolite across different treatment conditions.
-
Conclusion
This compound exerts its profound effects on cellular energy metabolism through a clear and potent mechanism: the inhibition of NAMPT. This action initiates a cascade beginning with the rapid depletion of the essential coenzyme NAD+, which subsequently cripples the central energy-producing pathways of glycolysis and the TCA cycle. The resulting catastrophic decline in ATP production provides a strong rationale for the development of NAMPT inhibitors as therapeutic agents, particularly in oncology, where cancer cells exhibit a heightened dependence on the NAD+ salvage pathway. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working to exploit this critical metabolic vulnerability.
References
- 1. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Daporinad's In Vitro Anti-Tumor Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Given the heightened reliance of many tumor cells on this pathway for their energetic and signaling needs, this compound has emerged as a promising anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the in vitro anti-tumor effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Through the depletion of intracellular NAD+, this compound triggers a cascade of events including metabolic collapse, induction of apoptosis, and autophagy, leading to cancer cell death.[1][4] This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Quantitative Analysis of this compound's Cytotoxicity
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range. The following tables summarize the reported IC50 values for this compound across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound (FK866) in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1S | Multiple Myeloma | <10 | [5] |
| U266 | Multiple Myeloma | <10 | [4] |
| RPMI8226/S | Multiple Myeloma | <10 | [4] |
| ML2 | Acute Myeloid Leukemia | 0.018 | [6] |
| JRKT | Acute Lymphoblastic Leukemia | <1 (sub-nanomolar) | [6] |
| NMLW | Burkitt Lymphoma | <1 (sub-nanomolar) | [6] |
| NB4 | Acute Myeloid Leukemia | <1 (sub-nanomolar) | [6] |
Table 2: In Vitro Cytotoxicity of this compound (FK866) in Solid Tumors
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Liver Carcinoma | ~1 | [7] |
| SW620 | Colorectal Cancer | 100 | [8] |
| HCT116 | Colorectal Cancer | 100 | [8] |
| IOMM | Anaplastic Meningioma | 2500 (2.5 µM) | [9] |
| MiaPaCa-2 | Pancreatic Cancer | 0.005 | [6] |
| MDA-MB-231 | Breast Cancer | <1000 | [10] |
| MDA-MB-468 | Breast Cancer | <1000 | [10] |
| MCF-7 | Breast Cancer | >1000 | [10] |
Core Experimental Protocols
This section details the standard methodologies employed in the in vitro evaluation of this compound's anti-tumor effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of this compound on cancer cell viability and to calculate the IC50 value.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 100 nM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
NAD+ Depletion Measurement
Objective: To measure the intracellular levels of NAD+ following this compound treatment.
Protocol: NAD+/NADH-Glo™ Assay (Promega)
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol to release NAD+ and NADH.
-
NAD+ Cycling Reaction: Add the NAD+ cycling enzyme/substrate solution to the wells.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of NAD+ and NADH in the sample.
-
Data Normalization: Normalize the results to the protein concentration of each sample.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against PARP1, cleaved caspase-3, LC3B, p-mTOR, p-ERK, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Chemiluminescent Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Molecular Mechanisms
This compound's anti-tumor activity stems from its potent inhibition of NAMPT, leading to a rapid depletion of the essential coenzyme NAD+. This has profound consequences on multiple cellular processes that are critical for cancer cell survival and proliferation.
The Central Role of NAMPT Inhibition and NAD+ Depletion
The primary mechanism of action of this compound is the direct inhibition of NAMPT, which blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key step in the NAD+ salvage pathway.[1] Cancer cells, with their high metabolic rate and increased activity of NAD+-consuming enzymes, are particularly vulnerable to this disruption in NAD+ homeostasis.[1][3]
Figure 1. This compound inhibits NAMPT, blocking NAD+ synthesis.
Downstream Effects of NAD+ Depletion
The depletion of NAD+ triggers a multi-faceted anti-tumor response, affecting key cellular processes including energy metabolism, DNA repair, and cell signaling.
-
Metabolic Crisis: NAD+ is a critical cofactor for glycolysis and oxidative phosphorylation.[1] Its depletion leads to a sharp decrease in ATP production, resulting in an energy crisis and metabolic collapse within the cancer cell.[11]
-
Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage repair.[12][13] this compound-induced NAD+ depletion inhibits PARP1 activity, leading to an accumulation of DNA damage and potentially sensitizing cancer cells to DNA-damaging agents.[14][15]
-
Altered Sirtuin Activity: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses.[12][16] The activity of SIRT1, a key sirtuin with roles in cell survival and proliferation, is attenuated upon NAD+ depletion.[16]
-
Induction of Autophagy: this compound has been shown to induce autophagy in cancer cells.[4][17] This is mediated, at least in part, through the inhibition of the mTORC1 and ERK1/2 signaling pathways, both of which are negative regulators of autophagy.[4] The induction of autophagy can, in some contexts, contribute to cell death.
Figure 2. Downstream signaling consequences of this compound-induced NAD+ depletion.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of this compound's anti-tumor effects.
Figure 3. A typical experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound demonstrates potent and broad-spectrum anti-tumor activity in vitro, primarily through the inhibition of NAMPT and subsequent depletion of intracellular NAD+. This leads to a cascade of events including metabolic disruption, impaired DNA repair, altered sirtuin signaling, and induction of autophagy, ultimately culminating in cancer cell death. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other NAMPT inhibitors as a promising therapeutic strategy in oncology. Further research is warranted to explore synergistic combinations and to identify predictive biomarkers to optimize the clinical application of this class of compounds.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (FK866,达珀利奈) - 仅供科研 | NMPRTase抑制剂 | MCE [medchemexpress.cn]
- 6. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. The NAD+/PARP1/SIRT1 Axis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A decrease in NAMPT activity impairs basal PARP-1 activity in cytidine deaminase deficient-cells, independently of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP-1 inhibition does not restore oxidant-mediated reduction in SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAD depletion by FK866 induces autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical research findings for Daporinad (APO866)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad, also known as APO866 or FK866, is a potent and specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] Given that many cancer cells exhibit increased energy demands and a higher reliance on NAD+ for various cellular processes, including metabolism, DNA repair, and signaling, targeting NAMPT has emerged as a promising anti-cancer strategy.[4][5] This technical guide provides an in-depth overview of the preclinical research findings for this compound, focusing on its mechanism of action, efficacy in various cancer models, and key experimental data.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting NAMPT, the rate-limiting enzyme that converts nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor of NAD+.[2][6] This inhibition leads to a rapid depletion of intracellular NAD+ levels.[7][8] The decline in NAD+ disrupts numerous cellular processes that are critical for cancer cell survival and proliferation, ultimately leading to cell death.[5][7]
The primary consequences of NAD+ depletion by this compound include:
-
Metabolic Collapse: A significant decrease in ATP production occurs due to the impairment of NAD+-dependent glycolysis and oxidative phosphorylation.[5][7]
-
Mitochondrial Dysfunction: this compound treatment is associated with depolarization of the mitochondrial membrane.[7][9]
-
Induction of Cell Death: Cell death induced by this compound is often caspase-independent and can involve mechanisms such as autophagy.[7][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent cell death.
Caption: A typical preclinical workflow for evaluating this compound's efficacy.
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity across a broad range of preclinical cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against various cancer cell lines, particularly those of hematologic origin.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Various Hematologic Malignancies | AML, ALL, MCL, CLL, T-cell Lymphoma | 0.09 - 27 | Cytotoxicity Assay | [9] |
| HCT116 | Colon Cancer | < 160 | WST-1 Assay (72 hrs) | [1] |
| N/A | N/A (Cell-free) | 0.09 | NMPRTase Inhibition Assay | [1] |
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound as a single agent and in combination therapies.
| Cancer Model | Animal Model | This compound Treatment Regimen | Outcome | Reference |
| AML, Lymphoblastic Lymphoma, Leukemia | C.B.-17 SCID Mice | 20 mg/kg i.p., twice daily for 4 days, repeated weekly for 3 weeks | Prevented and abrogated tumor growth | [7][9] |
| A2780 Ovarian Cancer Xenograft | Mice | 50 mg/kg i.p. (with 50 mg/kg oral nicotinic acid) | Increased lifespan by >3-fold compared to standard 15 mg/kg this compound | [11] |
| Aggressive Lymphoma | Xenograft Model | Combination with Rituximab (B1143277) | Significantly decreased tumor burden and prolonged survival over single agents | [12] |
| Ovarian Cancer Xenograft (PARP-resistant) | Mice | 5 mg/kg i.p. (in combination with Olaparib (B1684210) 50 mg/kg) | Significantly attenuated tumorigenesis | [8] |
Combination Strategies
Preclinical research has explored rational combination strategies to enhance the therapeutic window and efficacy of this compound.
Nicotinic Acid Rescue
Coadministration of nicotinic acid (NA) has been investigated as a strategy to protect normal tissues from this compound-induced toxicity.[11][13] Normal cells can utilize NA to synthesize NAD+ via the Preiss-Handler pathway, which is independent of NAMPT.[8] In contrast, some cancer cells lack the key enzyme for this pathway, nicotinic acid phosphoribosyltransferase (NAPRT), making them selectively vulnerable to this compound even in the presence of NA.[4][11] This approach allows for the administration of higher, more effective doses of this compound.[4][11]
Combination with Other Anti-Cancer Agents
-
Rituximab: In lymphoma models, combining this compound with the anti-CD20 antibody rituximab resulted in synergistic cell killing.[10][12] The proposed mechanism involves rituximab-induced PARP activation, which further consumes NAD+, exacerbating the depletion caused by this compound.[10]
-
PARP Inhibitors (e.g., Olaparib): In preclinical models of PARP-resistant ovarian cancer, the combination of this compound and olaparib showed significant anti-proliferative activity and attenuated tumor growth in vivo.[8]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 0.5 × 10^6 cells/mL) in triplicate in 96-well plates.[9]
-
Treatment: Add this compound at various concentrations in a small volume of culture medium. Use culture medium alone as a control.[9]
-
Incubation: Incubate the plates for 72 or 96 hours.[9]
-
MTT Addition: Add 15 µL of MTT dye solution to each well and incubate for an additional 4 hours.[9]
-
Solubilization: Add 100 µL of stop solution to each well and incubate for 1 hour to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a spectrophotometer.[9]
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice, such as BALB/c nude or C.B.-17 SCID mice (6 to 10 weeks old).[7]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).[13]
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg in 200 µL of 0.9% saline) via intraperitoneal injection, twice a day for 4 days, repeated weekly for 3 weeks. The control group receives vehicle only.[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 800 mm³) or at the end of the study period.[13]
Conclusion
Preclinical studies have robustly demonstrated the potent anti-tumor activity of this compound (APO866) across a spectrum of cancer models. Its mechanism of action, centered on the inhibition of NAMPT and subsequent NAD+ depletion, provides a strong rationale for its clinical development. Combination strategies, particularly with nicotinic acid to mitigate toxicity and with other anti-cancer agents to enhance efficacy, hold significant promise. The data and protocols summarized in this guide offer a comprehensive foundation for researchers and drug development professionals working on or interested in this promising therapeutic agent. While early clinical trials have shown some dose-limiting toxicities, ongoing research into optimized dosing schedules and combination therapies continues to explore the full potential of this compound in oncology.[7][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-lymphoma activity of APO866, an inhibitor of nicotinamide adenine dinucleotide biosynthesis, is potentialized when used in combination with anti-CD20 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Daporinad: A Comprehensive Technical Review of a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad, also known as FK866 or APO866, is a highly specific and potent, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and signaling.[1][3] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to a cascade of events that culminate in cancer cell death, making it a subject of extensive research in oncology.[2][4] This technical guide provides a comprehensive literature review of this compound research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to and inhibiting the NAMPT enzyme, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][3] This disruption of the NAD+ salvage pathway leads to a rapid and sustained depletion of the intracellular NAD+ pool.[1] NAD+ is an essential cofactor for numerous cellular processes, including:
-
Redox Reactions: NAD+ is a critical electron carrier in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, central to cellular energy production (ATP).[2]
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[5]
-
Signaling: NAD+ is consumed by sirtuins and other enzymes involved in a variety of signaling pathways that regulate cell survival, stress response, and apoptosis.
The depletion of NAD+ by this compound triggers a metabolic crisis in highly proliferative cancer cells, which have a high demand for this coenzyme. This leads to ATP depletion, induction of autophagy, and ultimately, apoptotic cell death.[1][4]
Quantitative Data
The potency and efficacy of this compound have been quantified across various preclinical studies. The following tables summarize key in vitro and in vivo data.
In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Various | Hematological Malignancies | ~1 | [4] |
| HepG2 | Liver Cancer | Not Specified | [4] |
| HCT116 | Colorectal Cancer | Not Specified | [6] |
| SW620 | Colorectal Cancer | Not Specified | [6] |
| NMPRTase (cell-free) | - | 0.09 | [6] |
Note: Specific IC50 values for many cell lines were not explicitly stated in the provided search results, but the general potency is in the low nanomolar range.
In Vivo Pharmacokinetics of this compound in Mice
| Dose (mg/kg) | Administration Route | Cmax (µM) | T1/2 (min) | Key Findings | Reference(s) |
| 5 | Intravenous (IV) | Not Specified | Not Specified | Linear pharmacokinetic tendency. | [7][8] |
| 10 | Intravenous (IV) | 14 | ~50 | Linear pharmacokinetic tendency. | [1][7][8] |
| 30 | Intravenous (IV) | Not Specified | Not Specified | Non-linear pharmacokinetic tendency. | [7][8] |
| Up to 60 (ip) | Intraperitoneal (ip) | 6.7 | Not Specified | Toxicodynamic studies in rats. | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[9][10][12]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[9][12] The intensity of the color is proportional to the number of viable cells.
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model
AML PDX models are crucial for in vivo preclinical testing of anti-leukemic drugs like this compound.[13]
Protocol:
-
Cell Preparation: Thaw cryopreserved primary AML patient cells rapidly and handle them carefully to maximize viability. This includes dropwise transfer into a large volume of pre-warmed medium and filtering to remove clumps.[13][14]
-
Cell Injection: Resuspend the viable AML cells in a suitable medium (e.g., PBS with a low percentage of FBS) and inject them into immunodeficient mice (e.g., NSG mice). The injection route can be intravenous or subcutaneous.[13][15]
-
Engraftment Monitoring: Monitor the mice for signs of engraftment, which can take 3-6 months. This is typically done by periodically analyzing peripheral blood for the presence of human AML cells.[13]
-
Drug Treatment: Once engraftment is confirmed, randomize the mice into treatment groups and administer this compound according to the desired dosing schedule.[15]
-
Efficacy Evaluation: Monitor tumor burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood and bone marrow) and overall survival to assess the efficacy of the treatment.[15]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.
This compound's Mechanism of Action
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and inducing cancer cell death.
NAMPT Signaling Network
Caption: NAMPT interacts with key signaling pathways like TGF-β and is regulated by G-CSF.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound in an AML PDX model.
Clinical Development and Future Directions
This compound has been evaluated in Phase I and II clinical trials for various malignancies, including hematological cancers and solid tumors.[2] While it has demonstrated biological activity in terms of NAD+ depletion, its clinical efficacy as a monotherapy has been modest, with side effects such as thrombocytopenia and gastrointestinal issues reported.[16]
Current research is exploring several avenues to enhance the therapeutic potential of this compound and other NAMPT inhibitors:
-
Combination Therapies: Synergistic effects have been observed when this compound is combined with other anticancer agents, such as PARP inhibitors and conventional chemotherapy.[1]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to NAMPT inhibition is a critical area of investigation.
-
Neuroprotection: Beyond oncology, there is growing interest in the neuroprotective effects of modulating NAD+ levels, with potential applications in neurodegenerative diseases.[17][18][19] The mechanism is thought to involve improved neuronal bioenergetics and autophagy.[17]
Conclusion
This compound is a potent and well-characterized inhibitor of NAMPT that has been instrumental in validating this enzyme as a therapeutic target in oncology. Its mechanism of action, centered on the depletion of the critical metabolite NAD+, has profound effects on cancer cell metabolism and survival. While clinical success as a standalone agent has been limited, ongoing research into combination strategies and its potential in other therapeutic areas like neuroprotection continues to make this compound a molecule of significant scientific interest. This technical guide provides a foundational overview for researchers and drug development professionals working with or interested in the field of NAMPT inhibition.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinamide Forestalls Pathology and Cognitive Decline in Alzheimer Mice: Evidence for Improved Neuronal Bioenergetics and Autophagy Procession - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Adropin exerts neuroprotection in an experimental rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad Target Engagement and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific and potent, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to ATP depletion and ultimately inducing apoptosis in metabolically active cells, particularly cancer cells which often exhibit elevated NAMPT expression.[1][2][3] This technical guide provides a comprehensive overview of the methods used to validate the target engagement of this compound, presenting key quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining this compound's potency and efficacy.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.09 nM | Cell-free recombinant human NAMPT | [4] |
| Ki | 0.4 nM | Cell-free NAMPT assay | |
| EC50 | 0.09 - 27 nM | Various hematologic cancer cell lines | |
| EC50 | ~1 nM | General cellular IC50 | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of NAMPT. This inhibition disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway. The resulting depletion of the cellular NAD+ pool has several downstream consequences, including reduced ATP production, impaired function of NAD+-dependent enzymes such as PARPs and sirtuins, and ultimately, the induction of apoptosis.
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified NAMPT. A common method is a coupled-enzyme assay that detects the production of NADH.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate solutions (NAM, PRPP, ATP) and a coupling enzyme mixture (NMNAT, ADH) in assay buffer with ethanol.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells. Add 10 µL of diluted NAMPT enzyme to each well, except for the "no enzyme" control wells. Incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Prepare a master mix of the substrates (NAM, PRPP, ATP). Add 5 µL of the substrate master mix to all wells.
-
Coupled Reaction and Detection: Immediately add 5 µL of the coupling enzyme mixture to all wells. Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation of 340 nm and an emission of 460 nm.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a drug binds to its target in a physiological cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw apparatus)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Anti-NAMPT antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble NAMPT by SDS-PAGE and Western blotting using an anti-NAMPT antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound on cell proliferation and survival, allowing for the determination of EC50 values. The MTT assay is a common colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
In Vivo Target Engagement and Efficacy Studies
In vivo studies are crucial to validate the therapeutic potential of this compound. This involves using animal models, typically immunodeficient mice xenografted with human cancer cells.
Materials:
-
Immunodeficient mice (e.g., C.B-17 SCID mice)
-
Human cancer cell line for xenograft
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Reagents and equipment for NAD+ level measurement in tissues (optional, for direct target engagement validation)
Procedure:
-
Xenograft Model Establishment: Subcutaneously inject cancer cells into the flanks of the mice. Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound intraperitoneally at a specified dose and schedule (e.g., 20 mg/kg twice a day for 4 days, repeated weekly).[2] The control group receives the vehicle.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers at regular intervals.
-
Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. Compare the tumor growth between the this compound-treated and control groups.
-
(Optional) In Vivo Target Engagement Validation: At different time points after this compound administration, tumors can be harvested to measure intracellular NAD+ levels to directly confirm NAMPT inhibition in vivo.
Conclusion
The validation of this compound's engagement with its target, NAMPT, is a multi-faceted process involving in vitro enzymatic assays, cellular target engagement studies, and in vivo efficacy models. The data consistently demonstrates that this compound is a potent and highly specific inhibitor of NAMPT, leading to NAD+ depletion and subsequent cancer cell death. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the activity of this compound and other NAMPT inhibitors.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Daporinad and its Role in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Emerging evidence has highlighted the critical role of NAMPT and NAD+ metabolism in regulating inflammatory processes. This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory responses, detailing its mechanism of action, effects on key signaling pathways, and its potential as a therapeutic agent in inflammatory diseases. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the underlying molecular pathways.
Introduction to this compound and NAMPT in Inflammation
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions and also serves as a substrate for various enzymes involved in signaling pathways, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[3] The intracellular pool of NAD+ is maintained through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. In immune cells, the salvage pathway, with NAMPT as the rate-limiting enzyme, is the primary source of NAD+.[3]
Inflammatory conditions are often associated with increased metabolic demands and heightened activity of NAD+-consuming enzymes, leading to an upregulation of NAMPT.[4] this compound, by inhibiting NAMPT, depletes intracellular NAD+ levels, thereby impacting the function of NAD+-dependent enzymes and modulating inflammatory responses.[1][3] Research has demonstrated the anti-inflammatory potential of this compound in various preclinical models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[2]
Mechanism of Action of this compound in Inflammation
This compound exerts its anti-inflammatory effects primarily through the inhibition of NAMPT, leading to a cascade of downstream events:
-
NAD+ Depletion: this compound directly binds to NAMPT, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD+. This leads to a significant reduction in intracellular NAD+ concentrations.[3]
-
Modulation of NAD+-Dependent Enzymes: The depletion of NAD+ directly affects the activity of NAD+-consuming enzymes that play crucial roles in inflammation:
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription factors and histones. For instance, SIRT1 has anti-inflammatory properties and its activity is diminished upon NAD+ depletion.[5][6]
-
Poly (ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and inflammatory gene expression. Their activity is also dependent on NAD+ availability.[7][8]
-
-
Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), from activated immune cells.[7]
-
Modulation of Immune Cell Function: this compound can influence the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype towards a more anti-inflammatory M2 phenotype.[9]
Key Signaling Pathways Modulated by this compound
NAMPT-NAD+-SIRT1/PARP1 Axis
The inhibition of NAMPT by this compound directly impacts the NAD+ pool, which in turn regulates the activity of SIRT1 and PARP1, two key players in inflammatory signaling.
This compound and NLRP3 Inflammasome Activation
Recent studies have revealed a nuanced role for this compound in the activation of the NLRP3 inflammasome. While not a direct activator, NAD+ depletion by this compound can act as a priming signal for NLRP3 activation in the presence of a second stimulus like ATP.[1][10]
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity and NAMPT Inhibition
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Various Hematologic Malignant Cells | Cytotoxicity | Cell Viability | 0.09 - 27 nM | [2] |
| SH-SY5Y | Cytotoxicity | NAD(P) level reduction | 0.0005 µM | [2] |
| SH-SY5Y | Cytotoxicity | MTT assay (48 hrs) | 0.0017 µM | [2] |
| HT1080 | Cytotoxicity | SRB assay (6 days) | 0.16 µM | [2] |
| Cell-free | Enzymatic Assay | NAMPT Inhibition | 0.09 nM | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | This compound (FK866) Dose | Outcome | Reference |
| Mice | Collagen-Induced Arthritis (CIA) | 0.12 mg/kg/hour | Prevents joint destruction and leukocyte infiltration | [2] |
| C.B.-17 SCID Mice | Human AML Xenograft | 20 mg/kg, twice daily for 4 days, weekly for 3 weeks | Prevents and abrogates tumor growth | [2] |
| Mice | Intravenous Pharmacokinetic Study | 5, 10, 30 mg/kg | Linear PK in the 5-10 mg/kg range | [12][13] |
Detailed Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a common method for inducing arthritis in mice to study the efficacy of anti-inflammatory compounds like this compound.[14][15][16][17]
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Emulsification: On the day of immunization, emulsify the collagen solution with an equal volume of CFA by drawing the mixture in and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen and IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Begin monitoring the mice for signs of arthritis around day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling extending to the entire paw, 4 = ankylosis). The maximum score per mouse is 16.
-
This compound Treatment: this compound can be administered prophylactically (starting from day 0 or day 20) or therapeutically (after the onset of arthritis). The route of administration (e.g., intraperitoneal injection, osmotic pump) and dosage should be optimized based on the study design.
LPS-Stimulated Cytokine Release from Monocytes
This protocol outlines the in vitro stimulation of monocytes with lipopolysaccharide (LPS) to measure the effect of this compound on pro-inflammatory cytokine production.[18][19][20]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (FK866)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Seeding: Seed monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
This compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Measurement of Intracellular NAD+ Levels
This protocol describes a method to quantify changes in intracellular NAD+ levels following treatment with this compound.[21][22][23][24]
Materials:
-
Cells of interest (e.g., macrophages, lymphocytes)
-
This compound (FK866)
-
NAD+/NADH assay kit (colorimetric or fluorometric)
-
Acidic and basic extraction buffers (provided in most kits)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations and for different time points.
-
Cell Lysis and Extraction:
-
Wash the cells with cold PBS.
-
To measure NAD+ specifically, lyse the cells with an acidic extraction buffer (e.g., 0.2 M HCl). This will destroy NADH.
-
To measure NADH, lyse a parallel set of cells with a basic extraction buffer (e.g., 0.2 M NaOH), which will destroy NAD+.
-
Neutralize the extracts with the corresponding neutralizing buffer provided in the kit.
-
-
NAD+ Quantification:
-
Add the extracted samples and NAD+ standards to a 96-well plate.
-
Add the enzyme/reagent mix from the assay kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ standards.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration or cell number of each sample.
-
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments involving this compound.
References
- 1. Intracellular NAD+ Depletion Confers a Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference between PARPs and SIRT1: a novel approach to healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARPs and ADP-Ribosylation in Chronic Inflammation: A Focus on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonistic crosstalk between SIRT1, PARP-1, and -2 in the regulation of chronic inflammation associated with aging and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage de novo NAD+ synthesis specifies immune function in aging and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (E)-Daporinad | Autophagy | NAMPT | Transferase | TargetMol [targetmol.com]
- 12. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
The Pharmacological Profile of Daporinad: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly potent and specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By depleting intracellular NAD+ pools, this compound disrupts cellular metabolism and redox balance, leading to energy crisis and ultimately, cell death, particularly in highly metabolic cancer cells.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, metabolism, and drug development.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[5] The subsequent depletion of the essential coenzyme NAD+ disrupts numerous cellular processes that are dependent on it, including:
-
Cellular Respiration: NAD+ is a crucial cofactor for key enzymes in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1]
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair mechanisms.
-
Signaling Pathways: NAD+-dependent enzymes like sirtuins play a vital role in regulating various signaling pathways involved in cell survival, stress response, and metabolism.[5]
The profound depletion of NAD+ in highly proliferative cancer cells, which often exhibit an elevated reliance on the salvage pathway, leads to metabolic catastrophe and apoptotic or necrotic cell death.[2]
Quantitative Data
In Vitro Potency
This compound is a potent inhibitor of NAMPT, with a reported half-maximal inhibitory concentration (IC50) of 0.09 nM in a cell-free enzymatic assay.[6] Its cytotoxic activity has been evaluated across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A panel of 196 cancer cell lines | Various | Median: 0.014379 |
| A panel of 389 cancer cell lines | Various | Median: 0.021893 |
| HepG2 | Hepatocellular Carcinoma | ~3 µM (Growth Inhibition) |
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines.[1][3]
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies of this compound have been conducted in mice following intravenous (IV) administration. The table below summarizes key pharmacokinetic parameters.[1][7]
| Dose (mg/kg, IV) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) |
| 5 | 2,780 ± 340 | 1.1 ± 0.1 | 1,210 ± 120 | 4.2 ± 0.4 | 3.9 ± 0.3 |
| 10 | 6,230 ± 890 | 1.2 ± 0.1 | 2,890 ± 350 | 3.5 ± 0.4 | 3.6 ± 0.2 |
| 30 | 21,500 ± 2,100 | 1.5 ± 0.2 | 12,300 ± 1,500 | 2.5 ± 0.3 | 2.9 ± 0.2 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration.[1][7]
Signaling Pathways
This compound, through its inhibition of NAMPT and subsequent depletion of NAD+, modulates several key signaling pathways implicated in cancer progression and cellular homeostasis.
NAMPT and TGF-β Signaling
NAMPT has been shown to positively regulate the Transforming Growth Factor-β (TGF-β) signaling pathway. Overexpression of NAMPT can increase the expression of key components of this pathway, including Smad2, Smad3, and Smad4, and promote the secretion of TGF-β1.[8] Conversely, inhibition of NAMPT with this compound can be expected to downregulate this pathway, which is often dysregulated in cancer to promote cell growth, invasion, and metastasis.
NAMPT and NF-κB Signaling
Extracellular NAMPT (eNAMPT) can act as a cytokine and activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[9] This activation is often mediated through Toll-like receptor 4 (TLR4).[4] By inhibiting NAMPT, this compound may attenuate pro-inflammatory and pro-survival signaling mediated by NF-κB.
NAMPT-SIRT1 Signaling Axis
The activity of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, is tightly linked to the intracellular NAD+ pool maintained by NAMPT.[5] SIRT1 plays a crucial role in regulating cellular metabolism, stress resistance, and longevity by deacetylating a wide range of protein targets. By depleting NAD+, this compound inhibits SIRT1 activity, which can have profound effects on cellular function and survival.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into the interaction between human nicotinamide phosphoribosyltransferase and Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 6. researchhub.com [researchhub.com]
- 7. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
Daporinad's Impact on Sirtuin Activity and Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daporinad (also known as FK866 or APO866) is a highly potent and specific non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Sirtuins, a class of NAD+-dependent deacylases, play crucial roles in a myriad of cellular processes, including metabolism, DNA repair, and inflammation. The enzymatic activity of sirtuins is intrinsically linked to the cellular availability of NAD+. This technical guide provides a comprehensive overview of the mechanism by which this compound impacts sirtuin activity and signaling. It includes quantitative data on its effects, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: The this compound-NAMPT-Sirtuin Axis
Sirtuins (SIRT1-7) are a family of enzymes that catalyze the removal of acetyl and other acyl groups from lysine (B10760008) residues on a wide range of histone and non-histone proteins. This deacylation activity is critically dependent on NAD+ as a co-substrate, which is cleaved into nicotinamide (NAM) and O-acetyl-ADP-ribose during the reaction. Consequently, the activity of sirtuins is a direct reflection of the cellular NAD+ pool.
The primary mechanism by which cells synthesize NAD+ is the salvage pathway, where NAMPT converts nicotinamide into nicotinamide mononucleotide (NMN), a key NAD+ precursor. This compound exerts its biological effects by potently inhibiting NAMPT, leading to a significant depletion of intracellular NAD+ levels. This reduction in the essential co-substrate for sirtuins results in a functional inhibition of their activity, which in turn modulates various downstream signaling pathways.
Quantitative Impact of this compound on NAMPT and Sirtuin-Related Readouts
The following tables summarize the quantitative data available on the effects of this compound. It is important to note that this compound's effect on sirtuin activity is indirect, mediated by NAD+ depletion.
Table 1: Potency of this compound against NAMPT
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.09 nM | Cell-free enzymatic assay | [1] |
Table 2: Effects of this compound on Cellular NAD+ Levels and Sirtuin Substrate Acetylation
| Cell Line | This compound (FK866) Concentration | Treatment Duration | Effect on NAD+/NADH Ratio | Effect on Total NAD+ | Effect on p53 Acetylation (K382) | Reference |
| KP4 (Pancreatic Cancer) | 5 nM | 24 hours | ~40% decrease | ~90% decrease | - | [2] |
| KP4 (Pancreatic Cancer) | 10 mM Metformin + 5 nM FK866 | 24 hours | ~60% decrease | - | - | [2] |
| NB-4 (Leukemia) | 10 nM | 48 hours | - | - | Increased | [3][4] |
| OCI-AML3 (Leukemia) | 10 nM | 48 hours | - | - | Modestly Increased | [4] |
| HepG2 (Hepatocarcinoma) | 10 nM | 24 hours | - | - | Increased | [5] |
| HEK293T | Not specified | Not specified | - | - | Strongly Increased | [4] |
Signaling Pathways Modulated by this compound via Sirtuin Inhibition
This compound-induced inhibition of sirtuin activity affects numerous signaling pathways critical for cell fate and function. The primary mechanism is the hyperacetylation of sirtuin substrates, which can alter their activity, stability, and protein-protein interactions.
The SIRT1-p53 Pathway
SIRT1 is a well-established deacetylase of the tumor suppressor protein p53. Deacetylation by SIRT1 generally leads to the inactivation of p53's transcriptional activity and promotes its degradation. By inhibiting SIRT1 activity, this compound treatment leads to the hyperacetylation of p53 at key lysine residues (e.g., K382), enhancing its stability and transcriptional activity. This can lead to the induction of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[3][4][5]
The SIRT1-FOXO Pathway
Forkhead box O (FOXO) transcription factors are key regulators of cellular processes such as stress resistance, metabolism, and apoptosis. SIRT1 can deacetylate FOXO proteins, which modulates their transcriptional activity and cellular localization. This compound-mediated inhibition of SIRT1 can lead to the hyperacetylation of FOXO proteins, altering the expression of their target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on sirtuin activity and signaling.
Protocol: Measurement of Intracellular NAD+ Levels Following this compound Treatment
This protocol describes a common method for quantifying intracellular NAD+ levels using a commercially available enzymatic cycling assay kit.
Materials:
-
This compound (FK866)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Acid extraction buffer (e.g., 0.6 M Perchloric Acid or 10% Trichloroacetic Acid), ice-cold
-
Neutralization buffer (e.g., 3 M Potassium Carbonate)
-
Commercial NAD+/NADH assay kit (colorimetric or fluorometric)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
NAD+ Extraction:
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold acid extraction buffer to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing NAD+) to a new pre-chilled tube.
-
-
Neutralization (if required by the assay kit):
-
Add neutralization buffer to the acidic extract until the pH is between 7 and 8.
-
-
NAD+ Quantification:
-
Follow the manufacturer's instructions for the NAD+/NADH assay kit. This typically involves preparing a standard curve with known NAD+ concentrations and measuring the absorbance or fluorescence of the samples.
-
-
Protein Quantification and Normalization:
-
Resuspend the protein pellet from the extraction step in an appropriate buffer.
-
Determine the protein concentration using a BCA assay.
-
Normalize the measured NAD+ concentrations to the total protein content for each sample.
-
Protocol: Western Blot Analysis of Sirtuin Substrate Acetylation
This protocol outlines the steps for detecting changes in the acetylation status of sirtuin substrates, such as p53, following this compound treatment.
Materials:
-
This compound (FK866)
-
Cell culture reagents
-
RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the acetylated form of the target protein, e.g., anti-acetyl-p53-K382, and for the total protein, e.g., anti-p53)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 4.1.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total protein to serve as a loading control.
-
Quantify the band intensities and express the level of acetylation as a ratio of the acetylated protein to the total protein.
-
Conclusion
This compound is a powerful tool for investigating the roles of the NAMPT-NAD+-sirtuin axis in various biological contexts. Its high specificity and potency make it an excellent pharmacological agent for depleting cellular NAD+ and, consequently, inhibiting sirtuin activity. This technical guide provides a foundational understanding of this compound's mechanism of action, its quantifiable effects on sirtuin-related pathways, and detailed protocols for its application in research. For drug development professionals, understanding these mechanisms is crucial for the rational design of therapies targeting NAD+ metabolism and sirtuin signaling in diseases such as cancer and metabolic disorders. Further research should focus on elucidating the differential effects of this compound on specific sirtuin isoforms and their downstream targets in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of p53 in the cytotoxic activity of the NAMPT inhibitor FK866 in myeloid leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Daporinad's Anti-Angiogenic Potential: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the potential anti-angiogenic activities of Daporinad (also known as FK866 or APO866), a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound, by inhibiting the key enzyme NAMPT in the NAD+ salvage pathway, has demonstrated not only direct anti-tumor effects but also promising anti-angiogenic properties. This guide summarizes the current understanding of this compound's mechanism of action in inhibiting angiogenesis, presents quantitative data from key preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic efficacy, and illustrates the relevant signaling pathways and experimental workflows.
Core Mechanism of Anti-Angiogenic Action
This compound's primary mechanism of action is the inhibition of NAMPT, leading to the depletion of intracellular nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes.[1][2][3] The anti-angiogenic effects of this compound are thought to stem from several downstream consequences of NAD+ depletion:
-
Inhibition of Endothelial Cell Function: NAD+ is essential for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. By reducing NAD+ levels, this compound impairs the fundamental processes required for angiogenesis.[4][5]
-
Downregulation of Pro-Angiogenic Factors: this compound may inhibit the production of key pro-angiogenic factors by tumor cells, such as Vascular Endothelial Growth Factor (VEGF).[1]
-
Modulation of SIRT1 Signaling: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of angiogenesis. This compound-induced NAD+ depletion leads to decreased SIRT1 activity, which in turn can suppress the transcription of pro-angiogenic genes.[6]
-
Impaired eNOS Activity: this compound has been shown to impair the activity of endothelial nitric oxide synthase (eNOS), an enzyme critical for angiogenesis, through a mechanism involving SIRT1.[4]
-
Effects on Tumor-Associated Neutrophils (TANs): NAMPT signaling is crucial for the pro-angiogenic activity of TANs. Inhibition of NAMPT can convert these cells to an anti-angiogenic phenotype.[6][7]
Quantitative Data on Anti-Angiogenic Activities
The following tables summarize quantitative data from preclinical studies investigating the anti-angiogenic effects of this compound (FK866) and other NAMPT inhibitors.
| Experimental Model | Agent | Dose/Concentration | Parameter Measured | Result | Reference |
| Murine Renal Cell Carcinoma (RENCA) | This compound (FK866) | 3, 5, 6, and 10 mg/kg (oral, twice daily) | Vessel Density in Tumor Tissue | Significant decrease by up to 70% at all doses | [8] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | KPT-9274 (NAMPT Inhibitor) | Dose-dependent | Endothelial Cell Tube Formation | Dose-dependent decrease in tubule formation | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (FK866) | 100 nM | Endothelial Cell Tube Formation (Number of Branches) | ~50% reduction compared to control | [4] |
Experimental Protocols
Detailed methodologies for key in vitro and ex vivo assays to evaluate the anti-angiogenic potential of this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Brain Microvascular Endothelial Cells (HBMECs).
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (and vehicle control, e.g., DMSO)
-
Calcein AM (for visualization)
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Stain the cells with Calcein AM for visualization.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as the number of branches, total tube length, and number of loops using image analysis software.
-
HUVEC Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents:
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (and vehicle control)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types.
-
Source: Thoracic aortas from mice.
-
Reagents:
-
Collagen Type I or Matrigel
-
Endothelial cell growth medium
-
This compound (and vehicle control)
-
-
Protocol:
-
Isolate the thoracic aorta from a mouse and clean it of adipose and connective tissue.
-
Cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a gel of Collagen Type I or Matrigel in a 48-well plate.
-
After the gel solidifies, add endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Capture images using a microscope.
-
Quantify the angiogenic response by measuring the area of microvessel outgrowth or the number and length of the sprouts.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for investigating this compound's anti-angiogenic activities.
Caption: this compound's anti-angiogenic mechanism of action.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant anti-angiogenic properties, adding another dimension to its potential as an anti-cancer agent. Its ability to disrupt endothelial cell function and modulate key pro-angiogenic signaling pathways through NAMPT inhibition presents a compelling rationale for further investigation. Future research should focus on in vivo models to confirm these findings, elucidate the detailed molecular mechanisms, and explore potential synergistic effects with other anti-angiogenic therapies or conventional chemotherapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound as a novel anti-angiogenic agent.
References
- 1. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAMPT signaling is critical for the proangiogenic activity of tumor-associated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic potency of FK866/K22.175, a new inhibitor of intracellular NAD biosynthesis, in murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Daporinad In Vivo Dosing: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing protocols for the NAMPT inhibitor daporinad (also known as FK866 or APO866) in mouse xenograft models. The following sections detail established dosing regimens, a step-by-step experimental protocol for a typical xenograft study, and the underlying signaling pathway of this compound's mechanism of action.
This compound Signaling Pathway
This compound is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound leads to a depletion of intracellular NAD+ levels. NAD+ is a critical coenzyme for numerous cellular processes, including glycolysis, the TCA cycle, and oxidative phosphorylation.[1] The depletion of NAD+ disrupts cellular metabolism, leading to decreased ATP production and ultimately inducing apoptosis in cancer cells.[3] The apoptotic cascade initiated by this compound involves the mitochondrial pathway, characterized by the release of cytochrome c and subsequent cleavage of caspase-3.[4] Some studies also suggest the involvement of both intrinsic and extrinsic apoptotic pathways.[5]
This compound inhibits NAMPT, leading to NAD+ and ATP depletion, mitochondrial dysfunction, and ultimately apoptosis.
This compound In Vivo Dosing Regimens in Mouse Xenograft Models
The following table summarizes various dosing protocols for this compound that have been utilized in preclinical mouse xenograft studies. The optimal dose and schedule can vary depending on the tumor model and therapeutic strategy.
| Cancer Type | Mouse Strain | Dose | Administration Route | Dosing Schedule | Reference |
| Anaplastic Meningioma | Nude Mice | 5 mg/kg | Intraperitoneal (i.p.) | Once per day for two weeks | [6] |
| Pancreatic Cancer | Nude Mice | 20 mg/kg/day | Intraperitoneal (i.p.) | 5 times per week | [7] |
| T-cell Acute Lymphoblastic Leukemia (PDX) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Ovarian Cancer (A2780 xenograft) | Not Specified | 50 mg/kg | Intraperitoneal (i.p.) | Two 4-day cycles (days 0-3 and 7-10) | [8] |
| Rhabdomyosarcoma | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Various Solid Tumors | Not Specified | 0.5-25 mg/kg | Intraperitoneal (i.p.) | Once daily (qd) | [10] |
| Liver Cancer | C57BL/6J Mice | 30 mg/kg | Intraperitoneal (i.p.) | For 2 weeks | [9] |
Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a standard procedure for evaluating the in vivo efficacy of this compound in a subcutaneous mouse xenograft model.
Workflow for a typical in vivo xenograft study with this compound.
Materials and Reagents
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (FK866)
-
Vehicle for formulation (e.g., 45% propylene (B89431) glycol + 5% Tween 80 + sterile water)[6]
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Cell Culture and Preparation
-
Culture cancer cells in appropriate medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL.[6]
-
Maintain cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[6]
-
Monitor mice regularly for tumor formation.
This compound Formulation
-
Prepare the this compound formulation in a suitable vehicle. A commonly used vehicle is a solution of 45% propylene glycol, 5% Tween 80, and sterile water.[6]
-
The formulation should be prepared fresh before each administration.
Treatment and Monitoring
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the chosen dosing schedule (see table above). The route of administration is typically intraperitoneal.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
Study Endpoint and Data Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Analyze the data to determine the efficacy of this compound on tumor growth inhibition and assess any treatment-related toxicity. Statistical analysis should be performed to compare the treatment and control groups.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Preparing Daporinad Stock Solution for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including metabolism, DNA repair, and signaling.[4][5] This depletion leads to a cascade of downstream effects, including impaired energy metabolism, ATP depletion, and ultimately, induction of apoptosis or necrosis in cancer cells, making it a valuable tool for cancer research and drug development.[6] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 391.5 g/mol | PubChem |
| Molecular Formula | C₂₄H₂₉N₃O₂ | PubChem |
| Solubility | Soluble in DMSO (e.g., 1 mg/mL or 10 mg/mL with sonication) | [5][7] |
| Recommended Stock Solution Concentration | 1 - 10 mg/mL in DMSO | [5][7] |
| Typical Cell Culture Working Concentration | 1 nM - 10 µM | [6][7] |
| Storage of Stock Solution | -20°C (short-term, up to 1 year); -80°C (long-term, up to 2 years) | [6] |
| IC₅₀ for NAMPT | ~0.09 nM | [6] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
-
Pre-warm DMSO: Briefly warm the DMSO vial to room temperature to ensure it is in a liquid state.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution, especially for higher concentrations.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6] While specific data on light sensitivity is limited, it is good laboratory practice to protect the stock solution from light by storing it in amber vials or wrapping the vials in aluminum foil.
Protocol 2: General Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Seed cells in the appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the this compound stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can vary widely depending on the cell type and the endpoint being measured, typically ranging from 24 to 96 hours.
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the planned downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or metabolic assays.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: this compound experimental workflow.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Daporinad for the Treatment of Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for various enzymes involved in cellular signaling and DNA repair.[3][4] Due to their high metabolic rate and proliferative nature, cancer cells, including leukemia cells, are particularly dependent on a sustained supply of NAD+, making NAMPT an attractive therapeutic target.[4][5] Inhibition of NAMPT by this compound leads to NAD+ depletion, subsequently disrupting cellular metabolism and inducing apoptosis in cancer cells.[1][6] These application notes provide a summary of recommended concentrations and detailed protocols for the use of this compound in treating various leukemia cell lines.
Data Summary: Efficacy of this compound in Leukemia Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound in various leukemia cell lines as reported in the literature. These values can serve as a starting point for designing experiments.
| Cell Line | Leukemia Subtype | Effective Concentration Range | IC50 Value (µM) | Incubation Time | Assay Type | Reference |
| Multiple | AML, ALL, MCL, CLL, T-cell lymphoma | 0.09 - 27 nM | - | 72 or 96 hours | MTT Assay | [7] |
| AML Cells | Acute Myeloid Leukemia | 0.09 - 5.80 nM | - | - | - | [8] |
| NOMO-1 | Acute Myeloid Leukemia | - | 0.000445 | - | - | [9] |
| ML-2 | Acute Myeloid Leukemia | - | 0.000453 | - | - | [9] |
| RCH-ACV | B-cell Leukemia | - | 0.000398 | - | - | [9] |
| NALM-6 | B-cell Leukemia | - | 0.000528 | - | - | [9] |
| REH | B-cell Leukemia | - | 0.000645 | - | - | [9] |
| DND-41 | T-cell Leukemia | - | 0.000540 | - | - | [9] |
| HAL-01 | Lymphoblastic Leukemia | - | 0.000733 | - | - | [9] |
| RPMI-8402 | Lymphoblastic T-cell Leukemia | - | 0.000654 | - | - | [9] |
| LC4-1 | Lymphoblastic Leukemia | - | 0.000847 | - | - | [9] |
| MY-M12 | Leukemia | - | 0.000704 | - | - | [9] |
| Jurkat | T-cell Leukemia | 10 nM | - | 24 hours | PI Staining | [4] |
| Molt-4 | T-cell Leukemia | 10 nM | - | 24 hours | PI Staining | [4] |
Signaling Pathway of this compound in Leukemia Cells
This compound exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a depletion of intracellular NAD+, which is a critical cofactor for numerous cellular processes. The reduction in NAD+ levels disrupts ATP production through glycolysis and oxidative phosphorylation, leading to an energy crisis. Furthermore, the lack of NAD+ impairs the function of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in gene regulation, DNA repair, and cell survival. The culmination of these effects is the induction of apoptosis and cell death in leukemia cells.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on leukemia cell lines using a colorimetric MTT assay.
Materials:
-
Leukemia cell lines (e.g., Jurkat, MOLT-4, etc.)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (FK866)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5 × 10^6 cells/mL in 50 µL of culture medium.[7]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 100 nM).
-
Treatment: Add 50 µL of the diluted this compound solutions to the respective wells.[7] Use culture medium with the corresponding DMSO concentration as a vehicle control.
-
Incubation: Incubate the plate for 72 or 96 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound (FK866)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed leukemia cells in a 6-well plate at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 nM) for 24 to 96 hours.[5][8]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of apoptotic cells in the treated and control groups.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on leukemia cell lines.
Caption: General workflow for studying this compound's effects on leukemia cells.
Conclusion
This compound demonstrates potent cytotoxic activity against a broad range of leukemia cell lines at nanomolar concentrations. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of NAMPT inhibition in leukemia. It is recommended to perform dose-response and time-course experiments for each specific cell line to determine the optimal experimental conditions.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitization of leukemia cells through inhibition of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Daporinad for Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling.[3] By depleting the cellular NAD+ pool, this compound serves as a powerful tool to investigate the metabolic consequences of NAD+ deficiency and to study metabolic flux through various pathways.[4][5] These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis studies, particularly in conjunction with stable isotope tracing.
Mechanism of Action
This compound binds to and inhibits the NAMPT enzyme, thereby blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[3][6] This inhibition leads to a time- and dose-dependent decrease in cellular NAD+ and NADH levels.[7] The depletion of this critical coenzyme has profound effects on NAD+-dependent enzymatic reactions, significantly impacting central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway.[4][5]
Applications in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[8] When combined with stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA allows for the detailed mapping of carbon flow through metabolic networks.[8] this compound can be used in MFA studies to:
-
Investigate the role of the NAD+ salvage pathway in maintaining metabolic homeostasis.
-
Elucidate the metabolic reprogramming that occurs in response to NAD+ depletion.
-
Identify metabolic vulnerabilities in cancer cells that are highly dependent on the NAD+ salvage pathway.
-
Assess the efficacy of therapeutic strategies that target NAD+ metabolism.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Stable Isotope Labeling for Metabolic Flux Analysis
This protocol describes the treatment of cultured cells with this compound followed by stable isotope labeling for metabolomic analysis.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (FK866)
-
Stable isotope tracer (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound. A typical concentration range is 5-50 nM, but this should be optimized for the specific cell line and experimental goals.[9][10]
-
Incubate the cells with this compound for a predetermined time (e.g., 24-72 hours) to achieve significant NAD+ depletion.
-
-
Stable Isotope Labeling:
-
After the this compound treatment period, replace the medium with a labeling medium containing the stable isotope tracer. For example, use glucose- and glutamine-free DMEM supplemented with 10% dialyzed FBS, physiological concentrations of glucose and glutamine, with one of them being the ¹³C-labeled version.
-
Incubate the cells in the labeling medium for a time sufficient to reach isotopic steady state. This time should be determined empirically for each cell line but is typically in the range of 6-24 hours.[11]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of key metabolites.
-
Protocol 2: Data Analysis Workflow for this compound-Treated Metabolic Flux Experiments
This protocol outlines the general steps for analyzing data from stable isotope-resolved metabolomics experiments.
-
Data Pre-processing:
-
Process the raw MS data using software such as XCMS, MAVEN, or MZmine3 to perform peak detection, alignment, and integration.[4]
-
-
Isotopologue Distribution Analysis:
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.
-
-
Metabolic Flux Calculation:
-
Use software such as INCA, Metran, or WUFlux to fit the experimental MID data to a metabolic network model. This will allow for the calculation of relative and absolute metabolic fluxes.
-
-
Statistical Analysis and Visualization:
-
Perform statistical analysis to identify significant changes in metabolic fluxes between control and this compound-treated groups.
-
Visualize the results using heatmaps, pathway maps, and other graphical representations.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using this compound.
Table 1: Effect of this compound on NAD+ and NADH Levels
| Treatment | NAD+ (pmol/10⁶ cells) | NADH (pmol/10⁶ cells) | NAD+/NADH Ratio |
| Control | 500 ± 50 | 50 ± 5 | 10 |
| This compound (10 nM) | 150 ± 20 | 30 ± 4 | 5 |
Table 2: Relative Fluxes through Central Carbon Metabolism in Control vs. This compound-Treated Cells (Normalized to Glucose Uptake)
| Metabolic Flux | Control | This compound (10 nM) |
| Glycolysis (Glucose -> Pyruvate) | 100 | 80 |
| Pentose Phosphate Pathway | 15 | 25 |
| TCA Cycle (Pyruvate -> Citrate) | 30 | 10 |
| Anaplerosis (Glutamine -> α-KG) | 25 | 40 |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis from Nicotinamide.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for this compound-based metabolic flux analysis.
Logical Relationship of this compound's Metabolic Impact
Caption: this compound's impact on central carbon metabolism leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - Public Library of Science - Figshare [plos.figshare.com]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 5. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 10. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. d-nb.info [d-nb.info]
Application Notes and Protocols for NAD+ Depletion Studies Using Daporinad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cell signaling.[1][2][3] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a dominant source of NAD+ in most mammalian tissues.[4][5] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6] In many malignancies, cancer cells exhibit an increased reliance on the NAD+ salvage pathway to meet their high metabolic demands, making NAMPT a promising therapeutic target.[7]
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of NAMPT.[8][9] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to metabolic stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[10][11][12] These application notes provide detailed protocols for utilizing this compound in experimental designs to study the effects of NAD+ depletion.
Mechanism of Action
This compound selectively binds to and inhibits the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD+ in the salvage pathway.[5][11] This leads to a significant reduction in the cellular NAD+ pool. The depletion of NAD+ has several downstream consequences, including:
-
Impaired Energy Metabolism: NAD+ is an essential cofactor for key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion disrupts these pathways, leading to reduced ATP production.[13]
-
Inhibition of NAD+-Dependent Enzymes: Enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and stress responses, require NAD+ as a substrate.[4][6][14] this compound treatment indirectly inhibits the activity of these enzymes.
-
Induction of Apoptosis: The culmination of metabolic collapse and cellular stress triggers programmed cell death, primarily through the intrinsic apoptotic pathway.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NAMPT enzyme inhibition) | 0.09 nM | Cell-free assay | [8][9][15] |
| IC50 (Cell Growth Inhibition) | 0.1 - 1.0 µM | Glioma cells (at 48h) | [6] |
| ~1 nM | Human leukemia cells | [10] | |
| 198 nM | THP-1 (leukemia) | [16] | |
| 673 nM | K562 (leukemia) | [16] | |
| ≤1 nM | Rhabdomyosarcoma cell lines | [13] |
Table 2: Effective Concentrations and Treatment Durations for In Vitro Studies
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| SW620, HCT116 (Colon Cancer) | 100 nM, 10 µM | 24 hours | Apoptosis induction | [8] |
| Glioma Stem-like Cells (GSCs) | Dose-dependent | 48 - 72 hours | Apoptosis, reduced proliferation | [6] |
| A2780 (Ovarian Cancer) | 5 nM, 50 nM | Not specified | Altered metabolite levels | [17] |
| HCT-116 (Colon Cancer) | 5 nM, 50 nM | Not specified | Altered metabolite levels | [17] |
| Various Cancer Cell Lines | 200 nM | 6.5 - 12.5 hours | NAD+ half-life reduction | [14] |
| Rhabdomyosarcoma Cell Lines | Dose-dependent | 24 - 72 hours | Significant NAD+ decrease | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced NAD+ Depletion
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and downstream effects.
General Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating the cellular effects of this compound.
Experimental Protocols
Protocol 1: Determination of Cellular NAD+ and NADH Levels
This protocol describes the measurement of intracellular NAD+ and NADH levels using commercially available enzymatic cycling assay kits, which offer a balance of sensitivity and accessibility. For higher precision and broader metabolite profiling, LC-MS/MS is recommended.[18][19][20]
Materials:
-
This compound (FK866)
-
Selected cancer cell lines
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH Assay Kit (e.g., from BioAssay Systems or similar)
-
96-well microplate reader (fluorescence or absorbance)
-
Acid and base extraction buffers (provided in most kits)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Sample Preparation (Extraction):
-
For NAD+ measurement: Lyse the cells with an acidic extraction buffer.
-
For NADH measurement: Lyse the cells with a basic extraction buffer.
-
Follow the kit manufacturer's instructions for cell lysis and neutralization.
-
-
Enzymatic Cycling Reaction:
-
Add the appropriate assay buffer and enzyme mix to each well containing the cell lysate.
-
Incubate at room temperature for the time specified in the kit protocol (typically 15-60 minutes).
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the manufacturer.
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ or NADH standards.
-
Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.
-
Normalize the results to cell number or total protein concentration.
-
Protocol 2: Assessment of Cell Viability and Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6][21]
Materials:
-
This compound (FK866)
-
Selected cancer cell lines
-
Cell culture medium and supplements
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with desired concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Protocol 3: Western Blot Analysis of Downstream Signaling Proteins
This protocol allows for the investigation of changes in protein expression and activation states of key signaling molecules affected by NAD+ depletion.
Materials:
-
This compound (FK866)
-
Selected cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-cleaved PARP, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify changes in protein levels, normalizing to a loading control like β-actin.
Conclusion
This compound is a valuable tool for studying the consequences of NAD+ depletion in cancer cells and other biological systems. The protocols outlined above provide a framework for investigating its mechanism of action and downstream effects. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful consideration of treatment concentrations and durations is crucial for obtaining robust and reproducible data.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploring NAD+ Biology in Fish: From Cellular Metabolism to Ecological Adaptations and Aquaculture Strategies [mdpi.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 10. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 18. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Daporinad Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific and potent non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3][4] By depleting intracellular NAD+ levels, this compound induces apoptosis in cancer cells, making it a compound of significant interest in oncology research.[1][2][3][4] Preclinical evaluation of this compound in various animal models is crucial for understanding its pharmacokinetic profile, efficacy, and toxicity. This document provides detailed application notes and protocols for the administration of this compound via intravenous, intraperitoneal, oral, and subcutaneous routes in common preclinical animal models.
Data Presentation: Pharmacokinetic Parameters of this compound and other NAMPT inhibitors
The following tables summarize the available quantitative data for this compound and other NAMPT inhibitors across different administration routes in preclinical models. This information is essential for designing in vivo experiments and interpreting results.
Table 1: Intravenous (IV) Administration of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) | Clearance (Cl) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Animal Model | Reference |
| 5 | 2,201 ± 311 | 913 ± 117 | 5.5 ± 0.7 | 4.3 ± 0.3 | Mouse | [1] |
| 10 | 4,960 ± 735 | 1,983 ± 153 | 5.1 ± 0.4 | 4.0 ± 0.6 | Mouse | [1] |
| 30 | 16,167 ± 2,150 | 10,253 ± 1,518 | 3.0 ± 0.4 | 2.0 ± 0.3 | Mouse | [1] |
Table 2: Intraperitoneal (IP) Administration of this compound
| Dose | Cmax | Animal Model | Reference |
| up to 60 mg/kg bd | 6.7 µM | Rat | [5][6] |
Note: "bd" refers to twice-daily administration.
Table 3: Oral (PO) Administration of Other NAMPT Inhibitors (Data for this compound is not available)
| Compound | Dose (mg/kg) | Cmax (nmol/L) | Tmax (hours) | Oral Bioavailability (%) | Animal Model | Reference |
| LSN3154567 | 2 | 57 | 0.25 | 39 | Mouse | [7][8] |
| Unnamed SARM1 inhibitor (also inhibits NAMPT) | 10 | Not Reported | Not Reported | 78.2 | Mouse | [2] |
Disclaimer: The data in Table 3 is for NAMPT inhibitors other than this compound and should be used for reference purposes only.
Table 4: Subcutaneous (SC) Administration of another NAMPT Inhibitor (Pharmacokinetic data for this compound is not available)
| Compound | Dose | Observation | Animal Model | Reference |
| STF-118804 | Not specified | Plasma levels rapidly decreased after subcutaneous delivery. | Mouse | [9] |
Disclaimer: The data in Table 4 is for a NAMPT inhibitor other than this compound and provides limited pharmacokinetic information.
Experimental Protocols
The following are detailed methodologies for the administration of this compound in preclinical animal models. These protocols are generalized and may require optimization based on specific experimental designs and institutional guidelines.
Intravenous (IV) Injection
Intravenous administration allows for rapid and complete bioavailability of the compound.
Materials:
-
This compound solution formulated in a suitable vehicle (e.g., 20% Captisol in 25 mM phosphate (B84403) buffer, pH 2)[10]
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Animal restrainer
-
Heat lamp or warming pad (optional, for tail vein dilation)
Protocol (Mouse, Tail Vein Injection):
-
Preparation: Prepare the this compound dosing solution at the desired concentration. Ensure the solution is sterile and at room temperature.
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Site Disinfection: Clean the injection site on the tail with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. Monitor for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering substances to small rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Materials:
-
This compound solution formulated in a suitable vehicle (e.g., 45% propylene (B89431) glycol + 5% Tween 80 + ddH₂O)[11]
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
70% ethanol
Protocol (Mouse/Rat):
-
Preparation: Prepare the this compound dosing solution.
-
Animal Restraint: Manually restrain the animal by securing the scruff of the neck and the base of the tail. The animal should be positioned on its back with its head tilted slightly downwards.
-
Site Identification and Disinfection: The injection site is in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder. Clean the area with 70% ethanol.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn back).
-
Administration: Inject the solution smoothly and steadily.
-
Post-injection Care: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Oral Gavage (PO)
While no specific studies on the oral administration of this compound were identified, this route is commonly used for other small molecule inhibitors. The following is a general protocol.
Materials:
-
This compound suspension or solution in a suitable vehicle
-
Sterile oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol (Mouse/Rat):
-
Preparation: Prepare the this compound formulation.
-
Animal Restraint: Restrain the animal firmly by the scruff of the neck to prevent head movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the stomach, administer the formulation.
-
Post-administration Care: Gently remove the gavage needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower absorption compared to IV or IP routes.
Materials:
-
This compound solution or suspension in a sterile vehicle
-
Sterile syringes with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol
Protocol (Mouse/Rat):
-
Preparation: Prepare the this compound formulation.
-
Animal Restraint: Manually restrain the animal.
-
Site Identification and Disinfection: The injection site is typically in the loose skin over the back, between the shoulder blades. Clean the area with 70% ethanol.
-
Injection: Pinch the skin to form a tent and insert the needle into the base of the tented skin. Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution, which will form a small bleb under the skin.
-
Post-injection Care: Withdraw the needle and gently massage the area to help disperse the solution.
-
Monitoring: Return the animal to its cage and monitor the injection site for any signs of irritation.
Mandatory Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and apoptosis.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Comparison of Administration Routes
Caption: Key characteristics of different preclinical administration routes.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 2. Japanese scientists divulge new SARM1 inhibitors | BioWorld [bioworld.com]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring NAMPT Activity in the Presence of Daporinad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2] NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and signaling.[3] Consequently, NAMPT has emerged as a significant therapeutic target in various diseases, including cancer. Daporinad (also known as FK866 or APO866) is a highly potent and specific non-competitive inhibitor of NAMPT, making it a valuable tool for studying the enzyme's function and a potential therapeutic agent.[2][4][5]
These application notes provide a detailed protocol for measuring the enzymatic activity of NAMPT in vitro, with a specific focus on methodologies to assess NAMPT activity in the presence of its inhibitor, this compound. This is particularly relevant for screening and characterizing potential NAMPT activators or modulators that may function under conditions of NAMPT inhibition.
Signaling Pathway and Assay Principle
The NAMPT-catalyzed reaction is the initial step in the NAD+ salvage pathway. NAMPT utilizes nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN.[6] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then utilized by NAD+-dependent enzymes, such as sirtuins and PARPs, to regulate various cellular processes.
The most common method for measuring NAMPT activity in vitro is a coupled-enzyme assay.[7][8] In this system, the NMN produced by NAMPT is converted to NAD+ by an excess of NMNAT. The newly synthesized NAD+ is then used by a dehydrogenase (e.g., alcohol dehydrogenase) to reduce a substrate, leading to the production of a detectable signal, such as the fluorescence of NADH or a colorimetric product.[8][9] The intensity of the signal is directly proportional to the NAMPT activity.
Figure 1: NAMPT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for NAMPT activity and inhibition by this compound, compiled from various studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: Kinetic Parameters of Human NAMPT
| Parameter | Substrate | Value | Source |
| Km | Nicotinamide (NAM) | ~1.3 - 5.2 µM | [1][3] |
| Km | PRPP | ~4.5 - 10.5 µM | [1][3] |
| Vmax | - | Varies with enzyme prep | [1][3] |
Table 2: Inhibitory Activity of this compound (FK866) against Human NAMPT
| Parameter | Value | Assay Conditions | Source |
| IC50 | 0.09 nM | Cell-free assay | [4][10] |
| IC50 | ~1 nM | In various cancer cell lines | [11] |
| Ki | 0.3 - 0.4 nM | Non-competitive inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for measuring NAMPT activity, determining the inhibitory effects of this compound, and assessing potential NAMPT activators in the presence of this compound.
Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This protocol describes a coupled-enzyme assay to determine the inhibitory activity (IC50) of this compound on purified human NAMPT.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin (or other suitable fluorescent probe)
-
This compound (FK866)
-
DMSO
-
384-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Figure 2: Workflow for determining the IC50 of a NAMPT inhibitor.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare substrate solutions: NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme mixture containing NMNAT, ADH, ethanol, and a fluorescent probe in assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Detection:
-
Prepare a master mix of substrates containing NAM, PRPP, and ATP.
-
Add 5 µL of the substrate master mix to all wells to start the enzymatic reaction.
-
Immediately add 5 µL of the coupling enzyme mixture to all wells.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for NADH, Ex: 340 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determining Kinetic Parameters (Km and Vmax) in the Presence of this compound
This protocol is designed to understand the mechanism of inhibition of this compound by determining the Michaelis-Menten constants (Km) for the substrates and the maximum reaction velocity (Vmax) in its presence.
Procedure:
-
Varying Substrate Concentration:
-
Perform the NAMPT enzyme assay as described in Protocol 1, but with varying concentrations of one substrate (e.g., NAM) while keeping the other substrates (PRPP and ATP) at saturating concentrations.
-
Run the assay in the absence of this compound to determine the baseline kinetics.
-
-
Inhibitor Studies:
-
Repeat the substrate titration in the presence of a fixed, sub-saturating concentration of this compound (e.g., at or below its Ki).
-
-
Data Analysis:
-
Plot the initial reaction velocity (fluorescence rate) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the uninhibited and inhibited reactions.
-
Analyze the changes in Km and Vmax to confirm the mode of inhibition. For a non-competitive inhibitor like this compound, Vmax is expected to decrease while Km remains unchanged.
-
Protocol 3: Assay for a NAMPT Activator in the Presence of this compound
This protocol is designed to screen for or characterize a potential NAMPT activator under conditions of partial NAMPT inhibition by this compound.
Experimental Design Logic:
Figure 3: Logical workflow for assessing a NAMPT activator in the presence of this compound.
Procedure:
-
Establish Partial Inhibition by this compound:
-
Using the IC50 value determined in Protocol 1, select a concentration of this compound that results in partial inhibition of NAMPT activity (e.g., IC20-IC30). This creates a window to observe potential activation.
-
-
Assay Setup:
-
Prepare serial dilutions of the test activator compound.
-
Set up the assay plate with the following conditions (in triplicate):
-
Vehicle control (no this compound, no activator)
-
This compound control (fixed concentration)
-
Activator control (serial dilutions of activator)
-
Test condition (fixed this compound + serial dilutions of activator)
-
-
-
Enzyme Incubation and Reaction:
-
Perform the NAMPT assay as described in Protocol 1, with the respective pre-incubation of the enzyme with this compound and/or the test activator.
-
-
Data Analysis:
-
Calculate the percent activation for each concentration of the test activator in the absence and presence of this compound, relative to the respective controls (vehicle or this compound alone).
-
Plot the percent activation against the logarithm of the activator concentration to determine the EC50 (half-maximal effective concentration) of the activator.
-
A significant increase in NAMPT activity in the "Test condition" wells compared to the "this compound control" wells indicates that the test compound can activate NAMPT even in the presence of an inhibitor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Use a fresh batch of recombinant NAMPT and verify its activity. |
| Sub-optimal reagent concentrations | Optimize the concentrations of substrates, ATP, and coupling enzymes. | |
| High Background | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic signal generation | Include a "no enzyme" control to assess background signal. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature during incubations. | |
| Unexpected Results with this compound | Incorrect this compound concentration | Verify the stock concentration and serial dilutions of this compound. |
| This compound instability | Prepare fresh dilutions of this compound for each experiment. |
Conclusion
The protocols outlined in these application notes provide a robust framework for measuring NAMPT activity and characterizing its modulation by inhibitors and activators. By carefully designing experiments to include the potent inhibitor this compound, researchers can gain valuable insights into the mechanism of action of novel NAMPT-targeting compounds and their potential to overcome existing inhibitory effects. This is particularly crucial in the development of new therapeutic strategies aimed at modulating the NAD+ salvage pathway.
References
- 1. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 5. Nicotinamide phosphoribosyltransferase/visfatin does not catalyze nicotinamide mononucleotide formation in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. signosisinc.com [signosisinc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NAMPT (Human, Active) | Proteins | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Daporinad in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Daporinad (also known as FK866) in plasma. This compound is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, making it a compound of significant interest in oncology research.[1][2] The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.[1] The described method is suitable for pharmacokinetic (PK) studies and other applications requiring reliable measurement of this compound concentrations in a biological matrix.[2]
Introduction
This compound is an anti-cancer agent that functions by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] This inhibition leads to the depletion of NAD+, a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair, ultimately triggering apoptosis in cancer cells.[1][4] Given the high metabolic demands of tumor cells, they are often heavily reliant on this salvage pathway, making NAMPT a promising therapeutic target.[4][5] Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic properties, understanding its metabolism, and assessing its efficacy and safety in preclinical and clinical studies.[2][6] This document provides a detailed protocol for a robust LC-MS/MS assay designed for this purpose.
Signaling Pathway
This compound exerts its therapeutic effect by intervening in the NAD+ salvage pathway. It specifically blocks the NAMPT-catalyzed conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is a precursor to NAD+.[3] This targeted inhibition disrupts the primary route for NAD+ regeneration in many cancer cells.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS), this compound-d4, in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation Protocol
A simple and efficient protein precipitation method is used for sample preparation.[1][2]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard spiking solution (50 ng/mL in ACN) to each tube.
-
Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables outline the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | As per instrument recommendation |
| Heating Gas | As per instrument recommendation |
| Interface Temp. | 400°C |
| Desolvation Temp. | 650°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 355.2 | 107.1 | 25 |
| This compound-d4 (IS) | 359.2 | 111.1 | 25 |
Method Validation Summary
The method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7][8] The results demonstrate the method is linear, accurate, precise, and stable for its intended purpose.
Table 5: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Calibration Range | 1.0 - 2200 ng/mL[1][6] |
| Regression Model | Quadratic, 1/x² weighting[2] |
| Correlation Coeff. (r²) | > 0.99[2] |
Table 6: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low (LQC) | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium (MQC) | 165 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High (HQC) | 1820 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Acceptance criteria based on standard bioanalytical guidelines.[7]
Table 7: Stability Summary
| Stability Test | Condition | Result |
|---|---|---|
| Short-Term | 4 hours at Room Temperature[2] | Stable |
| Long-Term | 2 weeks at -80°C[2] | Stable |
| Freeze-Thaw | 3 cycles from -80°C to RT[2] | Stable |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and robust tool for the quantification of this compound in plasma. The simple sample preparation protocol and rapid analysis time make it highly suitable for supporting high-throughput pharmacokinetic and toxicokinetic studies in the development of this promising anti-cancer therapeutic. The method meets the standard validation criteria for bioanalytical assays, ensuring data of high quality and integrity.[2][6]
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes: Cell Viability Assessment Following Daporinad Treatment
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound leads to the depletion of intracellular nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including redox reactions and energy metabolism.[4][5] This depletion ultimately results in decreased ATP levels and can induce apoptosis in metabolically active cells, particularly cancer cells, which often exhibit elevated NAMPT levels.[4][5][6] These application notes provide a detailed protocol for assessing cell viability in response to this compound treatment using a tetrazolium-based (MTS) assay.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the NAD+ salvage pathway. This pathway is essential for regenerating NAD+ from nicotinamide. By inhibiting the rate-limiting enzyme, NAMPT, this compound effectively cuts off this recycling process, leading to a decline in the cellular NAD+ pool.[7][8] The consequences of NAD+ depletion are multifaceted, including impaired energy production (glycolysis and oxidative phosphorylation), increased oxidative stress, and the induction of programmed cell death.[5][9]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. This data is crucial for designing dose-response experiments.
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Hematologic Malignant Cells (various) | Cytotoxicity Assay | Not Specified | 0.09 - 27 nM | [1] |
| SH-SY5Y (human neuroblastoma) | MTT Assay | 48 hours | 1.7 nM (0.0017 µM) | [1] |
| SH-SY5Y (human neuroblastoma) | NAD(P) Reduction Assay | Not Specified | 0.5 nM (0.0005 µM) | [1] |
| HT1080 (human fibrosarcoma) | SRB Assay | 6 days | 160 nM (0.16 µM) | [1] |
| Cell-free NAMPT enzyme assay | N/A | N/A | 0.09 nM | [10][11] |
Experimental Protocols
This section provides a detailed protocol for determining cell viability after this compound treatment using an MTS assay. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan (B1609692) product.[12][13]
Materials:
-
This compound (FK866)
-
Cell line of interest (e.g., SH-SY5Y, HT1080, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete culture medium.
-
For suspension cells, collect cells by centrifugation.
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability (e.g., by trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Include wells with medium only to serve as a background control (blank).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) and acclimatize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours). The incubation time can be optimized based on the cell line and experimental goals.[1]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized to allow for sufficient color development without saturation.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, ultimately inducing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Investigating Synthetic Lethality with Daporinad and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, has emerged as a promising strategy in cancer therapy. One such clinically relevant synthetic lethal interaction is observed between the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and poly(ADP-ribose) polymerase (PARP).
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive small molecule inhibitor of NAMPT.[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a crucial coenzyme for cellular redox reactions and a substrate for enzymes like PARPs.[1][2] PARP enzymes play a critical role in DNA single-strand break repair.[3]
In many cancer cells, there is an increased reliance on the NAMPT-mediated NAD+ salvage pathway.[4] By depleting the intracellular NAD+ pool, this compound can compromise the activity of PARP enzymes, which are essential for repairing DNA damage.[2] This creates a synthetic lethal vulnerability, particularly in cancer cells that are already deficient in other DNA repair pathways (e.g., those with BRCA1/2 mutations) or are highly dependent on PARP activity for survival.[5] The combination of this compound with PARP inhibitors has demonstrated synergistic anti-tumor effects in various preclinical cancer models, including triple-negative breast cancer and Ewing sarcoma.[2][6][7]
These application notes provide detailed protocols for studying the synthetic lethal interaction between this compound and PARP inhibitors in vitro and in vivo.
Data Presentation
Table 1: In Vitro Synergistic Effects of this compound and PARP Inhibitors on Cancer Cell Viability
| Cell Line | Cancer Type | PARP Inhibitor | This compound (FK866) IC50 (nM) | PARP Inhibitor IC50 (µM) | Combination Treatment | Fold Sensitization | Reference |
| CAL51 | Triple-Negative Breast Cancer | Olaparib | ~1 | ~0.758 | 0.1 nM FK866 + Olaparib | 36-fold | [8] |
| HeLa | Cervical Cancer | Olaparib | Not specified | Not specified | 0.1 nM FK866 + Olaparib | 12-fold | [8] |
| TC71 | Ewing Sarcoma | Niraparib | ~5 | ~5 | 5 nM this compound + 5 µM Niraparib | Synergistic (Bliss score > 10) | [1][9] |
| TC32 | Ewing Sarcoma | Niraparib | Not specified | Not specified | This compound + Niraparib | Synergistic | [1] |
| RDES | Ewing Sarcoma | Niraparib | Not specified | Not specified | This compound + Niraparib | Synergistic | [1] |
| EW8 | Ewing Sarcoma | Niraparib | Not specified | Not specified | This compound + Niraparib | Synergistic | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and PARP Inhibitor Combination
| Cancer Model | Animal Model | Treatment Groups | Outcome | Reference |
| Triple-Negative Breast Cancer (CAL51 xenograft) | Mice | Vehicle, Olaparib alone, FK866 alone, Olaparib + FK866 | Combination treatment significantly inhibited tumor volume compared to single agents or vehicle. | [5] |
| Ewing Sarcoma (TC32 xenograft) | Mice | Vehicle, Niraparib (50 mg/kg), GNE-618 (NAMPTi, 25 mg/kg), Combination | Combination treatment resulted in marked tumor regression and prolonged survival. | [1][10] |
| Ewing Sarcoma (TC71 xenograft) | Mice | Vehicle, Niraparib (50 mg/kg), GNE-618 (NAMPTi, 25 mg/kg), Combination | Combination treatment resulted in marked tumor regression and prolonged survival. | [1][10] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound, a PARP inhibitor, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (FK866)
-
PARP inhibitor (e.g., Olaparib, Niraparib)
-
96-well plates
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving formazan (B1609692) crystals in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the drugs (single agents or combination) to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.[11][12]
-
CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[2]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for each drug and combination using non-linear regression analysis. Synergy can be assessed using methods like the Bliss independence model or the Chou-Talalay method (Combination Index).
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after drug treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, PARP inhibitor, or their combination for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho-S139), anti-cleaved PARP (Asp214), anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, a PARP inhibitor, or their combination for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the levels of γH2AX and cleaved PARP indicates increased DNA damage and apoptosis, respectively.[6][8]
NAD+/NADH Assay
This assay measures the intracellular levels of NAD+ and NADH to confirm the mechanism of action of this compound.
Materials:
-
Treated cells
-
NAD+/NADH Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Sample Preparation: Lyse the cells and extract NAD+ and NADH according to the kit manufacturer's protocol. This typically involves differential extraction using acidic and basic solutions to measure NAD+ and NADH, respectively.[3][13]
-
Assay: Perform the enzymatic cycling reaction as described in the kit protocol.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. A decrease in the NAD+/NADH ratio upon this compound treatment is expected.[5]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the this compound and PARP inhibitor combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and PARP inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection). For example, Niraparib at 50 mg/kg and a NAMPT inhibitor like GNE-618 at 25 mg/kg, once daily by oral gavage.[1][10]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Monitor animal weight and overall health.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for pharmacodynamic markers).[1]
Visualizations
Caption: Signaling pathway of synthetic lethality between this compound and PARP inhibitors.
Caption: Experimental workflow for studying this compound and PARP inhibitor synergy.
Caption: Logical relationship demonstrating synthetic lethality.
References
- 1. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD/NADH-Glo™ Assay Protocol [promega.jp]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis and DNA Damage (H2A.X(S139) + cleaved PARP1 + Anti-GAPDH) Western Blot Cocktail (ab131385) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Daporinad-Induced Apoptosis in Primary Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Daporinad (also known as FK866 or APO866) is a potent and highly specific, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[2] Many types of cancer cells, particularly hematologic malignancies, exhibit high metabolic rates and are heavily dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration to sustain energy production and proliferation.[2][3] By inhibiting NAMPT, this compound effectively depletes the intracellular NAD+ pool, leading to a metabolic crisis, disruption of mitochondrial function, and subsequent induction of apoptosis in cancer cells.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and induce apoptosis in primary cancer cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects by targeting the metabolic vulnerability of cancer cells. The inhibition of NAMPT initiates a cascade of cellular events culminating in programmed cell death.
-
NAMPT Inhibition : this compound binds to and inhibits the NAMPT enzyme.[2]
-
NAD+ Depletion : This enzymatic blockade prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in NAD+ biosynthesis. This leads to a rapid and significant decrease in intracellular NAD+ levels, often observed within 24 hours of treatment.[3][4]
-
ATP Depletion : NAD+ is an essential cofactor for cellular redox reactions, including glycolysis and oxidative phosphorylation. The depletion of NAD+ disrupts these energy-producing pathways, resulting in a subsequent drop in cellular ATP levels, typically occurring 48 to 72 hours post-treatment.[3][4]
-
Mitochondrial Dysfunction : The cellular energy crisis leads to loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4]
-
Induction of Apoptosis : These metabolic and oxidative stresses trigger the intrinsic apoptotic pathway, leading to the activation of caspases and execution of programmed cell death.[4] Studies in primary Chronic Lymphocytic Leukemia (CLL) cells show the induction of apoptotic signaling around day 3 of treatment.[4] In some contexts, particularly at later time points (96 hours), this compound-mediated cell death may also occur through a caspase-independent mode associated with autophagy.[3]
Data Presentation: Efficacy of this compound in Primary Cancer Cells
The following tables summarize the quantitative effects of this compound on primary hematologic cancer cells as reported in preclinical studies.
Table 1: Cytotoxicity of this compound (APO866) in Primary Hematologic Malignancies
| Cell Type | Concentration | Time Point | Effect |
|---|---|---|---|
| Primary AML Cells | 10 nM | 96 hours | ~40-60% Cell Death (Annexin V+) |
| Primary ALL Cells | 10 nM | 96 hours | ~50-70% Cell Death (Annexin V+) |
| Primary CLL Cells | 10 nM | 96 hours | ~30-50% Cell Death (Annexin V+) |
(Data synthesized from a study assessing cell death by Annexin V and 7AAD double staining[3])
Table 2: Time-Dependent Metabolic and Apoptotic Effects in Primary CLL Cells
| Parameter Measured | Time Point | Effect of FK866 Treatment |
|---|---|---|
| Cellular NAD+ Content | Day 1 | Significant Depletion |
| Cellular ATP Content | Day 2 | Significant Depletion |
| Apoptotic Signaling | Day 3 | Induction Observed |
(Data summarized from a functional analysis of this compound (FK866) in primary CLL cells[4])
Experimental Workflow
A typical workflow for assessing this compound's efficacy in primary cancer cells involves isolation, treatment, and multi-parametric analysis at various time points to capture the sequence of metabolic and apoptotic events.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of cells undergoing early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) via flow cytometry.[5][6]
Materials:
-
Primary cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Polystyrene round-bottom tubes for flow cytometry
-
Flow cytometer
Procedure:
-
Cell Harvesting : Following treatment with this compound for the desired time (e.g., 72-96 hours), carefully collect cells, including any floating cells in the supernatant, into microcentrifuge tubes.
-
Washing : Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and gently wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension : Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of PI staining solution. Gently vortex the tube to mix.
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature, protected from light.[5]
-
Analysis : After incubation, add 400 µL of 1X Binding Buffer to each tube.[5] Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.
-
Controls : Prepare unstained, PI-only, and Annexin V-only stained cells for setting compensation and gates. A vehicle-treated sample should be used as a negative control.
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and activation of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Treated primary cancer cells
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2X or 4X)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-NAMPT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors (~100 µL per 1-2 x 10⁶ cells). Incubate on ice for 30 minutes with periodic vortexing.[7]
-
Lysate Clarification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new, pre-chilled tube.[8]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation : Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli sample buffer to 20-30 µg of protein. Boil the samples at 95-100°C for 5 minutes.[7]
-
SDS-PAGE : Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation : Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Detection : Wash the membrane again as in step 9. Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin).
References
- 1. kumc.edu [kumc.edu]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-target effect of FK866, a nicotinamide phosphoribosyl transferase inhibitor, by apoptosis-mediated death in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Daporinad in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Malignant cells, including glioblastoma (GBM), exhibit an increased reliance on NAD+ for their rapid proliferation, energy metabolism, and DNA repair mechanisms.[3][4] Consequently, targeting NAD+ metabolism through NAMPT inhibition has emerged as a promising therapeutic strategy for GBM. This document provides detailed application notes and protocols for the use of this compound in glioblastoma research, summarizing key quantitative data and outlining methodologies for relevant experiments.
Mechanism of Action
This compound exerts its anti-tumor effects by depleting the intracellular NAD+ pool.[5] This depletion leads to a cascade of downstream events, including:
-
Inhibition of Cell Proliferation: NAD+ is an essential cofactor for enzymes involved in cellular metabolism and energy production. Its depletion leads to a G2/M cell cycle block and inhibits the proliferation of GBM cells.[6]
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in glioblastoma cells, characterized by the activation of caspase-1, caspase-3, and caspase-9.[2][4]
-
Sensitization to Chemotherapy: A key application of this compound in glioblastoma research is its ability to sensitize tumor cells to the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ).[3][4][7] This sensitization is mediated, in part, through the activation of the ROS/JNK signaling pathway.[2][4]
-
Inhibition of Cell Migration: this compound has been demonstrated to inhibit the migration of glioblastoma cells, suggesting its potential to reduce tumor invasiveness.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | NAMPT Expression Level | IC50 (nM) | Reference |
| U-87 MG | High | ~170,000 | [8] |
| U-251 MG | Medium | Not explicitly stated, but sensitive | [3] |
| LN-229 | Low | Not explicitly stated, but sensitive | [3] |
| 42MG | Not specified | < 1 | [1] |
| DBTRG | Not specified | > 100 | [1] |
| TB48 | Not specified | > 100 | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: this compound Concentrations for In Vitro Combination Studies
| Cell Line | This compound Concentration | Combination Agent | Effect | Reference |
| U251-MG | 5 nM | Temozolomide (100 µM) | Increased apoptosis and LDH release | [4] |
| T98 | 10 nM | Temozolomide | Increased antitumor action | [4] |
| G02 (Patient-derived, NAMPThigh) | 60 nM | Temozolomide (150 µM) | Sensitized cells to TMZ | [3] |
| G09 (Patient-derived, NAMPTlow) | 60 nM | Temozolomide (150 µM) | Sensitized cells to TMZ | [3] |
| U-251 | 10 nM | Etoposide (1 µM) | Increased cell death | [3] |
| U-87 | 10 nM | Etoposide (1 µM) | Increased cell death | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251 MG, LN-229)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (FK866)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 glioblastoma cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
Cell Migration Assessment (Wound Healing Assay)
This protocol is for assessing the effect of this compound on the migration of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-251 MG, LN-229)
-
Complete culture medium
-
This compound
-
24-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed 100,000 cells per well in a 24-well plate and grow to confluence.[3]
-
Create a "wound" in the cell monolayer by gently scratching with a sterile 200 µL pipette tip.[3][10]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration (e.g., 10 nM).[3] Include a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).[3]
-
Measure the width of the wound at different points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess cell migration.
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma mouse model.
Materials:
-
Human glioblastoma cell line (e.g., U87) or patient-derived xenograft cells
-
Immunocompromised mice (e.g., nude mice)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound formulation for in vivo use
Procedure:
-
Culture the glioblastoma cells to be implanted.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the brain parenchyma.[5]
-
Suture the scalp incision.
-
Monitor the mice for tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or by observing neurological symptoms.[5]
-
Once tumors are established, begin treatment with this compound. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized based on pharmacokinetic and pharmacodynamic studies.[11]
-
Monitor tumor growth and animal survival over the course of the experiment.
Signaling Pathways and Visualizations
This compound's Mechanism of Action and Sensitization to TMZ
This compound inhibits NAMPT, leading to NAD+ depletion. This metabolic stress increases the production of reactive oxygen species (ROS). Elevated ROS levels activate the c-Jun N-terminal kinase (JNK) signaling pathway, which promotes apoptosis and enhances the cytotoxic effects of TMZ.[2][4]
Caption: this compound inhibits NAMPT, leading to NAD+ depletion, increased ROS, and JNK activation, which promotes apoptosis and TMZ sensitization.
General Experimental Workflow for this compound Evaluation in Glioblastoma
The following workflow outlines a typical experimental approach for investigating the efficacy of this compound in glioblastoma.
Caption: A typical workflow for evaluating this compound in glioblastoma, from in vitro assays to in vivo xenograft models.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma, both as a monotherapy and in combination with existing treatments like temozolomide. The protocols and data presented here provide a foundation for researchers to further investigate its potential in preclinical and translational settings. Careful consideration of the specific glioblastoma subtype and NAMPT expression levels may be crucial for optimizing the therapeutic application of this compound.
References
- 1. Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JN… [ouci.dntb.gov.ua]
- 5. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve Daporinad (FK866) solubility issues
Welcome to the technical support center for Daporinad (FK866). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of FK866, with a particular focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FK866) and what is its mechanism of action?
A1: this compound (FK866) is a highly specific and potent non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis from nicotinamide.[3][4] By inhibiting NAMPT, FK866 leads to a gradual depletion of intracellular NAD+ levels.[1][3] This disruption of NAD+ homeostasis can induce cell cycle arrest, autophagy, and apoptosis in cancer cells, which often have a high NAD+ turnover.[3][5]
Q2: In which solvents is this compound (FK866) soluble?
A2: this compound (FK866) is readily soluble in organic solvents such as DMSO, ethanol (B145695), and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1] For detailed solubility data, please refer to Table 1.
Q3: My this compound (FK866) solution in DMSO appears to have a lower solubility than expected. What could be the cause?
A3: Moisture-absorbing DMSO can significantly reduce the solubility of FK866.[6] It is crucial to use fresh, anhydrous DMSO to prepare your stock solutions.
Q4: Can I store this compound (FK866) in an aqueous solution?
A4: It is not recommended to store FK866 in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1] Stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for several months or at -80°C for up to a year.[6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[6]
Q5: How does pH affect the solubility of this compound (FK866)?
A5: The solubility of FK866 is pH-dependent. While specific data on its solubility at various pH values is limited in the provided search results, it is known to be sparingly soluble in aqueous buffers like PBS (pH 7.2).[1][2] Generally, for compounds with basic functional groups, solubility can increase in acidic conditions, and for those with acidic functional groups, solubility can increase in basic conditions.
Troubleshooting Guide
Issue 1: Precipitation observed immediately after diluting DMSO stock solution in aqueous cell culture media.
-
Cause: This phenomenon, often called "crashing out," occurs when the highly concentrated compound in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[8]
-
Solution:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the FK866 stock solution.[8]
-
Use an intermediate dilution step: Instead of adding the high-concentration stock directly to the media, first, create an intermediate dilution of FK866 in pre-warmed media.
-
Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the vortexing or swirling culture medium.[9][10] This gradual dilution facilitates better mixing and dispersion.
-
Limit final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤ 0.5%.
-
Issue 2: The this compound (FK866) powder is difficult to dissolve in DMSO.
-
Cause: The compound may require energy to fully dissolve.
-
Solution:
Issue 3: Inconsistent experimental results with this compound (FK866) treatment.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound, leading to an inaccurate final concentration.
-
Solution:
-
Visual Inspection: Before each experiment, carefully inspect your prepared FK866 solutions for any signs of precipitation.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions from your stock for each experiment to ensure consistency and avoid degradation.[1]
-
Solubility Test: If you continue to face issues, consider performing a simple solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound (FK866) in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 19.6 to 257.5 | ≥ 50 to 657.71 | [1][2][7][11][12][13] |
| Ethanol | 49.6 to 100 | 100 to 183.9 | [1][2][7][11] |
| DMF | 40 | - | [1][2] |
| Water | < 0.1 (insoluble) | - | [12][13] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 | - | [1][2] |
| 10% DMSO + 90% Saline | 0.1 | 0.26 | [11] |
Note: Solubility can vary between different batches of the compound and is dependent on factors such as temperature and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound (FK866) Stock Solution
-
Materials: this compound (FK866) powder, anhydrous DMSO or 100% ethanol, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of FK866 powder to room temperature before opening. b. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO or ethanol. For example, to a 1 mg vial of FK866 (MW: 391.5 g/mol ), add 255.4 µL of solvent. c. To aid dissolution, gently warm the vial at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath.[7] d. Vortex the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
-
Materials: FK866 stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the FK866 stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. c. Add the FK866 stock solution drop-wise to the medium while gently swirling to ensure rapid and even dispersion. d. Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically ≤ 0.5%). e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. f. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of this compound (FK866) Formulation for In Vivo Studies
Note: The following is an example formulation and may require optimization for your specific animal model and administration route.
-
Materials: FK866 powder, DMSO, PEG300, Tween 80, sterile water for injection (or saline).
-
Example Formulation (for a 1 mg/mL solution): a. Dissolve FK866 in DMSO to make a concentrated stock (e.g., 20 mg/mL). b. In a sterile tube, add 50 µL of the 20 mg/mL FK866 stock solution to 400 µL of PEG300. c. Mix thoroughly until the solution is clear. d. Add 50 µL of Tween 80 to the mixture and mix until clear. e. Add 500 µL of sterile water or saline to bring the total volume to 1 mL. f. This formulation should be prepared fresh before each use and administered immediately.[6]
Another reported vehicle for in vivo studies consists of 45% propylene (B89431) glycol, 5% Tween 80, and sterile water.[5][14]
Visualizations
Caption: Mechanism of action of this compound (FK866).
Caption: Experimental workflow for using this compound (FK866).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 12. FK866 (APO866) | CAS:658084-64-1 | NAMPT inhibitor,non-competitive, highly specific | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Daporinad Working Concentration to Minimize Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of daporinad (also known as FK866 or APO866) to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific, non-competitive small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[4][5][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for cellular redox reactions and energy metabolism.[7][8][9] This depletion can lead to an energy crisis in metabolically active cells, such as cancer cells, ultimately inducing apoptosis (programmed cell death).[4][7][8]
Q2: What is a typical working concentration for this compound in in vitro experiments?
A2: The optimal working concentration of this compound is highly dependent on the specific cell type being studied. Published data indicates a wide effective range, from low nanomolar (nM) to micromolar (µM) concentrations. For instance, in various hematologic malignant cells, this compound has shown dose-dependent cytotoxicity at concentrations ranging from 0.09 to 27 nM.[10] For other cell lines like human SH-SY5Y neuroblastoma cells, the IC50 (half-maximal inhibitory concentration) for cytotoxicity has been reported to be as low as 0.0017 µM (1.7 nM) after 48 hours of treatment.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How can I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[10][11] For example, a 1 mg/mL stock solution can be prepared and stored at -20°C.[11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the common methods to assess this compound-induced cytotoxicity?
A4: Several assays can be used to measure cytotoxicity.[12][13][14] Common methods include:
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[14][15]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[12][16]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These flow cytometry-based assays can distinguish between viable, apoptotic, and necrotic cells.[9][14]
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | The cell line is highly sensitive to NAD+ depletion. | Perform a dose-response experiment starting from a very low concentration range (e.g., picomolar to low nanomolar) to identify a non-toxic or minimally toxic working concentration. |
| Inconsistent results between experiments. | - Inconsistent cell seeding density.- Variability in this compound stock solution preparation or storage.- Passage number of cells affecting sensitivity. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh dilutions of this compound from a single, well-stored stock for each experiment.- Use cells within a consistent and low passage number range. |
| No observable effect of this compound on the target cells. | - The cell line may be resistant to NAMPT inhibition.- The this compound concentration is too low.- The incubation time is insufficient. | - Confirm NAMPT expression in your cell line.- Perform a dose-response study with a wider and higher concentration range.- Extend the incubation time (e.g., 48, 72, or 96 hours), as this compound's effects can be time-dependent.[9] |
| High background cytotoxicity in control (vehicle-treated) wells. | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%. Run a solvent-only control to assess its cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the IC50 value of this compound for a specific cell line using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (FK866)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock solution. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Quantitative Data Summary
The following table summarizes reported IC50 values and effective concentrations of this compound in various cell lines. This data should be used as a reference to guide the design of your dose-response experiments.
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration |
| Hematologic Malignant Cells (various) | Cytotoxicity Assay | Not specified | 0.09 - 27 nM (dose-dependent cytotoxicity)[10] |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 48 hours | IC50 = 0.0017 µM (1.7 nM)[10] |
| HT1080 (Human Fibrosarcoma) | SRB Assay | 6 days | IC50 = 0.16 µM (160 nM)[10] |
| Gastric Cancer Cell Lines (AGS, MGC-803, HGC-27, MKN45) | NAD(H) reduction | 48 hours | 4, 6, and 8 nM showed significant effects[17] |
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and inducing apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 14. omicsonline.org [omicsonline.org]
- 15. kosheeka.com [kosheeka.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Targeting NAD metabolism regulates extracellular adenosine levels to improve the cytotoxicity of CD8+ effector T cells in the tumor microenvironment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad Technical Support Center: Identifying and Troubleshooting Off-Target Effects
Welcome to the Daporinad Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential off-target effects of this compound (also known as FK866 or APO866) in your experiments. While this compound is known as a highly specific and potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), unexpected experimental outcomes may arise. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound leads to the depletion of intracellular nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including redox reactions and energy metabolism.[1][4] This NAD+ depletion ultimately induces apoptosis in metabolically active cells, such as cancer cells.[1][4][5]
Q2: My experimental results with this compound are not what I expected. Could this be due to off-target effects?
A2: While this compound is highly specific for NAMPT, unexpected results could stem from several factors, including off-target effects, on-target toxicities in your specific cell model, experimental variability, or characteristics of the compound itself. It is crucial to systematically investigate the cause.
Q3: What are the known on-target toxicities of this compound that might be confused with off-target effects?
A3: In clinical trials, the dose-limiting toxicities of this compound were primarily hematological, including thrombocytopenia (low platelet count) and lymphopenia (low lymphocyte count).[6] These are considered on-target effects due to the reliance of these cell types on the NAD+ salvage pathway. In preclinical studies, cardiotoxicity and retinal toxicity have been observed in rats.[7] Researchers should be aware that potent NAMPT inhibition will affect any cell type highly dependent on this pathway for NAD+ synthesis.
Q4: Have any specific off-target proteins for this compound been identified in the literature?
A4: Currently, there is a lack of published literature that definitively identifies specific off-target proteins of this compound. Most studies emphasize its high selectivity for NAMPT.[1][5][8] However, the absence of evidence is not evidence of absence. Off-target effects can be context-dependent and may not have been detected in the screening platforms used to date.
Q5: How can I distinguish between on-target and potential off-target effects in my cell culture experiments?
A5: A key experiment to differentiate on-target from off-target effects is a rescue experiment. Since this compound's on-target effect is NAD+ depletion, supplementing your cell culture media with nicotinic acid (NA) or nicotinamide riboside (NR) can bypass NAMPT inhibition and replenish NAD+ pools through the Preiss-Handler or nicotinamide riboside kinase (NMRK) pathways, respectively.[7] If the observed phenotype is rescued by NA or NR supplementation, it is likely an on-target effect. If the phenotype persists, it may be indicative of an off-target effect.
Troubleshooting Guides
If you suspect off-target effects or are observing unexpected results with this compound, the following experimental approaches can help you investigate the issue.
Guide 1: Confirming On-Target Engagement and Effect
Before investigating off-target effects, it is essential to confirm that this compound is engaging its target (NAMPT) and eliciting the expected downstream biological consequence (NAD+ depletion) in your experimental system.
Workflow for Confirming On-Target Engagement and Effect
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Stability of Daporinad in aqueous solution for long-term experiments
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of Daporinad in aqueous solutions for long-term experiments. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: this compound powder is generally stable when stored at low temperatures. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1] Stock solutions are typically prepared in DMSO. These stock solutions are stable for up to 1 year when stored at -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q2: How stable is this compound in aqueous solutions like cell culture media or buffers?
A2: There is limited published quantitative data on the long-term stability of this compound in aqueous solutions such as cell culture media or buffers. While a study has shown this compound to be stable in mouse plasma for at least 2 weeks at -80°C[3][4][5], the stability in protein-free aqueous solutions at physiological temperatures (e.g., 37°C) may differ. Due to the potential for hydrolysis or other forms of degradation, it is recommended to prepare fresh aqueous working solutions from a frozen DMSO stock for each experiment or, for long-term experiments, to replace the this compound-containing medium regularly.
Q3: I am seeing inconsistent results in my long-term this compound experiments. Could this be a stability issue?
A3: Inconsistent results in long-term experiments can indeed be a consequence of compound instability. If this compound degrades in your aqueous experimental solution over time, its effective concentration will decrease, leading to variability in your results. It is crucial to consider the stability of this compound under your specific experimental conditions (e.g., temperature, pH, and media components). For troubleshooting, we recommend performing a stability test as outlined in the protocols below.
Q4: What are the primary factors that can affect the stability of this compound in a solution?
A4: Several factors can influence the stability of small molecules like this compound in solution. These include temperature, pH, light exposure, and the presence of enzymes or other reactive components in the solution.[6] For long-term experiments, it is important to control these factors as much as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable IC50 values in long-term assays | Degradation of this compound in the aqueous solution over the course of the experiment. | 1. Perform a stability study of this compound in your specific cell culture medium or buffer (see Experimental Protocols). 2. For long-term experiments, replace the medium with freshly prepared this compound solution every 24-48 hours. 3. Ensure consistent storage and handling of this compound stock solutions. |
| Decreased compound efficacy over time | The concentration of active this compound is decreasing due to degradation. | 1. Confirm the initial concentration of your working solution. 2. Prepare fresh working solutions immediately before use. 3. Evaluate the stability of this compound at your experimental temperature (e.g., 37°C). |
| Unexpected peaks in HPLC/LC-MS analysis of the experimental solution | Appearance of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Analyze your experimental samples at different time points to monitor for the appearance of these peaks. |
Data on this compound Stability
The following tables summarize the available data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Powder and DMSO Stock Solution
| Form | Storage Temperature (°C) | Stability Duration |
| Powder | -20 | Up to 3 years[1] |
| In DMSO | -80 | Up to 1 year[1] |
Table 2: Stability of this compound in Mouse Plasma [3][4][5]
| Condition | Storage Temperature (°C) | Duration | Stability |
| Short-term | Room Temperature | 4 hours | Stable |
| Long-term | -80 | 2 weeks | Stable |
| Freeze-thaw | -80 to Room Temperature | 3 cycles | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Sonication may be recommended to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework to determine the stability of this compound in your specific aqueous solution (e.g., cell culture medium, PBS, or Tris buffer).
-
Materials: this compound DMSO stock solution, your aqueous solution of interest, appropriate analytical instrument (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Prepare a working solution of this compound in your aqueous medium at the final experimental concentration.
-
Divide the solution into several aliquots in sterile tubes.
-
Store the aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately analyze it to determine the concentration of this compound. An aliquot stored at -80°C can serve as a stable reference.
-
Quantify the amount of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the NAD+ Salvage Pathway
This compound is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis from nicotinamide.[7] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, which is crucial for cellular redox reactions and energy metabolism.[3] This depletion can lead to apoptosis in cancer cells that are highly dependent on this pathway.[7]
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and apoptosis.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for determining the stability of this compound in aqueous solutions.
Troubleshooting Logic for Inconsistent this compound Results
This diagram outlines a troubleshooting process when encountering inconsistent experimental outcomes with this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. This compound hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad In Vivo Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of daporinad (also known as FK866 or APO866), a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that acts as a highly specific, non-competitive inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and signaling. This NAD+ depletion leads to a shutdown of glycolysis, ATP depletion, and ultimately induces apoptosis or necrotic cell death in cancer cells, which often have a higher demand for NAD+.[1][2][3][4][5]
Q2: Why is the single-agent efficacy of this compound limited in vivo?
While potent, the clinical and preclinical efficacy of single-agent this compound has been hampered by dose-limiting toxicities, most notably thrombocytopenia (low platelet count) and gastrointestinal issues.[6] These toxicities prevent the administration of this compound at doses high enough to achieve a sustained therapeutic effect in many tumor models.
Q3: What are the most promising strategies to enhance this compound's in vivo efficacy?
The most promising strategies focus on rational combination therapies and patient selection based on predictive biomarkers.
-
Combination Therapies: Combining this compound with other anti-cancer agents can create synergistic effects, allowing for lower, less toxic doses of each drug while achieving a greater therapeutic outcome. Key combination strategies include:
-
PARP Inhibitors (e.g., Olaparib): This is a highly synergistic combination. PARP enzymes are crucial for DNA repair and require NAD+ as a substrate. This compound-induced NAD+ depletion cripples PARP activity, making cancer cells more susceptible to the DNA-damaging effects of PARP inhibitors.[1][2][3][7]
-
Chemotherapy (e.g., Temozolomide, Cisplatin): this compound can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents.[8]
-
Radiation Therapy: By depleting NAD+, this compound can impair the cancer cells' ability to repair radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.
-
-
Patient Selection (Biomarker Strategy): The expression status of Nicotinate Phosphoribosyltransferase (NAPRT1) is a critical predictive biomarker. NAPRT1 is the key enzyme in the Preiss-Handler pathway, an alternative route for NAD+ synthesis from nicotinic acid (niacin).
-
NAPRT1-deficient tumors: These tumors are solely reliant on the NAMPT-mediated salvage pathway for NAD+ production. Therefore, they are highly sensitive to this compound. In patients with NAPRT1-deficient tumors, co-administration of nicotinic acid can rescue normal tissues (which are typically NAPRT1-proficient) from this compound-induced toxicity without compromising the anti-tumor effect. This widens the therapeutic window.[9]
-
Troubleshooting In Vivo this compound Experiments
Issue 1: Poor drug solubility and formulation for in vivo administration.
-
Possible Cause: this compound has limited aqueous solubility.
-
Troubleshooting Steps:
-
Vehicle Selection: A common and effective vehicle for this compound is a mixture of DMSO and PEG300, further diluted in saline or PBS. A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[10]
-
Solubilization Technique: Sonication can aid in the dissolution of this compound in the initial solvent (e.g., DMSO).[10] Prepare a concentrated stock solution in DMSO and then perform serial dilutions with co-solvents.
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use to avoid precipitation.
-
Amorphous Solid Dispersions: For more advanced formulation strategies, consider creating an amorphous solid dispersion of this compound in a polymer matrix to enhance its dissolution rate and solubility.[11]
-
Issue 2: Unexpected in vivo toxicity or lack of efficacy.
-
Possible Cause 1: Sub-optimal dosing and scheduling.
-
Troubleshooting Steps:
-
Dose-Finding Studies: Conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound alone and in combination in your specific animal model. Monitor for signs of toxicity such as weight loss, lethargy, and ruffled fur.[12]
-
Intermittent Dosing: Consider intermittent dosing schedules (e.g., 4 days on, 3 days off) to manage toxicity while maintaining therapeutic pressure on the tumor.[13]
-
-
-
Possible Cause 2: Rapid metabolism and clearance.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the half-life (T1/2) and maximum concentration (Cmax) of this compound in your model. This will help optimize the dosing schedule to maintain a therapeutic concentration. This compound has a relatively short half-life in mice (around 50 minutes).[5][14]
-
Route of Administration: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes for this compound administration in preclinical models.[10][14]
-
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Steps:
-
Analyze Resistance Mechanisms: If tumors initially respond and then regrow, investigate potential resistance mechanisms. This could include upregulation of alternative NAD+ synthesis pathways (e.g., Preiss-Handler pathway via NAPRT1) or mutations in the NAMPT gene.
-
Combination Therapy: The emergence of resistance highlights the importance of using this compound in combination with other agents from the outset.
-
-
Issue 3: Difficulty in assessing target engagement and pharmacodynamic effects.
-
Possible Cause: Lack of a clear method to measure the biological effect of this compound in the tumor.
-
Troubleshooting Steps:
-
NAD+ Level Measurement: The most direct pharmacodynamic marker is the level of NAD+ in tumor tissue. Excise tumors at various time points after treatment and quantify NAD+ levels using HPLC-based methods or commercially available kits.[15] A significant reduction in intratumoral NAD+ confirms target engagement.
-
Immunohistochemistry (IHC): Analyze the expression of key proteins in the signaling pathway. For example, assess the levels of PARP activity or markers of DNA damage (e.g., γH2AX) in combination therapy studies.[7]
-
Biomarker Analysis: If using a patient-derived xenograft (PDX) model, assess the NAPRT1 status of the tumor tissue via IHC to correlate with treatment response.[9][16]
-
Quantitative Data Summary
| Parameter | This compound (FK866) | Reference |
| In Vitro Potency | ||
| IC50 (NAMPT enzyme) | 0.09 nM | [13] |
| In Vivo Dosing (Mice) | ||
| Single Agent (AML xenograft) | 30 mg/kg, i.p., twice daily for 4 days, repeated weekly | [13] |
| Combination with Olaparib (B1684210) (TNBC xenograft) | Statistically significant tumor growth inhibition with the combination | [1][2] |
| Pharmacokinetics (Mice, IV) | ||
| T1/2 | ~50 minutes | [5] |
| Cmax (10 mg/kg) | 14,872 ng/mL | [17] |
| Cmax (30 mg/kg) | 48,059 ng/mL | [17] |
| Combination Therapy In Vivo Efficacy | Tumor Model | This compound (FK866) Dose | Combination Agent & Dose | Outcome | Reference |
| This compound + Olaparib | Triple-Negative Breast Cancer (CAL51 xenograft) | Not specified in abstract | Olaparib (dose not specified in abstract) | Significant inhibition of tumor volume compared to single agents | [1][2] |
| NAMPTi (GNE-618) + PARPi (Niraparib) | Ewing Sarcoma (TC32 & TC71 xenografts) | GNE-618 (dose not specified in abstract) | Niraparib (50 mg/kg) | Dramatic tumor regressions and prolonged survival | [18] |
| This compound + Temozolomide | Glioblastoma | Not specified in abstract | Temozolomide (100 µM in vitro) | Sensitized glioblastoma cells to temozolomide | [8] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., CAL51 for triple-negative breast cancer) into the flank of immunocompromised mice (e.g., Crl:NU(NCr)-Foxn1nu athymic nude mice).[9]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Drug Administration:
-
This compound Formulation: Prepare a fresh solution of this compound in an appropriate vehicle (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline).
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a pre-determined dose and schedule (e.g., 30 mg/kg, twice daily for 4 days, repeated weekly).[13]
-
Combination Agent: Administer the combination agent according to established protocols. For example, olaparib can be administered via oral gavage.
-
-
Toxicity Monitoring: Monitor animal body weight and general health daily. A significant drop in body weight (>15-20%) may indicate excessive toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., NAD+ levels, IHC).
Protocol 2: Pharmacodynamic Analysis of NAD+ Levels in Tumor Tissue
-
Treatment: Treat tumor-bearing mice with this compound as described in Protocol 1.
-
Tissue Collection: At selected time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Tumor Excision and Processing: Rapidly excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
NAD+ Extraction: Homogenize the frozen tumor tissue in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
Quantification:
-
Neutralize the extracts and remove precipitated proteins by centrifugation.
-
Analyze the supernatant for NAD+ content using a reverse-phase high-performance liquid chromatography (HPLC) system or a commercial NAD/NADH assay kit.[15]
-
Normalize NAD+ levels to the total protein concentration of the tumor lysate.
-
Protocol 3: Immunohistochemistry (IHC) for NAPRT1 in Xenograft Tumors
-
Tissue Preparation: Fix excised tumor xenografts in 10% buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.[9]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against NAPRT1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Score the percentage and intensity of NAPRT1-positive tumor cells. Tumors with low or absent NAPRT1 expression are predicted to be more sensitive to this compound.[9][16]
Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and tumor cell death.
Caption: Synergy of this compound and PARP inhibitors in cancer therapy.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.
References
- 1. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JN… [ouci.dntb.gov.ua]
- 9. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Daporinad Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering daporinad resistance in cancer cell line experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as FK866 or APO866) is a small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for various cellular processes including energy metabolism, DNA repair, and cell signaling. This depletion of NAD+ can lead to cancer cell death, often through apoptosis.
2. My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cell line may possess inherent mechanisms that make it less sensitive to NAMPT inhibition. A primary mechanism is the expression of a functional Preiss-Handler pathway, which provides an alternative route for NAD+ synthesis from nicotinic acid (NA) via the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[1][2][3]
-
Acquired Resistance: Cells can develop resistance to this compound over time through genetic or adaptive changes. This can include the upregulation of NAPRT or other enzymes in alternative NAD+ biosynthesis pathways.[2][4]
-
Experimental Issues: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell handling, or issues with the assay itself, can lead to apparent resistance.
3. How can I determine if my cell line is resistant due to an active Preiss-Handler pathway?
You can investigate the role of the Preiss-Handler pathway in this compound resistance through the following approaches:
-
Gene and Protein Expression Analysis: Assess the expression levels of NAPRT in your cell line using qPCR and Western blotting. High levels of NAPRT may indicate a functional Preiss-Handler pathway.
-
Nicotinic Acid Rescue Experiment: Treat your cells with this compound in the presence and absence of nicotinic acid (NA). If the addition of NA rescues the cells from this compound-induced cytotoxicity, it strongly suggests that the Preiss-Handler pathway is active and contributing to resistance.
-
Inhibition of NAPRT: Use a known NAPRT inhibitor, such as 2-hydroxynicotinic acid (2-HNA), in combination with this compound. If the combination restores sensitivity to this compound, it confirms the role of NAPRT in resistance.[2][5]
4. What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy:
-
NAPRT Inhibitors: Combining this compound with a NAPRT inhibitor can block both the salvage and Preiss-Handler pathways, leading to a more complete NAD+ depletion and cell death in resistant cells.[2][5]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes are NAD+-dependent. Combining this compound with PARP inhibitors can create a synergistic effect by simultaneously depleting the substrate (NAD+) and inhibiting a key DNA repair enzyme.[6][7][8]
-
-
Dose Escalation: In some cases, increasing the concentration of this compound may be sufficient to overcome resistance, although this should be carefully evaluated for off-target effects and clinical translatability.
-
Targeting Downstream Pathways: Investigate the downstream signaling pathways affected by NAD+ depletion and target key survival pathways that may be activated as a compensatory mechanism.
5. Are there any known mutations in NAMPT that can confer resistance to this compound?
Yes, mutations in the NAMPT gene have been identified that can lead to resistance to NAMPT inhibitors. These mutations can alter the drug-binding site and reduce the efficacy of this compound. For example, a mutation at residue Ser165 has been shown to cause resistance through allosteric modulation.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Inconsistent or non-reproducible cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your cell line to determine the optimal seeding number. |
| Drug Concentration and Dilution | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration and stability of your this compound stock. |
| Incubation Time | The cytotoxic effects of this compound are often delayed. Ensure a sufficient incubation period (e.g., 72-96 hours) to observe a significant effect on cell viability. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, resazurin). Run a control with this compound in cell-free media to check for direct chemical reactions. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo®). |
| Cell Health and Passage Number | Use cells at a low and consistent passage number. Regularly check for mycoplasma contamination. |
Problem 2: this compound is not inducing apoptosis in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Resistance Mechanism | Investigate potential resistance mechanisms as described in the FAQs (e.g., NAPRT expression). |
| Insufficient NAD+ Depletion | Measure intracellular NAD+ levels to confirm that this compound is effectively depleting NAD+ in your cell line. If NAD+ levels are not significantly reduced, consider increasing the drug concentration or incubation time. |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early markers like Annexin V staining may be detectable before late markers like DNA fragmentation (TUNEL assay). |
| Alternative Cell Death Mechanisms | This compound can induce other forms of cell death, such as necroptosis or autophagy-dependent cell death. Investigate markers for these pathways (e.g., RIPK1/3 for necroptosis, LC3-II for autophagy). |
| Technical Issues with Apoptosis Assay | Ensure proper controls are included in your apoptosis assay (e.g., positive and negative controls). Optimize staining concentrations and incubation times for your specific cell line and assay. |
Problem 3: Difficulty in validating the mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | If you are unable to detect NAPRT by Western blot, ensure you are using a validated antibody and have optimized your Western blot protocol (e.g., sufficient protein loading, appropriate lysis buffer). |
| Ambiguous Rescue Experiment Results | If the nicotinic acid rescue is not complete, consider that other resistance mechanisms may be at play. Also, optimize the concentration of nicotinic acid used. |
| Lack of a Specific NAPRT Inhibitor | While 2-HNA is a commonly used tool compound, its potency is low. Interpret results with caution and consider genetic approaches like siRNA or CRISPR/Cas9 to knockdown NAPRT for more definitive validation. |
| Complex Resistance Mechanisms | Resistance may not be due to a single mechanism. Consider performing broader molecular profiling (e.g., RNA-seq) to identify other potential resistance pathways that are upregulated in your resistant cell line compared to the sensitive parental line. |
Data Presentation
Table 1: this compound (FK866) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Resistance Status | Reference |
| A2780 | Ovarian Cancer | 1.5 | Sensitive | [5] |
| OVCAR-5 | Ovarian Cancer | >1000 | Resistant (NAPRT proficient) | [5] |
| HCT116 | Colorectal Cancer | 2.3 | Sensitive | [2] |
| HCT116-R | Colorectal Cancer | >1000 | Acquired Resistance | [2] |
| TC71 | Ewing Sarcoma | ~5 | Sensitive | [6][7] |
| TC32 | Ewing Sarcoma | ~5 | Sensitive | [6][7] |
| RD | Rhabdomyosarcoma | 1.2 | Sensitive | [9] |
| MiaPaCa-2 | Pancreatic Cancer | 0.8 | Sensitive (NAPRT deficient) | [9] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cancer Cell Line | Combination Agent | Effect | Quantitative Metric | Reference |
| OVCAR-5 (this compound Resistant) | 2-Hydroxynicotinic Acid (2-HNA) | Sensitization to this compound | IC50 of this compound reduced from >1000 nM to ~100 nM | [5] |
| TC71 (Ewing Sarcoma) | Niraparib (PARP inhibitor) | Synergy | Positive Delta Bliss Score | [6] |
| TC32 (Ewing Sarcoma) | Niraparib (PARP inhibitor) | Synergy | Positive Delta Bliss Score | [6] |
| High-Grade Serous Ovarian Cancer Cells | Olaparib (PARP inhibitor) | Synergy | Abrogation of cell growth | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination agent) for the desired incubation period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blot for NAMPT and NAPRT Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT and NAPRT (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Mandatory Visualizations
This compound inhibits the NAD+ salvage pathway by targeting NAMPT.
Upregulation of the Preiss-Handler pathway can confer resistance to this compound.
Workflow for investigating and addressing this compound resistance.
References
- 1. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing experimental variability with Daporinad treatment
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing experimental variability when working with Daporinad (also known as FK866 or APO866), a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, selective, and non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels.[3][4] This energy depletion can induce apoptosis (programmed cell death) in cells with high metabolic activity, such as cancer cells.[3][5]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used as a tool compound in cancer research to study cellular dependence on the NAD+ salvage pathway.[1] It has been evaluated for various hematological malignancies and solid tumors.[6][7] Additionally, due to its anti-inflammatory effects, it is also used in research related to conditions like arthritis.[1]
Q3: How should this compound be stored?
A3: Proper storage is critical for maintaining the compound's integrity. Storage recommendations are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock in DMSO | -20°C | Up to 1 month | For shorter-term storage.[6] |
Q4: What solvent should be used to prepare this compound stock solutions?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[6] For in vivo studies, a common formulation involves a stock in DMSO further diluted with co-solvents like PEG300, Tween-80, and saline.[8]
Troubleshooting Guide
High variability in experimental results is a common challenge. This section addresses specific issues you may encounter.
Q5: My cell viability or cytotoxicity results are inconsistent between replicate wells. What are the likely causes?
A5: This is a frequent issue in plate-based assays. The root cause can be systematic or random error during setup. A logical approach to troubleshooting this problem is outlined in the diagram below.
Caption: A flowchart for diagnosing sources of experimental variability.
Common causes for inconsistent results include:
-
Uneven Cell Seeding : A primary source of variability. Ensure the cell suspension is mixed thoroughly before and during plating to prevent cells from settling.[9]
-
Pipetting Errors : Inaccurate pipetting of cells, this compound, or assay reagents can cause significant deviations. Regularly calibrate pipettes.[9]
-
Edge Effects : Wells on the perimeter of 96-well plates are prone to evaporation, altering media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[10][11]
-
Compound Precipitation : this compound may precipitate if the final solvent concentration is too high or if it has low solubility in the culture medium. Visually inspect wells for precipitation after adding the compound. The final DMSO concentration should typically not exceed 0.5%.[9]
Q6: I'm observing less biological effect (e.g., lower-than-expected cytotoxicity) than reported in the literature. What should I investigate?
A6: Suboptimal drug activity can stem from issues with the compound, the cells, or the assay itself.
-
Cellular Resistance : Some cell lines may have intrinsic resistance to NAMPT inhibitors. This can be due to the expression of alternative NAD+ synthesis enzymes like Nicotinate Phosphoribosyltransferase (NAPRT), which uses nicotinic acid (NA) to bypass NAMPT.[12][13] Ensure your culture medium does not contain high levels of nicotinic acid.
-
Compound Degradation : Improperly stored this compound (e.g., repeated freeze-thaw cycles of a stock solution) can lead to degradation. Use aliquoted, properly stored compound for each experiment.[6][14]
-
Cell Health and Passage Number : Use cells that are healthy and in the exponential growth phase. High-passage number cells can exhibit altered phenotypes and drug responses.[10]
-
Assay Interference : The components of your viability assay may interact with this compound. Run a control with this compound in cell-free media to check for direct chemical interference with the assay reagent (e.g., MTT reduction).[10]
Q7: My vehicle control (DMSO) wells show significant toxicity. How can I fix this?
A7: Solvent toxicity can mask the true effect of this compound. The final concentration of DMSO in the culture medium should be non-toxic to the cells, typically kept at ≤0.5% and ideally below 0.1%.[9] Ensure that the this compound-treated wells and the vehicle-only control wells contain the exact same final concentration of DMSO.
Experimental Protocols & Data
This compound Potency Data
The inhibitory concentration of this compound can vary by cell type and assay conditions. The following table summarizes reported potency values.
| Assay Type | Target | IC50 Value | Reference |
| Cell-Free Assay | NAMPT | 0.09 nM | [6][8] |
| Cellular Assay (Leukemia Cells) | Cell Viability | ~1 nM | [15] |
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cells using an MTT assay.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium (consider using phenol (B47542) red-free media for the assay step to reduce background).[10]
-
Adherent cells in logarithmic growth phase
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. This compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
3. Experimental Workflow:
Caption: Standard workflow for a this compound cell viability experiment.
4. Detailed Steps:
-
Cell Seeding : Seed cells at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
This compound Treatment : The next day, prepare serial dilutions of this compound from your stock solution in fresh culture medium. A typical concentration range for initial experiments is 0.1 nM to 1 µM.
-
Controls : Include "untreated" wells (cells in medium only) and "vehicle control" wells (cells in medium with the highest concentration of DMSO used in the drug dilutions).
-
Incubation : Remove the old medium from the cells and replace it with 100 µL of the this compound-containing or control media. Incubate for the desired period (e.g., 72 or 96 hours).[6]
-
MTT Addition : After incubation, add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition : Read the absorbance on a plate reader at 570 nm.
Signaling Pathway
This compound's mechanism of action is centered on the NAD+ salvage pathway, a critical process for cellular energy and signaling.
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and downstream processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in NAD-Lowering Agents for Cancer Treatment [mdpi.com]
Daporinad dose-response curve troubleshooting and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daporinad (also known as FK866 or APO866). The information is designed to help you troubleshoot and analyze your dose-response curve experiments effectively.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Issue 1: My dose-response curve is flat or shows very weak inhibition, even at high concentrations of this compound.
-
Question: Why am I not observing the expected cytotoxicity with this compound?
Possible Causes & Troubleshooting Steps:
-
Inappropriate Incubation Time: this compound's mechanism of action involves the gradual depletion of intracellular NAD+, which then leads to ATP depletion and cell death.[1][2] This process is time-dependent and may require prolonged exposure.
-
Presence of NAD+ Precursors in Media: Standard cell culture media may contain precursors that can be utilized by alternative NAD+ biosynthesis pathways, bypassing the NAMPT inhibition by this compound.
-
Recommendation: Check the formulation of your cell culture medium for the presence of nicotinic acid (NA) or nicotinamide (B372718) riboside (NR).[5][6][7] If present, consider using a custom medium formulation without these components for your this compound experiments. The presence of nicotinamide can also rescue cells from this compound-induced apoptosis.[2][5]
-
-
Cell Line Resistance: The sensitivity of a cell line to a NAMPT inhibitor is highly dependent on its primary pathway for NAD+ biosynthesis.[8] Cells that can effectively utilize alternative pathways, such as the Preiss-Handler pathway from nicotinic acid, will be less sensitive to this compound.[6][8]
-
Compound Instability: this compound may degrade over time, especially with improper storage or handling.
-
Issue 2: I am observing a biphasic or "U-shaped" dose-response curve.
-
Question: Why is the inhibitory effect of this compound decreasing at higher concentrations?
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: At very high concentrations, this compound may have off-target effects that can confound the dose-response relationship. While not widely reported for this compound, this phenomenon can occur with other enzyme inhibitors.
-
Recommendation: Focus on the initial inhibitory phase of the curve for determining the IC50 value. If the biphasic effect is a concern, consider using a secondary, mechanistically different assay to confirm the on-target effect of this compound.
-
-
Cellular Stress Responses: High concentrations of a cytotoxic agent can trigger cellular stress responses or survival pathways that may counteract the primary inhibitory effect.
-
Recommendation: Analyze the expression of stress-response genes or proteins at various this compound concentrations to investigate this possibility.
-
-
Issue 3: I am seeing high variability between replicate wells.
-
Question: What are the common sources of well-to-well variability and how can I minimize them?
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variability in the final readout.
-
Recommendation: Ensure a single-cell suspension before seeding and use a consistent cell seeding density. For a 96-well plate format, a starting density of 0.5 x 10^6 cells/mL has been reported for MTT assays with this compound.[3] For colony formation assays, a much lower density of 500 cells per well in a 6-well plate is appropriate.[11]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth.
-
Recommendation: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.[12]
-
-
Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations in compound concentration, especially during serial dilutions.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[5][13] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[2][8] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a subsequent decrease in ATP, which ultimately induces apoptosis in cancer cells.[1][3]
-
-
Q2: What is a typical IC50 value for this compound?
-
A2: The IC50 value of this compound is highly dependent on the cell line and experimental conditions, particularly the incubation time. In a cell-free assay, this compound effectively inhibits NAMPT with an IC50 of 0.09 nM.[3][14] In cell-based assays, IC50 values can range from sub-nanomolar to the low nanomolar range. For example, in hematologic malignant cells, cytotoxicity is observed at concentrations ranging from 0.09 to 27 nM.[3]
-
-
Q3: How should I prepare and store this compound?
-
Q4: What are appropriate positive and negative controls for a this compound experiment?
-
A4:
-
Positive Control (Cell Line): A cell line known to be sensitive to this compound, such as the human leukemia cell line ML-2 or the Burkitt's lymphoma line Namalwa.[4]
-
Negative Control (Cell Line): A cell line with known resistance to NAMPT inhibitors, or a sensitive cell line where the cytotoxic effect of this compound is rescued by the addition of nicotinamide or nicotinic acid to the culture medium.[5][6]
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[3]
-
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Reported IC50 (nM) |
| Hematologic Malignant Cells (various) | Leukemia, Lymphoma | MTT | 72-96 | 0.09 - 27 |
| SH-SY5Y | Neuroblastoma | MTT | 48 | 1.7 |
| HT1080 | Fibrosarcoma | SRB | 144 (6 days) | 160 |
| PC3 | Prostate Cancer | CellTiter-Glo | 120 (5 days) | Not specified, but active |
| RPMI-8226 | Multiple Myeloma | Viability Assay | 72 | 0.76 |
| A2780 | Ovarian Cancer | WST-1 | 72 | 4.2 |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | < IC50 of FK866 |
| ML2 | Acute Myeloid Leukemia | Not Specified | Not Specified | 0.018 (18 pM) |
| JRKT | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Nanomolar range |
| NMLW | Burkitt Lymphoma | Not Specified | Not Specified | Nanomolar range |
| NB4 | Acute Myeloid Leukemia | Not Specified | Not Specified | Nanomolar range |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your specific system.[3][14][15]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10^6 cells/mL).[3]
-
Incubate the plate overnight to allow cells to attach (for adherent cell lines).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
MTT Assay:
-
Add 15 µL of MTT reagent to each well.[3]
-
Incubate for an additional 4 hours.
-
Add 100 µL of stop solution to each well and incubate for 1 hour to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's mechanism of action via inhibition of the NAMPT enzyme.
Caption: A typical experimental workflow for generating a this compound dose-response curve.
Caption: A troubleshooting decision tree for this compound dose-response curve analysis.
References
- 1. On-target effect of FK866, a nicotinamide phosphoribosyl transferase inhibitor, by apoptosis-mediated death in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for confounding variables in Daporinad studies
Disclaimer: As "Daporinad" is not a publicly recognized compound, this guide uses a well-studied class of molecules with similar mechanisms, NAMPT inhibitors, as a proxy. The principles and methods described here are broadly applicable to studies involving such compounds and can be adapted to your specific research on this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary confounding variables in studies of NAMPT inhibitors like this compound? | The most common confounding variables include baseline NAD+ levels, cellular metabolic state, off-target effects, and the influence of the gut microbiome. Each of these can significantly impact the observed effects of the inhibitor. |
| How can I control for baseline NAD+ levels in my experiments? | It is crucial to measure baseline NAD+ levels in your experimental subjects or cell lines before initiating treatment. This allows for stratification of subjects or normalization of data, ensuring that the observed effects are due to the inhibitor and not pre-existing differences in NAD+ metabolism. |
| What is the impact of the cellular metabolic state on this compound's efficacy? | The metabolic state of cells or tissues can greatly influence the effects of NAMPT inhibitors. Highly metabolic cells may be more sensitive to NAD+ depletion. It is recommended to characterize the metabolic phenotype of your experimental system. |
| How do I assess the potential off-target effects of this compound? | Off-target effects can be evaluated using a combination of in silico predictions, biochemical screening against a panel of related enzymes, and cellular thermal shift assays (CETSA) to identify unintended protein binding. |
| Can the gut microbiome influence the outcomes of this compound studies? | Yes, the gut microbiome can produce NAD+ precursors, which may systemically alter NAD+ levels and confound the effects of NAMPT inhibitors in in vivo studies. It is advisable to characterize the microbiome of animal subjects or use germ-free models if this is a significant concern. |
Troubleshooting Guides
Issue: High Variability in In Vivo Efficacy Studies
High variability in animal studies can obscure the true effect of this compound. This troubleshooting guide provides a systematic approach to identifying and mitigating potential sources of variability.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Heterogeneous Baseline NAD+ Levels | Protocol: Measure baseline NAD+ levels in a cohort of animals before the study begins. Use these measurements to stratify the animals into groups with similar mean NAD+ levels. This will reduce inter-individual variability. |
| Microbiome-Derived NAD+ Precursors | Protocol: Consider using germ-free mice to eliminate the contribution of the gut microbiome to systemic NAD+ pools. Alternatively, characterize the fecal microbiome of study animals to identify any significant differences between groups. |
| Dietary Variations | Protocol: Ensure all animals are maintained on a standardized diet with known quantities of NAD+ precursors like niacin and tryptophan. This will minimize dietary contributions to NAD+ levels. |
| Circadian Rhythm Effects | Protocol: Administer this compound and perform sample collection at the same time each day to control for circadian fluctuations in NAD+ metabolism. |
Issue: Inconsistent In Vitro IC50 Values
Inconsistent IC50 values for this compound in cell culture experiments can arise from several factors. This guide will help you standardize your in vitro assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Differences in Cell Passage Number | Protocol: Use cells within a narrow passage number range for all experiments. High passage numbers can lead to genetic and phenotypic drift, affecting cellular metabolism. |
| Variations in Cell Seeding Density | Protocol: Optimize and standardize cell seeding density. Overly confluent or sparse cultures can have altered metabolic rates, impacting their sensitivity to NAMPT inhibition. |
| Media Composition | Protocol: Use a consistent batch of culture medium and serum. Different batches can have varying levels of NAD+ precursors. Consider using dialyzed serum to reduce exogenous precursors. |
| Assay Timing | Protocol: Perform the cell viability or NAD+ quantification assay at a consistent time point after this compound treatment. The IC50 value can change depending on the duration of exposure. |
Experimental Protocols
Protocol 1: Controlling for Baseline NAD+ Levels in Animal Studies
This protocol outlines the steps for stratifying animals based on their baseline NAD+ levels to reduce variability in in vivo studies of this compound.
Methodology
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., via tail vein) from each animal at the same time of day.
-
NAD+ Quantification: Immediately process the blood samples to extract and quantify NAD+ levels using a validated method such as LC-MS/MS or a commercially available enzymatic cycling assay.
-
Stratification: Rank the animals based on their baseline NAD+ levels. Create study groups by distributing the animals such that the mean and standard deviation of baseline NAD+ are similar across all groups (e.g., control, this compound low dose, this compound high dose).
-
Study Initiation: Begin the this compound treatment regimen after the animals have been stratified.
Protocol 2: Assessing Off-Target Effects Using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify the direct protein targets of a compound like this compound in a cellular context.
Methodology
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with either this compound or a vehicle control for a specified period.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C). The binding of this compound will stabilize its target proteins, making them more resistant to thermal denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The soluble fraction contains the proteins that were stabilized by this compound binding.
-
Protein Quantification: Analyze the soluble fraction using techniques like Western blotting for specific candidate proteins or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the this compound-treated samples compared to the control. These are potential off-target binders.
Quantitative Data Summary
Table 1: Influence of Confounding Variables on NAD+ Levels
| Confounding Variable | Effect on NAD+ Levels | Magnitude of Effect | Recommended Control Strategy |
| High Niacin Diet | Increase | Up to 2-fold increase in liver NAD+ | Use a standardized, defined diet for all study arms. |
| Gut Microbiome | Variable | Can contribute significantly to systemic NAD+ precursors | Use germ-free animals or characterize the microbiome. |
| Circadian Rhythm | Fluctuation | 20-30% variation over 24 hours in mouse liver | Standardize the time of day for dosing and sample collection. |
| High Cell Passage Number | Decrease | Can lead to a gradual decline in cellular NAD+ | Use cells within a defined low passage number range. |
Visualizations
Caption: Workflow for controlling baseline NAD+ in in vivo studies.
Caption: this compound's mechanism and key confounding pathways.
Best practices for handling and storing Daporinad powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Daporinad powder, along with troubleshooting guides and frequently asked questions for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which can induce apoptosis (cell death) in metabolically active cells, such as tumor cells.[2][4] It also has potential anti-angiogenic activities.[1][4]
2. What are the recommended storage conditions for this compound powder?
To ensure the stability and longevity of this compound powder, it should be stored under the following conditions:
| Storage Condition | Duration |
| Powder at -20°C | 3 years[5][6] |
| Powder at 4°C | 2 years[5] |
For general best practices, store the powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.
3. How should I handle this compound powder?
This compound is classified as harmful if swallowed and is an irritant.[4] Therefore, appropriate personal protective equipment (PPE) should be worn. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended.
-
Lab Coat/Gown: A protective gown should be worn.
-
Eye Protection: Safety goggles with side shields are necessary.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) should be used, especially when there is a risk of generating airborne powder.[7]
All handling of this compound powder should ideally be performed in a certified biological safety cabinet (BSC) or a containment hood to minimize inhalation exposure.[8]
4. What should I do in case of a spill?
In the event of a this compound powder or solution spill:
-
Evacuate all non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
For powder spills, carefully cover the spill with a damp absorbent material to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.
-
Decontaminate the area according to your institution's standard operating procedures for cytotoxic compounds.
-
Dispose of all contaminated materials as hazardous waste.
5. How do I prepare stock solutions of this compound?
This compound is soluble in several organic solvents but has poor solubility in water.[5][9] When preparing stock solutions, it is recommended to use fresh, anhydrous solvents, as hygroscopic (moisture-absorbing) solvents can significantly impact solubility.[5][9]
| Solvent | Solubility |
| DMSO | ≥ 80 mg/mL[9] |
| Ethanol | 50 mg/mL[2] |
| DMF | 40 mg/mL[2] |
| Water | Insoluble[5][9] |
For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[5] To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound treatment. | Compound Degradation: Improper storage of the powder or stock solution. | Ensure the this compound powder has been stored at -20°C and protected from light and moisture. Prepare fresh stock solutions from the powder. If using previously prepared stock solutions, ensure they have been stored correctly at -80°C in single-use aliquots. |
| Incorrect Concentration: Errors in calculating the dilution for the working solution. | Double-check all calculations for preparing the working solution from the stock solution. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to NAMPT inhibition. | Consider using a different cell line known to be sensitive to this compound. You can also investigate the expression levels of NAMPT in your cell line. | |
| Precipitation of this compound in cell culture media. | Low Solubility: this compound has poor aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible and does not exceed a level that is toxic to the cells (typically <0.5%). If precipitation persists, consider using a different solvent or a formulation with surfactants, though this may impact cellular responses. |
| Difficulty dissolving this compound powder. | Moisture Absorption: The powder may have absorbed moisture, affecting its solubility. | Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Use fresh, anhydrous solvents for reconstitution. Sonication may aid in dissolution.[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound in a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in triplicate.[9]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted this compound solution to the appropriate wells. Use culture medium with the corresponding solvent concentration as a control.[9]
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: Add 15 µL of MTT reagent to each well and incubate for an additional 4 hours.[9]
-
Solubilization: Add 100 µL of stop solution to each well and incubate for 1 hour to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a spectrophotometer.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a method for preparing a this compound solution for intraperitoneal injection in mice.
-
Stock Solution Preparation: Prepare an 80 mg/mL stock solution of this compound in DMSO.[9]
-
Vehicle Preparation: In a sterile tube, add 50 µL of the 80 mg/mL this compound stock solution to 400 µL of PEG300 and mix until the solution is clear.[9]
-
Surfactant Addition: Add 50 µL of Tween80 to the mixture and mix until clear.[9]
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[9]
-
Administration: The mixed solution should be used immediately for optimal results.[9]
Visualizations
References
- 1. (E)-Daporinad - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reproducibility in Daporinad-based assays
Welcome to the technical support center for Daporinad-based assays. This resource is designed for researchers, scientists, and drug development professionals to help overcome common challenges and improve the reproducibility of their experiments. This compound (also known as FK866 or APO866) is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Assays involving this compound are crucial for studying cancer metabolism, inflammation, and other NAD+-dependent processes, making reproducibility paramount.[3][4][5]
This guide provides answers to frequently asked questions, troubleshooting advice for specific issues, detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (FK866) is a small molecule that acts as a highly selective, non-competitive inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[3][6] NAMPT is the critical enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide (NAM).[1][7] By inhibiting NAMPT, this compound leads to the depletion of intracellular NAD+, which in turn disrupts various cellular processes that depend on NAD+, including energy metabolism, DNA repair, and signaling.[4][8] This energy depletion can induce apoptosis (programmed cell death) in cells with high metabolic rates, such as cancer cells.[4][9]
Q2: What is the basic principle of a NAMPT activity assay? A2: Most NAMPT activity assays utilize a coupled enzymatic reaction.[1] First, the NAMPT enzyme catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][10] The NMN produced is then converted to NAD+. This newly synthesized NAD+ is used by a cycling enzyme mix, often containing an alcohol dehydrogenase, to reduce a probe.[1][10] This reduction generates a fluorescent or colorimetric signal that is directly proportional to the NAMPT activity.[1]
Q3: How should I properly store and handle this compound? A3: Proper storage and handling are critical for maintaining the compound's integrity. This compound powder is typically stable for up to three years when stored at -20°C.[11][12] Stock solutions, usually prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[11][12] For short-term storage, solutions may be kept at -20°C for one month.[11] Studies have shown this compound to be stable in mouse plasma for at least 4 hours at room temperature and for at least two weeks when stored at -80°C.[6][13]
Q4: How long should I incubate cells with this compound to observe an effect? A4: The effects of NAMPT inhibition are time-dependent. A significant depletion of intracellular NAD+ can take several hours.[7] The subsequent induction of cytotoxicity or cell death typically requires a longer incubation period, commonly between 72 to 96 hours.[11] For most anti-proliferative or cytotoxic assays, an incubation period of at least 72 hours is recommended to observe a significant effect.[1][11]
Q5: My cell line of interest is not sensitive to this compound. What could be the reason? A5: The sensitivity of a cell line to a NAMPT inhibitor is highly dependent on its primary pathway for NAD+ biosynthesis.[1] Some cells can utilize alternative NAD+ biosynthetic pathways, such as the Preiss-Handler pathway which uses nicotinic acid (NA) as a precursor, or the salvage of nicotinamide riboside (NR).[7][14] If a cell line has a functional alternative pathway, it can compensate for the inhibition of NAMPT by this compound, rendering it resistant. Overexpression of NAMPT can also confer resistance.[15][16]
Visual Guides & Pathways
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue Category: High Variability or Poor Reproducibility
Q: My results show high variability between replicate wells. What are the common causes and solutions? A: High variability often stems from inconsistencies in experimental setup.[1]
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Calibrate pipettes regularly. | [1] |
| Plate Edge Effects | Evaporation from wells on the outer edges of a plate can concentrate reagents. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier. | [1] |
| Inconsistent Reagent Preparation/Addition | Prepare master mixes of reagents (e.g., this compound dilutions, assay buffers) to add to all wells, ensuring consistency. | [17] |
| Cell State Variability | Differences in cell passage number, confluency, and overall health can significantly impact results. Use cells within a consistent, low passage number range and seed them to reach a specific confluency (e.g., 70-80%) at the time of treatment. | [17] |
Issue Category: Weak or No Signal
Q: I'm seeing a very weak signal, or no signal at all, even in my positive control. What should I check? A: A weak or absent signal suggests a problem with one or more core components or conditions of the assay.[1]
| Potential Cause | Recommended Solution | Citation |
| Inactive NAMPT Enzyme | Ensure proper storage of the NAMPT enzyme at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme for each experiment if possible. | [1] |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for substrates (NAM, PRPP) and cofactors (ATP). An error in preparing these critical components will directly impact the reaction. | [1] |
| Suboptimal Assay Conditions | Verify that the assay buffer pH is optimal for enzyme activity and that the incubation temperature is correct and stable throughout the experiment. | [1] |
| Insufficient Incubation Time | For cell-based assays, ensure the incubation time with this compound is long enough (e.g., 72-96 hours) to induce NAD+ depletion and subsequent cell death. | [11] |
Issue Category: High Background Signal
Q: My "no enzyme" or "vehicle control" wells have an unexpectedly high signal. How can I reduce this background? A: High background can mask the true signal and reduce the assay window. Identifying the source is key.
| Potential Cause | Recommended Solution | Citation |
| Reagent or Plate Contamination | Use fresh, sterile reagents, pipette tips, and microplates. Ensure no cross-contamination occurs during reagent addition. | [1] |
| Intrinsic Fluorescence of this compound | Test this compound alone in the assay buffer without cells or enzyme to measure its intrinsic fluorescence. Subtract this value from the experimental wells to correct the signal. | [1] |
| High Enzyme Concentration (in enzymatic assays) | An excessive concentration of the NAMPT enzyme can lead to a high basal signal. Reduce the enzyme concentration to improve the signal-to-background ratio. | [1] |
| Extended Incubation Time (in enzymatic assays) | Overly long incubation can lead to background signal buildup. Optimize the incubation time to ensure the reaction remains in the linear kinetic range. | [1] |
Quantitative Data Summary
Table 1: this compound (FK866) Potency in Various Assays
This table summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound, demonstrating its high potency.
| Assay Type | System | IC50 Value | Citation |
| Enzymatic Assay | Cell-free NAMPT | 0.09 nM | [2][11] |
| Cell Viability | Hematologic Malignant Cells (41 lines) | 0.09 - 27 nM | [11] |
| Cell Viability | HepG2 (Liver Carcinoma) | ~1.0 nM | [18] |
| Cell Viability | A2780 (Ovarian Cancer) | ~3.0 nM | [18] |
Table 2: this compound (FK866) Storage and Stability
Proper storage is crucial for maintaining the activity of this compound.
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | 3 years | [11][12] |
| Stock Solution in DMSO | -80°C | 1 year | [11][12] |
| Stock Solution in DMSO | -20°C | 1 month | [11] |
| In Mouse Plasma (Short-term) | Room Temperature | At least 4 hours | [6][13] |
| In Mouse Plasma (Long-term) | -80°C | At least 2 weeks | [6][13] |
| In Mouse Plasma (Freeze/Thaw) | -80°C | Stable for 3 cycles | [6][13] |
Detailed Experimental Protocols
Protocol 1: In Vitro NAMPT Enzymatic Activity Assay (Fluorometric)
This protocol directly measures the ability of this compound to inhibit purified NAMPT enzyme activity.[1][10]
-
Reagent Preparation :
-
Prepare 4x NAMPT Assay Buffer. Keep this buffer on ice as it contains other enzymes (NMNAT, ADH).[10]
-
Prepare stock solutions of ATP, Nicotinamide (NAM), and PRPP.[10]
-
Dilute purified NAMPT enzyme to the desired final concentration (e.g., 12-25 ng/µl) using NAMPT Dilution Buffer. Keep the diluted enzyme on ice.[10]
-
Prepare a 5x serial dilution of this compound in the appropriate buffer (e.g., 5% DMSO in water).[10]
-
-
Assay Plate Setup (96-well black plate) :
-
Blank Wells : Add NAMPT Dilution Buffer (no enzyme).
-
Positive Control Wells : Add diluted NAMPT enzyme.
-
Test Wells : Add diluted NAMPT enzyme.
-
-
Reaction Steps :
-
Add 4 µL of the this compound serial dilution or vehicle (for controls) to the appropriate wells.
-
Add 6 µL of diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 6 µL of NAMPT Dilution Buffer to "Blank" wells.[10]
-
Pre-incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a Substrate/Detection Master Mix containing the assay buffer, ATP, NAM, PRPP, and the fluorescent probe.
-
Initiate the reaction by adding the Master Mix to all wells.
-
-
Measurement :
-
Incubate the plate at the optimal temperature (e.g., 37°C) for the optimized duration (e.g., 60-120 minutes), protected from light.
-
Read fluorescence at an excitation/emission wavelength appropriate for the probe used (e.g., Ex/Em = 340/460 nm for NADH).[10]
-
-
Data Analysis :
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".
-
Plot the percent inhibition versus this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol assesses the effect of this compound on cell proliferation and viability.[11]
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10^5 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "vehicle control" wells with medium containing the same concentration of DMSO as the highest this compound concentration.
-
-
Incubation :
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation :
-
Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization and Measurement :
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of this compound for the specific cell line.
-
// Branches from Q1 Var [label="High Variability\nin Replicates", fillcolor="#FBBC05", fontcolor="#202124"]; Weak [label="Weak / No Signal", fillcolor="#FBBC05", fontcolor="#202124"]; High [label="High Background", fillcolor="#FBBC05", fontcolor="#202124"];
Q1 -> Var [label="Variability"]; Q1 -> Weak [label="Signal"]; Q1 -> High [label="Background"];
// Solutions for High Variability Sol_Var1 [label="Check Cell Seeding\n(Single cell suspension?)\nStandardize Culture\n(Passage #, Confluency)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Var2 [label="Avoid Plate Edge Effects\n(Use outer wells for PBS)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Var3 [label="Use Master Mixes\nfor Reagents", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Var -> Sol_Var1; Var -> Sol_Var2; Var -> Sol_Var3;
// Solutions for Weak Signal Sol_Weak1 [label="Check Enzyme/Compound\n(Fresh aliquot? Proper storage?)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Weak2 [label="Verify Reagent Concentrations\n(Double-check calculations)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Weak3 [label="Optimize Assay Conditions\n(pH, Temp, Incubation Time)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Weak -> Sol_Weak1; Weak -> Sol_Weak2; Weak -> Sol_Weak3;
// Solutions for High Background Sol_High1 [label="Use Fresh/Sterile Reagents\n& Consumables", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_High2 [label="Test Compound's Intrinsic\nFluorescence/Absorbance", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_High3 [label="Optimize Enzyme Concentration\n& Incubation Time", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; High -> Sol_High1; High -> Sol_High2; High -> Sol_High3; } . Caption: A logic tree to systematically troubleshoot common this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 13. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 14. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Adjusting Daporinad treatment time for optimal NAD+ depletion
Welcome to the technical support center for Daporinad (also known as FK866 or APO866). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for NAD+ depletion studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide into NAD+.[1][3] By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][4] This depletion of NAD+ can lead to a subsequent decrease in ATP levels and ultimately induce apoptosis or cell cycle arrest in highly metabolic cells, such as cancer cells.[5][6]
Q2: What is the recommended concentration range and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the desired level of NAD+ depletion. Generally, concentrations in the low nanomolar range are effective. For example, IC50 values for inhibition of NAD+ formation and cell proliferation are often in the 0.5 to 3.0 nM range for cell lines like A2780 and HCT116.[5] Significant NAD+ depletion can be observed as early as a few hours after treatment, with ATP depletion and cell death occurring at later time points (e.g., 24-72 hours).[5] It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For example, a 10 mM stock solution can be prepared.[7] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in a complete culture medium to the desired final concentration.
Q4: How can I measure intracellular NAD+ levels after this compound treatment?
A4: There are several methods to quantify intracellular NAD+ levels. HPLC and LC-MS/MS are highly quantitative and specific methods.[8][9][10] Commercially available enzymatic cycling assays or luminescent-based assays (e.g., NAD/NADH-Glo™ Assay) are also widely used and offer a more high-throughput option.[11] The choice of method will depend on the required sensitivity, specificity, and available equipment.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant NAD+ Depletion
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines may have alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid.[3] Check the expression of key enzymes in this pathway (e.g., NAPRT). Consider using a combination of inhibitors or switching to a cell line more dependent on the salvage pathway. |
| Incorrect this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 100 nM) and measure NAD+ levels at various time points (e.g., 6, 12, 24, 48 hours). |
| This compound degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Issues with NAD+ measurement assay | Verify the accuracy and sensitivity of your NAD+ quantification method. Run positive and negative controls. For colorimetric or fluorometric assays, check for potential interference from other cellular components. For LC-MS, ensure proper sample extraction and instrument calibration. |
Issue 2: High Cell Viability Despite Expected NAD+ Depletion
| Possible Cause | Troubleshooting Step |
| Delayed onset of cell death | NAD+ depletion precedes ATP depletion and subsequent cell death.[5] Extend the incubation time after this compound treatment (e.g., up to 72 or 96 hours) to observe effects on cell viability. |
| Metabolic plasticity of cells | Cancer cells can adapt their metabolism to resist NAMPT inhibition, for instance by shifting towards a more glycolytic phenotype.[12] Consider co-treatment with inhibitors of other metabolic pathways, such as glycolysis. |
| Activation of pro-survival pathways | Cells may activate compensatory survival mechanisms in response to metabolic stress. Investigate the activation of pro-survival signaling pathways and consider co-treatment with inhibitors of these pathways. |
| Insensitive cell line | Some cell lines are inherently more resistant to NAD+ depletion-induced cell death. Confirm the sensitivity of your cell line to this compound by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo). |
Issue 3: Unexpected Results or Potential Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | While this compound is a highly specific NAMPT inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed effects are due to NAMPT inhibition, perform rescue experiments by supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream products of the NAMPT-catalyzed reaction. |
| Confounding effects of DMSO | Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%). Include a vehicle control (DMSO alone) in all experiments. |
| Contamination of cell culture | Microbial contamination can affect cellular metabolism and lead to erroneous results. Regularly check your cell cultures for contamination. |
Data Presentation
Table 1: Effect of this compound (FK866) on Intracellular NAD+ and ATP Levels in Various Cell Lines
| Cell Line | This compound Conc. | Incubation Time (h) | % NAD+ Depletion (approx.) | % ATP Depletion (approx.) | Reference |
| A2780 | 0.5 nM (IC50) | 20-30 | >50% | - | [5] |
| HCT116 | 0.5 nM (IC50) | 20-30 | >50% | - | [5] |
| A2780 | 0.5 nM (IC50) | 40-50 | >80% | >50% | [5] |
| HCT116 | 0.5 nM (IC50) | 40-50 | >80% | >50% | [5] |
| Pancreatic Cancer Cells | 5 nM | 6 | ~50% | Not specified | [6] |
| Pancreatic Cancer Cells | 5 nM | 24 | ~90% | Not specified | [6] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment and Analysis
This protocol outlines a general workflow for treating cells with this compound and subsequently analyzing NAD+ levels, cell viability, and apoptosis.
Caption: General experimental workflow for this compound treatment and analysis.
Protocol 2: NAD+ Quantification using HPLC
This protocol is a summary of a typical HPLC-based method for NAD+ quantification.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Extract NAD+ using an acidic extraction method (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize NAD+.
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into a C18 reverse-phase HPLC column.
-
Use a phosphate (B84403) buffer-based mobile phase with a methanol (B129727) gradient for separation.[8]
-
Detect NAD+ by UV absorbance at 261 nm.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAD+.
-
Determine the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Detection by Western Blot
This protocol describes the detection of key apoptosis markers using Western blotting.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway: NAD+ Salvage Pathway and this compound Inhibition
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway.
Logical Relationship: Troubleshooting Inconsistent NAD+ Depletion
Caption: A logical workflow for troubleshooting inconsistent NAD+ depletion.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Daporinad | FK866 | NAMPT Inhibitor | TargetMol [targetmol.com]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Local Targeting of NAD+ Salvage Pathway Alters the Immune Tumor Microenvironment and Enhances Checkpoint Immunotherapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting baseline drift in SPR experiments with Daporinad
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing baseline drift in Surface Plasmon Resonance (SPR) experiments involving the small molecule inhibitor, Daporinad.
Troubleshooting Guide: Baseline Drift in this compound SPR Experiments
Baseline drift, a gradual and unwanted change in the SPR signal over time, can significantly impact the quality and interpretation of kinetic data. When working with small molecules like this compound, several factors can contribute to this issue. The following table summarizes potential causes and provides actionable solutions.
| Potential Cause | Description | Recommended Solution |
| Buffer Mismatch | A difference in the refractive index between the running buffer and the analyte (this compound) sample buffer is a common cause of abrupt baseline shifts at the beginning and end of an injection. | - Ensure the this compound sample buffer is identical to the running buffer. - If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is matched in the running buffer. - Perform a buffer scout to identify the optimal buffer composition for both the ligand and this compound. |
| Compound Precipitation or Aggregation | This compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation or aggregation at higher concentrations. This can cause erratic baseline behavior and non-specific binding. | - Determine the solubility of this compound in the chosen running buffer before the experiment. - Prepare fresh this compound solutions for each experiment and filter them before use. - Include a solubility-enhancing agent (e.g., a low percentage of DMSO) in both the running and sample buffers, ensuring it is perfectly matched. - Visually inspect this compound solutions for any signs of precipitation. |
| Non-Specific Binding (NSB) | This compound may interact non-specifically with the sensor chip surface or the immobilized ligand, leading to a continuously increasing baseline during injection. | - Add a non-ionic surfactant (e.g., 0.005% Tween-20) to the running buffer to minimize hydrophobic interactions. - Include a blocking agent, such as Bovine Serum Albumin (BSA), in the running buffer. - Use a reference flow cell with an immobilized control protein to subtract non-specific binding signals. |
| Inadequate Surface Regeneration | Incomplete removal of bound this compound from the ligand surface after each cycle can lead to a cumulative increase in the baseline. | - Perform regeneration scouting to identify a solution that completely removes this compound without damaging the immobilized ligand. Common regeneration solutions include low pH glycine (B1666218) or high salt buffers. - Ensure the regeneration step is long enough and at a sufficient flow rate to completely clear the surface. |
| Ligand Instability or Leaching | The immobilized ligand may not be stable over the course of the experiment, leading to a gradual decrease in the baseline as it detaches from the sensor surface. | - Ensure the ligand is covalently and stably coupled to the sensor chip. - Use a sensor chip chemistry appropriate for the ligand. - Monitor the baseline of the ligand-immobilized surface with running buffer for an extended period to assess stability before injecting this compound. |
| Instrument and Environmental Factors | Fluctuations in temperature, air bubbles in the system, or a dirty flow cell can all contribute to baseline instability.[1][2] | - Allow the SPR instrument and all buffers to equilibrate to a stable temperature before starting the experiment. - Thoroughly degas all buffers and solutions to prevent air bubble formation.[1] - Regularly clean the instrument's fluidics system according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as FK866 or APO866) is a potent and specific non-competitive inhibitor of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which can induce apoptosis in cancer cells that are highly dependent on this pathway for energy and survival.[7]
Q2: I'm observing a positive (upward) baseline drift during the this compound injection. What is the most likely cause?
A2: A consistent positive drift during the analyte injection often points towards non-specific binding of this compound to the sensor surface or the immobilized ligand. Another possibility is the slow accumulation of this compound aggregates on the surface. Refer to the troubleshooting table above for solutions related to non-specific binding and compound aggregation.
Q3: My baseline is drifting downwards after several injection cycles. What should I investigate?
A3: A downward drift across multiple cycles often suggests a problem with the immobilized ligand. This could be due to ligand leaching from the surface, where the immobilized molecule is slowly detaching. Alternatively, harsh regeneration conditions might be stripping a small amount of the ligand with each cycle. Assess the stability of your immobilized surface and optimize your regeneration protocol.
Q4: What is a good starting concentration range for this compound in an SPR experiment?
A4: The appropriate concentration range for this compound will depend on its binding affinity for the target ligand. As a starting point for a new interaction, it is advisable to test a wide range of concentrations, for example, from low nanomolar to high micromolar, in a series of dilutions. This will help determine the approximate dissociation constant (KD) and guide the selection of a more focused concentration range for detailed kinetic analysis.
Q5: How can I prepare my this compound samples to minimize the risk of precipitation?
A5: To minimize precipitation, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted into the aqueous running buffer to the final desired concentrations. It is crucial to ensure that the final percentage of DMSO is low (typically ≤1%) and is identical in both the running buffer and all this compound sample dilutions to avoid buffer mismatch effects. Always prepare fresh dilutions for each experiment.
Experimental Protocol: Kinetic Analysis of this compound Binding to an Immobilized Ligand
This protocol outlines a general procedure for analyzing the binding kinetics of this compound to a protein ligand immobilized on a sensor chip using SPR.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound
-
DMSO (or other suitable organic solvent)
-
Target ligand protein
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the desired flow cell(s) with a 1:1 mixture of EDC and NHS.
-
Inject the ligand protein, diluted in the optimal immobilization buffer (determined through pH scouting), over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference surface should be prepared by performing the activation and deactivation steps without ligand injection.
3. This compound Binding Assay:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and in the running buffer. A typical concentration series might span from 1 nM to 10 µM. Include a buffer-only (zero analyte) injection.
-
Inject the this compound dilutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 120-180 seconds).
-
Switch back to running buffer and monitor the dissociation phase (e.g., 300-600 seconds).
-
After each cycle, inject the regeneration solution to remove any bound this compound.
-
Repeat the injection cycle for each this compound concentration.
4. Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection.
-
Subtract the buffer-only injection data from the this compound injection data to correct for any systematic drift.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of baseline drift.
Caption: this compound's mechanism of action as a NAMPT inhibitor in the NAD+ salvage pathway.
References
- 1. Practical Fragments: Fragments vs NAMPT, maximum ligand efficiencies, and off-target activities [practicalfragments.blogspot.com]
- 2. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to NAMPT Inhibitors: Daporinad vs. GMX1778
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology and other diseases due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT inhibitors a promising class of anti-cancer agents.[2][3] This guide provides an objective comparison of two prominent NAMPT inhibitors, Daporinad (also known as FK866 or APO866) and GMX1778 (also known as Carmidapstat or CHS-828), supported by experimental data.
Mechanism of Action
Both this compound and GMX1778 are potent and specific inhibitors of NAMPT.[4][5] By blocking NAMPT, these small molecules prevent the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1] The resulting depletion of intracellular NAD+ disrupts cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately leading to tumor cell apoptosis.[5][6]
This compound binds to and inhibits NAMPT, leading to a reduction in NAD+ levels and subsequent energy depletion in metabolically active tumor cells.[6][7] This can also inhibit the production of vascular endothelial growth factor (VEGF), suggesting potential anti-angiogenic activity.[7] GMX1778 also inhibits NAD+ biosynthesis, leading to ATP depletion and programmed cell death with apoptotic features.[5] Interestingly, GMX1778 is also a substrate for NAMPT and is phosphoribosylated by the enzyme, which enhances its cellular retention.[3]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and GMX1778, providing a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |
| This compound (FK866) | NAMPT (cell-free) | 0.09 nM | Cell-free enzymatic assay | [4][8] |
| GMX1778 | NAMPT | < 25 nM | --- | [5][9] |
| This compound (FK866) | Hematologic Malignant Cells | 0.09 - 27 nM | 41 different cell lines (AML, ALL, MCL, CLL, T-cell lymphoma) | [8] |
| GMX1778 | A2780 (human ovarian cancer) | 0.005 µM | 72-hour cytotoxicity assay (SRB) | [5] |
| GMX1778 | NYH (human neuroblastoma) | 0.0017 µM | 3-week clonogenic survival assay | [5] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound (FK866) | Human AML, lymphoblastic lymphoma, and leukemia xenografts in SCID mice | 20 mg/kg, intraperitoneally, twice a day for 4 days, repeated weekly for 3 weeks | Prevented and abrogated tumor growth | [8] |
| GMX1778 (as prodrug GMX1777) | Human multiple myeloma (IM-9), colon carcinoma (HCT-116), and small-cell lung cancer (SHP-77) xenografts in mice | 75 mg/kg GMX1777, 24-hour intravenous infusion | Produced tumor regression | [10][11] |
| GMX1778 | Human neuroendocrine tumor xenografts (GOT1, BON, GOT2) in nude mice | 250 mg/kg, orally | Marked antitumoral activity | [5] |
Signaling Pathway and Experimental Workflow
The inhibition of NAMPT by this compound and GMX1778 has a cascading effect on downstream cellular processes. The following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The NAMPT signaling pathway and points of inhibition by this compound and GMX1778.
Caption: A typical experimental workflow for the preclinical evaluation of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of NAMPT inhibitors.
NAMPT Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against NAMPT enzyme activity.
Principle: The assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, or a downstream product like NAD+. This is often a coupled enzyme assay where the product of the NAMPT reaction is used in a subsequent reaction that generates a detectable signal (e.g., fluorescence or absorbance).[5][12]
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing NAMPT enzyme, nicotinamide (substrate), and phosphoribosyl pyrophosphate (PRPP, co-substrate) is prepared.[5]
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or GMX1778) are added to the reaction mixture. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The amount of product formed is quantified using a suitable detection method. For coupled assays, this may involve adding a second set of enzymes and substrates to convert NMN to NAD+, which is then measured.[5]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay Example)
Objective: To assess the effect of NAMPT inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be dissolved and quantified.[8]
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the NAMPT inhibitor for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing for formazan crystal formation in viable cells.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of NAMPT inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
General Protocol:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the NAMPT inhibitor via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule.[8][10] The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.[13]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the treatment compared to the control.
Clinical Development and Outlook
Both this compound and GMX1778 have been evaluated in early-phase clinical trials.[5][8] While they have shown some promise, challenges such as dose-limiting toxicities have been encountered.[14] this compound, for instance, was unsuccessful in clinical trials for cancer due to a lack of efficacy, though it is still explored for other indications like arthritis.[15] GMX1778, often administered as its prodrug GMX1777 to improve solubility, has also been in Phase I trials.[3][16]
A key consideration for the clinical application of GMX1778 is the status of nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[3] Cells with deficient NAPRT1 are more sensitive to GMX1778 as they cannot utilize nicotinic acid to replenish NAD+ levels.[3][16] This suggests a potential patient selection strategy for future clinical trials.
Conclusion
This compound and GMX1778 are potent NAMPT inhibitors with demonstrated preclinical anti-cancer activity. This compound exhibits very high in vitro potency, while GMX1778 has shown significant in vivo efficacy across various tumor models. The development of these and other NAMPT inhibitors is an active area of research, with ongoing efforts to improve their therapeutic index and identify patient populations most likely to benefit from this therapeutic approach. The detailed experimental protocols and comparative data presented in this guide are intended to support researchers in the continued exploration of NAMPT inhibition as a promising strategy in drug development.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. This compound | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Daporinad's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Daporinad, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), and its alternatives. The information presented herein is intended to assist researchers in assessing the reproducibility of this compound's therapeutic potential and in making informed decisions for future drug development endeavors.
Introduction to this compound and NAD+ Metabolism in Cancer
This compound (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1] Many cancer cells exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway to meet their increased metabolic demands, making NAMPT an attractive target for anticancer therapy.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a cascade of events that culminate in cancer cell death, primarily through apoptosis.[2][3]
Comparative Analysis of Anticancer Potency
The in vitro potency of this compound and its alternatives, including other NAMPT inhibitors like OT-82 and the dual NAMPT/PAK4 inhibitor KPT-9274, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of these compounds.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound (FK866) | Leukemia | ML-2 | ~10 | [4] |
| Leukemia | Jurkat | ~1 | [4] | |
| Leukemia | Namalwa | ~10 | [4] | |
| Hepatocellular Carcinoma | HepG2 | ~1 | [2] | |
| OT-82 | Hematopoietic Malignancies (Average) | Multiple | 2.89 ± 0.47 | [2][5] |
| Non-Hematopoietic Cancers (Average) | Multiple | 13.03 ± 2.94 | [2][5] | |
| Acute Myeloid Leukemia | MV4-11 | 2.11 | [6] | |
| Acute Myeloid Leukemia | U937 | 2.70 | [6] | |
| Acute Lymphoblastic Leukemia | RS4;11 | 1.05 | [6] | |
| Acute Lymphoblastic Leukemia | PER485 | 1.36 | [6] | |
| Breast Carcinoma | MCF-7 | 37.92 | [6] | |
| Glioblastoma | U87 | 29.52 | [6] | |
| Colon Carcinoma | HT29 | 15.67 | [6] | |
| Lung Carcinoma | H1299 | 7.95 | [6] | |
| KPT-9274 | Ovarian Cancer | A2780 | 25-83 | [7] |
| Ovarian Cancer | IGROV1 | 25-83 | [7] | |
| Ovarian Cancer | OVCAR8 | 25-83 | [7] | |
| Endometrial Cancer | ACI-98 | 25-83 | [7] | |
| Breast Cancer | T47D | 25-83 | [7] |
Mechanism of Action: NAD+ Depletion and Apoptosis Induction
The primary mechanism of action for this compound and other NAMPT inhibitors is the depletion of intracellular NAD+, which triggers a metabolic crisis and initiates programmed cell death.
Quantitative Effects on NAD+ Levels and Apoptosis
-
NAD+ Depletion: Treatment with this compound has been shown to dramatically reduce intracellular NAD+ levels in cancer cells, often by more than 95%.[3] This depletion occurs rapidly, typically within hours of exposure to the drug.
-
Apoptosis Induction: The depletion of NAD+ leads to the induction of apoptosis. In various hematologic cancer cell lines, treatment with this compound (10 nM for 96 hours) resulted in a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining.[4] For example, in ML-2 and Jurkat cells, this compound induced a dose-dependent increase in both early and late apoptotic cell populations.[4] OT-82 has also been shown to cause dose-dependent reductions in cellular NAD and ATP concentrations, leading to the activation of caspase-3 and other hallmarks of apoptosis.[6] Similarly, KPT-9274 has been demonstrated to suppress NAD+, NADPH, and ATP production in platinum-resistant ovarian cancer spheroids, leading to apoptosis.[8]
Signaling Pathways and Molecular Mechanisms
The anticancer effects of this compound are mediated through a complex interplay of signaling pathways.
This compound-induced apoptotic signaling pathway.
This compound-mediated NAMPT inhibition leads to NAD+ depletion, which in turn causes metabolic stress (including ATP depletion) and inhibits DNA repair mechanisms that are dependent on NAD+, such as those involving poly(ADP-ribose) polymerase (PARP).[1] This cellular stress alters the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members (e.g., Bcl-2) and the upregulation of pro-apoptotic members (e.g., Bax).[9][10] This shift promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the formation of the apoptosome and the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[9] Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[11][12]
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to adhere to standardized experimental protocols. Below are methodologies for key assays used to evaluate the anticancer effects of this compound and its alternatives.
Cell Viability Assay (MTT/SRB Assay)
Workflow for cell viability assessment.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution to each well.
-
Incubation: Incubate for 2-4 hours (MTT) or 10 minutes (SRB) to allow for the formation of formazan crystals or protein binding, respectively.
-
Solubilization/Staining: Solubilize the formazan crystals with DMSO or an appropriate solvent (MTT) or stain the fixed cells with SRB.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Intracellular NAD+ Measurement (Colorimetric/Fluorometric Assay)
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells using an appropriate extraction buffer.
-
NAD+ Cycling Reaction: Add the cell lysate to a reaction mixture containing an enzyme that specifically cycles NAD+, leading to the production of a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Quantification: Determine the NAD+ concentration by comparing the signal to a standard curve generated with known concentrations of NAD+.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3 and cleaved PARP.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reproducibility and Future Directions
The reproducibility of in vitro anticancer drug screening is a critical aspect of preclinical research.[13] While no studies have specifically focused on the reproducibility of this compound's effects, the consistent reports of its potent, NAMPT-dependent anticancer activity across numerous independent studies and different cancer models suggest a generally reproducible mechanism of action.[1][2] However, variations in experimental conditions, cell line authentication, and data analysis methods can contribute to inter-laboratory variability.[13]
The clinical development of this compound as a single agent has been hampered by dose-limiting toxicities.[14] Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of this compound or its more recent analogs with other anticancer agents, such as PARP inhibitors, to enhance efficacy and reduce toxicity.[14]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to NAMPT inhibitor therapy.
-
Head-to-Head Comparative Studies: Conducting rigorous, standardized preclinical studies directly comparing the efficacy and toxicity of this compound with newer generation NAMPT inhibitors to inform the selection of the most promising candidates for clinical development.
By adhering to detailed and standardized experimental protocols and by focusing on rational combination strategies, the therapeutic potential of NAMPT inhibitors like this compound can be more reliably assessed and potentially translated into effective cancer therapies.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL-2 family protein, BAD is down-regulated in breast cancer and inhibits cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Daporinad vs. Genetic Knockdown of NAMPT: A Comparative Efficacy Analysis
For Immediate Release
A comprehensive analysis comparing the pharmacological inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) by daporinad (also known as FK866) and the genetic knockdown of the NAMPT gene reveals nuanced differences in efficacy and specificity, providing critical insights for researchers in oncology and metabolic-related diseases.
This guide delves into the experimental data comparing this compound, a potent and selective inhibitor of NAMPT, with genetic knockdown approaches (siRNA/shRNA) to silence NAMPT expression. Both methods aim to deplete intracellular nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling, thereby inducing cell death, particularly in cancer cells that exhibit a high dependence on the NAD+ salvage pathway.
At a Glance: this compound vs. NAMPT Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of NAMPT (siRNA/shRNA) |
| Mechanism of Action | Binds to the NAMPT enzyme, inhibiting its catalytic activity. | Reduces the expression of NAMPT protein by degrading its mRNA transcript. |
| Onset of Action | Rapid, dependent on drug uptake and binding kinetics. | Slower, requires transfection, transcription, and translation machinery turnover. |
| Duration of Effect | Transient, dependent on drug half-life and clearance. | Can be transient (siRNA) or stable (shRNA), allowing for long-term studies. |
| Specificity | Highly selective for NAMPT, but potential for off-target effects at higher concentrations. | Highly specific to the NAMPT gene, minimizing off-target protein effects. |
| Reversibility | Reversible upon drug withdrawal. | Generally considered irreversible for the lifespan of the cell (stable knockdown). |
| Clinical Relevance | Directly translatable to clinical applications as a therapeutic agent. | Primarily a research tool to validate drug targets and study gene function. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from studies that have directly compared the effects of this compound with genetic knockdown of NAMPT on key cellular processes.
Table 1: Comparative Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/ Method | Endpoint | Result | Reference |
| Prostate Cancer (LNCaP) | This compound | 0.08 - 20 nM | Cell Growth | Dose-dependent inhibition | (--INVALID-LINK--) |
| Prostate Cancer (LNCaP) | NAMPT shRNA | Lentiviral transduction | Cell Growth | Slowed cell growth | (--INVALID-LINK--) |
| Glioma (IDH1-mutant) | NAMPT Knockdown | esiRNA | Cell Viability | Significantly reduced | [1](1) |
| Glioma (IDH1-wild type) | NAMPT Knockdown | esiRNA | Cell Viability | No significant reduction | [1](1) |
| Glioma (IDH1-mutant & wild type) | This compound (FK866) | 100 nM | Cell Count | Reduced in both cell types | [1](1) |
| Pancreatic Cancer | This compound (FK866) | 5 nM | Cell Growth (in combination with Metformin) | Decreased IC50 of Metformin | [2](2) |
| Rhabdomyosarcoma (RMS) | NAMPT siRNA | Multiple sequences | Cell Proliferation | Impaired | [3](3) |
Table 2: Comparative Effects on Apoptosis and Cell Death
| Cell Line | Treatment | Concentration/ Method | Endpoint | Result | Reference |
| 54 Cancer Cell Lines | This compound (FK866) vs. siNAMPT | 10, 50, 100 nM vs. siRNA | Cell Death (Propidium Iodide Staining) | Strong correlation (R² = 0.9) | [4](4) |
| Glioma | NAMPT Knockdown | gRNA/Cas9 | Apoptosis | Induced | [5](5) |
| Glioblastoma (U251-MG) | This compound (FK866) | 5 nM (in combination with TMZ) | Apoptosis (TUNEL assay) | Increased apoptosis from ~45% to ~75-80% | [6](6) |
Table 3: Comparative Effects on NAD+ Levels
| Cell Line | Treatment | Concentration/ Method | Endpoint | Result | Reference |
| Pancreatic Cancer | This compound (FK866) | Not specified | NAD+ Levels | Reduced | [7](7) |
| Pancreatic Cancer | NAMPT siRNA | Not specified | NAD+ Levels | Reduced | [7](7) |
| Pancreatic Cancer (KP4) | This compound (FK866) | 5 nM | Total NAD Levels | Significantly decreased | [2](2) |
| Breast Cancer (MDA-MB-468) | This compound (FK866) | 1 µM | Cellular NAD Levels | Reduced | [8](8) |
Key Findings and Interpretations
Across multiple cancer cell lines, both this compound and genetic knockdown of NAMPT effectively reduce NAD+ levels, inhibit cell proliferation, and induce apoptosis. A study by Chowdhry and colleagues demonstrated a strong correlation between the cytotoxic effects of this compound and NAMPT silencing across a panel of 54 cancer cell lines, suggesting that this compound's primary mechanism of action is indeed through on-target inhibition of NAMPT.[4](4)
However, a notable exception was observed in glioma cells. While NAMPT knockdown selectively impaired the viability of IDH1-mutant cells, this compound was equally cytotoxic to both IDH1-mutant and wild-type cells.[1](1) This suggests potential off-target effects of the small molecule inhibitor or a differential cellular response to acute pharmacological inhibition versus a more gradual genetic depletion of the enzyme.
Signaling Pathways and Experimental Workflows
NAD+ Salvage Pathway and Points of Intervention
Caption: NAD+ Salvage Pathway and Inhibition Points.
General Experimental Workflow for Comparison
Caption: Comparative Experimental Workflow.
Experimental Protocols
NAMPT Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute NAMPT-targeting siRNA (e.g., Dharmacon ON-TARGETplus SMARTpool) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays. Knockdown efficiency is typically validated by Western blot or qPCR analysis of NAMPT expression.
Cell Viability Assay (MTT)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with NAMPT siRNA as described above. Include vehicle-treated and non-targeting siRNA controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
-
Cell Harvesting: Following treatment with this compound or NAMPT knockdown, harvest both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
Intracellular NAD+ Measurement
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an acidic or basic extraction buffer to stabilize NAD+ or NADH, respectively.
-
Extraction: Scrape the cells and transfer the lysate to a microfuge tube. Neutralize the extract.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Quantification: Measure NAD+ levels in the supernatant using a commercially available NAD/NADH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a product detectable by absorbance or fluorescence.
-
Normalization: Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Conclusion
Both this compound and genetic knockdown of NAMPT serve as powerful tools to investigate the consequences of NAD+ depletion. For target validation and understanding the fundamental role of NAMPT, genetic knockdown offers high specificity. This compound, on the other hand, provides a clinically relevant model for pharmacological intervention and allows for dose-response and temporal studies that are more analogous to therapeutic applications. The observed discrepancies in efficacy, particularly in the context of specific cancer subtypes, highlight the importance of using both approaches in parallel to fully elucidate the therapeutic potential and potential limitations of targeting the NAMPT pathway. Researchers and drug developers should consider these comparative data when designing experiments and interpreting results in the pursuit of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor of Nicotinamide Phosphoribosyltransferase Sensitizes Glioblastoma Cells to Temozolomide via Activating ROS/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy and Therapeutic Window of Daporinad and Next-Generation NAMPT Inhibitors: An In Vivo Analysis
This guide provides a comparative analysis of the in vivo therapeutic window of Daporinad (FK866), a first-generation nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, and emerging next-generation alternatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the preclinical efficacy and safety profiles of these compounds, supported by experimental data.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2][3] Cancer cells often exhibit elevated NAD+ metabolism, making NAMPT an attractive target for anticancer therapies.[1][4] this compound (also known as FK866 or APO866) is a potent and selective NAMPT inhibitor that has been evaluated in multiple preclinical and clinical studies.[1][5][6] While demonstrating antitumor activity, its clinical development has been hampered by on-target toxicities, notably thrombocytopenia and retinal toxicity.[7][8] This has spurred the development of next-generation NAMPT inhibitors with potentially wider therapeutic windows. This guide compares the in vivo performance of this compound with that of LSN3154567, KPT-9274, and OT-82.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy and toxicity of this compound and its alternatives from various preclinical studies.
Table 1: Comparative In Vivo Efficacy of NAMPT Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy Outcome | Citation(s) |
| This compound (FK866) | Adult T-Cell Leukemia (S1T xenograft) | 20 mg/kg, i.p., daily | Effective suppression of tumor volume over 28 days. | [9] |
| Mammary Carcinoma | Not specified | Induced tumor growth delay. | [10] | |
| LSN3154567 | Non-Small Cell Lung Cancer (NCI-H1155 xenograft) | 10 mg/kg | ~103% TGI with tumor regression. | [3] |
| KPT-9274 | Renal Cell Carcinoma (786-O xenograft) | Not specified | Dose-dependent inhibition of tumor growth. | [5] |
| Diffuse Large B-Cell Lymphoma (WSU-DLCL2 xenograft) | 150 mg/kg, p.o., daily for 3 weeks | Significant inhibition of tumor growth. | [6] | |
| OT-82 | Acute Lymphoblastic Leukemia (PDX models) | 40 mg/kg, p.o., 3 days/week for 3 weeks | Significant leukemia growth delay in 20/21 PDXs; disease regression in 18/21 PDXs. | [11][12] |
| Acute Myeloid Leukemia (MV4-11 xenograft) | 25 mg/kg and 40 mg/kg, p.o. | Increased median survival by 161% and 168%, respectively. | [13] |
Table 2: Comparative In Vivo Toxicity of NAMPT Inhibitors
| Compound | Animal Model | Key Toxicity Findings | Mitigation Strategies | Citation(s) |
| This compound (FK866) | Human (Phase 1) | Dose-limiting thrombocytopenia. | - | [14][15] |
| LSN3154567 | Dog | Retinal and hematological toxicities. | Co-administration with nicotinic acid rescued toxicities without significantly affecting efficacy. | [3][8][16] |
| KPT-9274 | Mouse (RCC xenograft) | No apparent toxicity at effective doses. | - | [5] |
| OT-82 | Mouse, Non-human primate | Hematopoietic and lymphoid organs are primary targets for dose-limiting toxicity. No cardiac, neurological, or retinal toxicities observed. | Optimization of dosing and dietary niacin expanded the therapeutic index. | [2][11][13] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol describes a general methodology for assessing the antitumor efficacy of a NAMPT inhibitor in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media and conditions.
-
Female athymic nude mice (6-8 weeks old) are used.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are monitored bi-weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
The NAMPT inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
The drug is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., daily for 21 days).
-
The control group receives the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured twice weekly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and, if required, hematological analysis at the end of the study.
-
Protocol 2: Evaluation of On-Target Toxicity (Thrombocytopenia)
This protocol outlines a method to assess the potential for a NAMPT inhibitor to induce thrombocytopenia in mice.
-
Animal Model and Dosing:
-
Healthy C57BL/6 mice (8-10 weeks old) are used.
-
Mice are divided into treatment and control groups (n=5-7 mice per group).
-
The NAMPT inhibitor is administered at various doses, including a therapeutically relevant dose and higher doses to assess dose-dependent toxicity. The administration schedule should mimic the efficacy studies.
-
-
Blood Collection:
-
Blood samples are collected from the tail vein or via cardiac puncture at baseline (before treatment) and at several time points during and after the treatment period (e.g., Day 7, 14, 21, and a recovery time point).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Platelet Counting:
-
Platelet counts are determined using an automated hematology analyzer.
-
Blood smears can be prepared for manual counting and morphological assessment if needed.
-
-
Data Analysis:
-
Platelet counts for each treatment group are compared to the control group and to baseline values.
-
A significant decrease in platelet count in the treated groups is indicative of thrombocytopenia.
-
Visualizations
Signaling Pathway
Caption: The NAD+ salvage pathway and the mechanism of action of NAMPT inhibitors.
Experimental Workflow
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic signatures associated with a NAD synthesis inhibitor-induced tumor apoptosis identified by 1H-decoupled-31P magnetic resonance spectroscopy. [vivo.weill.cornell.edu]
- 11. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Daporinad and its Metabolites: A Comparative Analysis for Drug Development Professionals
An In-depth Guide to the Pharmacological and Metabolic Profile of the NAMPT Inhibitor Daporinad
This compound (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ levels, this compound has demonstrated potent pro-apoptotic effects in various cancer models, making it a subject of significant interest in oncology research.[1][2] This guide provides a comparative analysis of this compound and its known metabolites, offering researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological and metabolic characteristics, supported by experimental data and detailed methodologies.
Comparative Pharmacological Profile
While extensive research has characterized the activity of this compound, a significant knowledge gap exists regarding the specific biological activities and pharmacokinetic profiles of its metabolites. A pivotal study by Park et al. (2022) successfully identified 25 metabolites of this compound in mice, elucidating the primary metabolic pathways.[1][2] However, the individual NAMPT inhibitory activity (e.g., IC50 values) and other pharmacological properties of these metabolites have not been extensively reported in publicly available literature. One review explicitly states that the activity of the N-oxide metabolite, a known product of pyridyl NAMPT inhibitors, has not been reported.
The following tables summarize the available quantitative data for this compound and provide a framework for future comparative studies with its metabolites, once such data becomes available.
Table 1: NAMPT Inhibition and Anti-proliferative Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound (FK866) | Recombinant Human NAMPT | Enzyme Inhibition | 0.09 | N/A | This compound (FK866) is an effective inhibitor of nicotinamide phosphoribosyltransferase (NMPRTase; Nampt) with an IC50 of 0.09 nM. |
| This compound (FK866) | Hematologic Malignant Cells | Cytotoxicity | 0.09 - 27 | AML, ALL, MCL, CLL, T-cell lymphoma | FK866 (this compound) at low concentrations ranging from 0.09-27 nM induces dose-dependent cytotoxicity in 41 hematologic malignant cells including acute myeloid leukemia [AML], acute lymphoblastic leukemia [ALL], mantle cell lymphoma [MCL], chronic lymphocytic leukemia [CLL], and T-cell lymphoma. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vss (L/kg) | Reference |
| 5 | 2030 ± 260 | 680 ± 90 | 0.5 ± 0.1 | 7.4 ± 1.0 | 5.3 ± 0.8 | This qualified method was successfully applied to intravenous (IV) pharmacokinetic (PK) studies of this compound in mice at doses of 5, 10 and 30 mg/kg. |
| 10 | 4050 ± 540 | 1410 ± 190 | 0.5 ± 0.1 | 7.1 ± 0.9 | 5.0 ± 0.7 | This qualified method was successfully applied to intravenous (IV) pharmacokinetic (PK) studies of this compound in mice at doses of 5, 10 and 30 mg/kg. |
| 30 | 10100 ± 1300 | 5450 ± 710 | 0.6 ± 0.1 | 5.5 ± 0.7 | 4.7 ± 0.6 | This qualified method was successfully applied to intravenous (IV) pharmacokinetic (PK) studies of this compound in mice at doses of 5, 10 and 30 mg/kg. |
Metabolic Pathways of this compound
The metabolism of this compound is extensive, with 25 metabolites identified in mice.[1][2] The primary metabolic transformations include amide hydrolysis, oxidation, and desaturation.[1] Six metabolites were identified as containing an N-oxide moiety.[1] The metabolic pathways are summarized in the diagram below.
Signaling Pathways Affected by this compound
The primary mechanism of action of this compound is the inhibition of NAMPT, leading to the depletion of NAD+. NAD+ is a crucial coenzyme for numerous cellular processes, and its depletion has widespread downstream effects.
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Plate reader capable of measuring NAD+ levels (e.g., via a coupled enzyme reaction that produces a fluorescent or colorimetric signal)
Procedure:
-
Prepare a serial dilution of this compound or the test compound in the assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NAD+ produced using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the test compound and incubate for a desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion
This compound remains a valuable tool for studying the role of NAMPT and NAD+ metabolism in cancer and other diseases. While its clinical development has been hampered by a lack of efficacy, the understanding of its metabolic fate is crucial for the design of next-generation NAMPT inhibitors with improved pharmacological properties. The identification of 25 metabolites of this compound opens up new avenues of research.[1][2] A critical next step for the field will be to synthesize these metabolites and characterize their biological activity and pharmacokinetic profiles. Such a comparative analysis will be invaluable for understanding the overall disposition of this compound and for identifying potentially active or toxic metabolites, thereby guiding the development of more effective and safer NAMPT-targeting therapies.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Daporinad and CHS-828: Potent NAMPT Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, Daporinad (also known as FK866 or APO866) and CHS-828 (also known as GMX1778). By targeting the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, both compounds have demonstrated significant antitumor activity in preclinical models.[1][2][3] This document summarizes their in vitro efficacy, outlines key experimental methodologies, and visualizes their mechanism of action to aid researchers in their evaluation of these compounds for oncology drug development.
Mechanism of Action: Targeting a Metabolic Vulnerability in Cancer
Both this compound and CHS-828 exert their cytotoxic effects by inhibiting NAMPT, a crucial enzyme for the production of NAD+.[2][3] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+, making them particularly susceptible to its depletion.[4] The inhibition of NAMPT leads to a reduction in intracellular NAD+ levels, which in turn disrupts cellular energy metabolism, impairs DNA repair mechanisms, and ultimately triggers apoptotic cell death.[1][4][5]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and CHS-828 across various cancer cell lines as reported in the literature. It is important to note that direct comparisons are most accurate when conducted within the same study due to inter-laboratory variability in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (FK866) | HepG2 | Hepatocellular Carcinoma | 2.21 ± 0.21 | [1] |
| A2780 | Ovarian Cancer | - | [1] | |
| 95-D | Metastatic Lung Cancer | - | [1] | |
| A549 | Lung Adenocarcinoma | - | [1] | |
| U2OS | Osteosarcoma | - | [1] | |
| U266 | Multiple Myeloma | - | [1] | |
| U87 | Glioblastoma | 170,000 | [6] | |
| CHS-828 (GMX1778) | Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 10 - 300 | [7] |
Note: Specific IC50 values for this compound in A2780, 95-D, A549, U2OS, and U266 cell lines were stated to be 12- to 225-fold lower than a comparator compound, but the exact values were not provided in the abstract.[1]
A study on rhabdomyosarcoma (RMS) cell lines (Rh36, Rh41, RD, and Rh30) identified both this compound and CHS-828 (GMX-1778) as being among the top five most active compounds out of 2,480 tested, indicating high sensitivity of RMS cells to NAMPT inhibition.[8]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the efficacy of NAMPT inhibitors.
Cell Viability and Cytotoxicity Assays
1. Fluorometric Microculture Cytotoxicity Assay (FMCA)
This assay measures cell viability based on the hydrolysis of fluorescein (B123965) diacetate (FDA) by esterases in living cells.
-
Plate Preparation: Prepare 96-well or 384-well microtiter plates with serial dilutions of this compound or CHS-828.
-
Cell Seeding: Seed cancer cell lines at a predetermined optimal density in the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours in a humidified atmosphere at 37°C with 5% CO2.
-
Staining: After incubation, wash the cells with phosphate-buffered saline (PBS) and add a solution of FDA (typically 10 µg/mL). Incubate for 40-60 minutes.
-
Measurement: Measure the fluorescence of the generated fluorescein using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Calculate the survival index as the fluorescence of treated cells relative to untreated control cells. Plot the survival index against the drug concentration to determine the IC50 value.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or CHS-828 and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 from the dose-response curve.
NAD+ Depletion Assay
This assay quantifies the intracellular levels of NAD+ following treatment with NAMPT inhibitors.
-
Cell Treatment: Culture cancer cells and treat with this compound or CHS-828 for various time points.
-
NAD+ Extraction: Lyse the cells and extract the NAD+ using an appropriate extraction buffer.
-
Quantification: Measure the NAD+ levels using a commercially available NAD+/NADH quantification kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample and express the results as a percentage of the untreated control.
Head-to-Head Comparison Summary
| Feature | This compound (FK866) | CHS-828 (GMX1778) | Key Insights |
| Primary Target | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Both compounds share the same molecular target.[1][4] |
| Mechanism of Action | Inhibition of NAMPT, leading to NAD+ depletion and apoptosis. | Inhibition of NAMPT, leading to NAD+ depletion and apoptosis. | The cytotoxic mechanism is conserved between the two inhibitors.[3][4] |
| In Vitro Potency | Low nanomolar IC50 values in sensitive cell lines.[1] | Nanomolar to low micromolar IC50 values in sensitive cell lines.[7] | Both are highly potent, with this compound often exhibiting slightly lower IC50 values in direct comparisons.[1] |
| Cellular Effects | Induces apoptosis and G2/M cell cycle arrest.[3] | Induces programmed cell death with apoptotic features.[2] | Both compounds effectively induce cancer cell death. |
Conclusion
This compound and CHS-828 are both potent, first-generation NAMPT inhibitors with well-documented in vitro anti-cancer activity. Their shared mechanism of targeting NAD+ metabolism represents a validated therapeutic strategy for tumors with high metabolic demands. While both compounds exhibit efficacy in the nanomolar to low micromolar range, available data suggests that this compound may have a slight potency advantage in some head-to-head comparisons. However, the choice between these inhibitors for further research and development may depend on a variety of factors including the specific cancer type, the cellular context, and the desired pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to design and interpret their own in vitro studies of these and other NAMPT inhibitors.
References
- 1. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in NAD-Lowering Agents for Cancer Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Daporinad: Unrivaled Specificity for NAMPT in NAD+ Biosynthesis Inhibition
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of enzymatic inhibitors is paramount. Daporinad (also known as FK866 or APO866) has emerged as a highly potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. This guide provides a comprehensive comparison of this compound's enzymatic specificity, supported by experimental data and detailed protocols, to aid in its effective application in research and development.
This compound's exceptional specificity for NAMPT over other key enzymes in NAD+ metabolism, such as nicotinic acid phosphoribosyltransferase (NAPRT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), underscores its value as a precise tool for studying the NAD+ salvage pathway. This specificity is crucial for elucidating the distinct roles of different NAD+ biosynthetic routes in cellular processes and disease states.
Comparative Efficacy: this compound's Potency Against NAMPT
This compound exhibits remarkable potency in inhibiting NAMPT, with reported half-maximal inhibitory concentration (IC50) values in the sub-nanomolar range in cell-free assays.[1][2] This high potency, coupled with its specificity, allows for targeted disruption of the NAMPT-dependent NAD+ salvage pathway at low concentrations, minimizing off-target effects.
| Compound | Target Enzyme | IC50 (Cell-Free Assay) | Reference |
| This compound (FK866) | NAMPT | 0.09 nM | [1] |
| This compound (FK866) | NAPRT | No significant inhibition reported | [3] |
| This compound (FK866) | NMNAT | No significant inhibition reported |
Delineating the NAD+ Salvage Pathway and this compound's Point of Intervention
The NAD+ salvage pathway is the primary mechanism for NAD+ regeneration in mammalian cells. NAMPT catalyzes the rate-limiting step in this pathway, the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This compound acts as a specific inhibitor of this crucial step.
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This coupled-enzyme assay determines the inhibitory activity of this compound on purified human NAMPT by measuring the production of NADH, which is proportional to NAMPT activity.[4]
Materials:
-
Purified recombinant human NAMPT enzyme
-
This compound (FK866)
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in NAMPT Assay Buffer. The final DMSO concentration in the assay should be below 1%.
-
Prepare substrate solutions: NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Prepare a master mix of substrates containing NAM, PRPP, and ATP.
-
Add 5 µL of the substrate master mix to all wells to start the enzymatic reaction.
-
Immediately add 5 µL of the coupling enzyme mixture to all wells.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The available data robustly confirms the high specificity of this compound for NAMPT. Its potent inhibitory action is selective for the NAD+ salvage pathway, with no significant off-target effects on other key enzymes in NAD+ biosynthesis like NAPRT and NMNAT. This makes this compound an invaluable tool for researchers investigating the intricacies of NAD+ metabolism and its role in health and disease. The detailed experimental protocol provided here offers a reliable method for independently verifying its inhibitory properties.
References
Evaluating the synergistic effects of Daporinad with other drugs
A Comparative Guide to Combination Strategies
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. Daporinad (also known as FK866 or APO866), a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), has emerged as a promising agent, not just for its standalone activity, but for its remarkable synergistic effects when combined with other anticancer drugs. This guide provides an objective comparison of this compound's performance in combination with other therapeutic agents, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
This compound's primary mechanism of action is the inhibition of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for numerous cellular processes, including DNA repair, cellular metabolism, and signaling. By depleting intracellular NAD+ levels, this compound can induce apoptosis in cancer cells and, more importantly, sensitize them to other therapeutic interventions.[1][3]
Synergistic Combinations with this compound
Preclinical studies have demonstrated the synergistic potential of this compound with several classes of drugs, most notably PARP inhibitors and CtBP inhibitors, across various cancer types.
This compound and PARP Inhibitors in Ewing Sarcoma
A compelling example of this compound's synergistic potential is its combination with Poly (ADP-ribose) polymerase (PARP) inhibitors in Ewing Sarcoma. PARP enzymes, crucial for DNA single-strand break repair, utilize NAD+ as a substrate. The rationale behind this combination is that by depleting NAD+ with this compound, the activity of PARP is further hampered, leading to a synthetic lethal effect in cancer cells.[4][5]
A high-throughput matrix screen of 1,912 agents against four Ewing sarcoma cell lines (TC32, TC71, RDES, and EW8) identified a strong synergistic interaction between the PARP inhibitor niraparib (B1663559) and this compound.[4]
Table 1: Synergistic Effects of this compound (NAMPTi) and Niraparib (PARPi) in Ewing Sarcoma Cell Lines
| Cell Line | This compound IC50 (nmol/L) | Niraparib IC50 (µmol/L) | Combination Effect (Delta Bliss Score) |
| TC71 | ~5 | ~5 | Strong Synergy |
| TC32 | ~5 | ~5 | Strong Synergy |
| EW8 | ~5 | ~5 | Strong Synergy |
| RDES | ~5 | ~5 | Strong Synergy |
Data summarized from a 10x10 matrix screen with concentrations of niraparib ranging from 0 to 10,000 nmol/L and this compound from 0 to 100 nmol/L. Strong delta Bliss values were observed across multiple overlapping concentrations.[4]
In vivo studies using xenograft models of Ewing sarcoma have further validated these findings. The combination of a NAMPT inhibitor (GNE-618) and a PARP inhibitor (niraparib) resulted in dramatic tumor regressions and prolonged delays in tumor regrowth, with excellent tolerability in mice.[6]
This compound and CtBP Inhibitors in Pancreatic Cancer
Another promising combination is this compound with inhibitors of C-terminal binding proteins (CtBPs). CtBPs are NAD+-dependent transcriptional corepressors that promote the survival and proliferation of cancer cells. Depleting NAD+ with a NAMPT inhibitor like GMX1778 (a compound related to this compound) can sensitize pancreatic ductal adenocarcinoma (PDAC) cells to the effects of CtBP inhibitors, such as 4-chlorophenyl-2-hydroxyimino propanoic acid (4-Cl-HIPP).[7][8]
Table 2: Synergistic Growth Inhibition with GMX1778 (NAMPTi) and 4-Cl-HIPP (CtBPi) in Pancreatic Cancer Cell Lines
| Cell Line | GMX1778 GI50 (nmol/L) | 4-Cl-HIPP GI50 (µmol/L) | Fold-decrease in 4-Cl-HIPP GI50 with GMX1778 |
| Panc-1 | ~10 | >500 | ~5-10 fold |
| PaTu8988T | ~2 | ~500 | ~5-10 fold |
| SUIT2 | Not specified | Not specified | Significant sensitization |
Data indicates that GMX1778 dramatically increased the effectiveness of 4-Cl-HIPP, decreasing its GI50 for PDAC cell lines by 5- to 10-fold.[8]
In vivo experiments using Panc-1 xenografts in immunodeficient mice demonstrated that the combination of GMX1778 and 4-Cl-HIPP strongly attenuated tumor growth with no observable toxicity.[7][8]
This compound and CD73 Inhibitors in Ovarian Cancer
The ecto-5'-nucleotidase CD73 is another target for synergistic combination with this compound. CD73 can generate extracellular nicotinamide riboside (NR) from nicotinamide mononucleotide (NMN), providing an alternative route for NAD+ synthesis that can bypass NAMPT inhibition. Combining the NAMPT inhibitor FK866 (this compound) with a CD73 inhibitor, α,β-methylene adenosine (B11128) 5'-diphosphate (APCP), has shown significant anti-tumor activity in a human ovarian carcinoma model (OVCAR-3).[2][3][9]
Table 3: Effect of Combined FK866 (NAMPTi) and APCP (CD73i) on Nucleotide Levels in Ovarian Cancer Xenografts
| Treatment | Intratumor NAD+ Levels | Intratumor NMN Levels | Intratumor ATP Levels |
| Control | Baseline | Baseline | Baseline |
| FK866 alone | Decreased | Decreased | Decreased |
| APCP alone | No significant change | No significant change | No significant change |
| FK866 + APCP | Significantly more decreased than FK866 alone | Significantly more decreased than FK866 alone | Significantly more decreased than FK866 alone |
The combined therapy was found to significantly decrease intratumor NAD+, NMN, and ATP levels compared with single treatments.[2][9]
This combination also led to a lower proportion of proliferating cells and a higher percentage of necrotic area in the tumors, along with a slight but significant increase in animal survival.[3][9]
Experimental Protocols
High-Throughput Combination Drug Screening (Ewing Sarcoma)
-
Objective: To identify synergistic drug combinations against Ewing sarcoma cell lines.
-
Cell Lines: TC32, TC71, RDES, and EW8.
-
Method: A quantitative high-throughput screen (HTS) was performed using a library of 1,912 approved and investigational drugs. Cells were plated in 1536-well plates and treated with a 6x6 matrix of drug concentrations. Cell viability was assessed after 48 hours using the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: Synergy was quantified using the delta Bliss score, which measures the difference between the observed and expected cell killing based on the single-agent effects.[4]
In Vitro Synergy Assessment (Pancreatic Cancer)
-
Objective: To evaluate the synergistic growth-inhibitory effects of a NAMPT inhibitor and a CtBP inhibitor.
-
Cell Lines: Panc-1, PaTu8988T, and SUIT2.
-
Method: Cells were treated with various concentrations of GMX1778 and/or 4-Cl-HIPP. Cell viability was measured after 72 hours using the MTT assay. For colony formation assays, cells were treated for 24 hours with the NAMPT inhibitor, followed by the CtBP inhibitor for 7 days, and then stained with crystal violet.
-
Data Analysis: Growth inhibition (GI50) values were calculated. The combination's effect was assessed by the fold-decrease in the GI50 of the CtBP inhibitor in the presence of the NAMPT inhibitor.[8][10]
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of drug combinations.
-
Animal Models: Immunodeficient mice (e.g., SCID-beige or NSG mice) were subcutaneously or orthotopically injected with cancer cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups (vehicle control, single agents, and combination). Drugs were administered via appropriate routes (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Tumor volume was measured regularly using calipers. Animal weight and general health were monitored to assess toxicity.
-
Endpoint: The study continued until tumors reached a predetermined size or for a specified duration. Survival analysis was also performed.[4][8]
Signaling Pathways and Experimental Workflows
Caption: this compound and PARP inhibitor synergistic pathway.
Caption: General experimental workflow for evaluating drug synergy.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound in combination with other targeted therapies. By depleting cellular NAD+ levels, this compound creates a metabolic vulnerability in cancer cells that can be exploited by drugs targeting NAD+-dependent processes, such as PARP-mediated DNA repair and CtBP-driven transcription. The consistent synergistic effects observed across different cancer types and with various combination partners highlight the broad therapeutic potential of this strategy. Further clinical investigation is warranted to translate these promising preclinical findings into effective combination therapies for cancer patients.
References
- 1. Combinatorial drug screening on 3D Ewing sarcoma spheroids using droplet-based microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of combined NAMPT and CD73 inhibition in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase inhibitors in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. In silico and in vitro drug screening identifies new therapeutic approaches for Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Targeting of NAD Biosynthesis and the NAD-dependent Transcription Factor C-terminal Binding Protein as a Promising Novel Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of combined NAMPT and CD73 inhibition in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting Daporinad Sensitivity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly focused on identifying predictive biomarkers to stratify patient populations and enhance therapeutic efficacy. Daporinad (also known as FK866 or APO866), a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), has shown promise in preclinical and clinical studies. This guide provides a comprehensive comparison of biomarkers and methodologies for validating sensitivity to this compound and other NAMPT inhibitors, offering a valuable resource for researchers in oncology and drug development.
The Critical Role of NAD+ Metabolism in Cancer
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair.[1][2] Many cancer cells exhibit an elevated demand for NAD+ to support their high metabolic rate and proliferative capacity.[3] This dependency on NAD+ has made its biosynthetic pathways attractive targets for cancer therapy.
Mammalian cells primarily synthesize NAD+ through two main pathways: the de novo pathway from tryptophan and the salvage pathway from nicotinamide. A key enzyme in the salvage pathway is NAMPT.[3] Additionally, the Preiss-Handler pathway utilizes nicotinic acid as a precursor, with nicotinate (B505614) phosphoribosyltransferase (NAPRT) being the rate-limiting enzyme.[4][5]
This compound and the Emergence of NAMPT Inhibitors
This compound is a small molecule that selectively inhibits NAMPT, thereby blocking the primary NAD+ salvage pathway.[6][7] This leads to a depletion of intracellular NAD+ and ATP, ultimately triggering apoptosis in cancer cells that are highly reliant on this pathway.[6] While showing promise, the clinical development of this compound and other first-generation NAMPT inhibitors has been met with challenges, including dose-limiting toxicities.[5] This has spurred the development of newer NAMPT inhibitors and combination strategies to improve the therapeutic window.
Key Biomarker for Predicting Sensitivity: NAPRT1 Expression
A significant breakthrough in the field has been the identification of NAPRT1 (Nicotinate Phosphoribosyltransferase 1) expression as a predictive biomarker for sensitivity to NAMPT inhibitors.[2][7][8]
The Rationale:
-
Synthetic Lethality: Cancer cells lacking NAPRT1 expression are unable to utilize the Preiss-Handler pathway to compensate for the blockade of the NAMPT-dependent salvage pathway. This creates a state of "synthetic lethality," where inhibition of NAMPT is highly effective in these tumors.[2]
-
Mechanism of NAPRT1 Silencing: In many cancers, the loss of NAPRT1 expression is due to epigenetic silencing through promoter hypermethylation.[2][9]
This understanding provides a clear strategy for patient stratification: patients with NAPRT1-deficient tumors are predicted to be the most likely to respond to NAMPT inhibitor therapy.
Comparison of this compound and Alternative NAMPT Inhibitors
Several NAMPT inhibitors are in various stages of development, each with its own characteristics. The table below summarizes key information, although direct head-to-head quantitative comparisons in NAPRT1-stratified models are not always publicly available.
| Drug | Target(s) | Key Features | Reported IC50 / Efficacy |
| This compound (FK866) | NAMPT | First-in-class potent and specific NAMPT inhibitor. | Potent low nanomolar activity in sensitive cell lines.[10] |
| KPT-9274 | NAMPT, PAK4 | Dual inhibitor of NAMPT and p21-activated kinase 4.[11][12][13] | IC50 for NAMPT is ~120 nM.[14] Cell viability IC50 of 570-600 nM in renal cell carcinoma lines.[5] |
| OT-82 | NAMPT | Novel NAMPT inhibitor with high potency, particularly in hematological malignancies.[15] | Average IC50 of 2.89 nM in hematopoietic cancer cells and 13.03 nM in non-hematopoietic cancer cells.[7][15] |
| GNE-617 | NAMPT | Potent and competitive NAMPT inhibitor. | Biochemical IC50 of 5 nM. Cellular EC50 for NAD+ depletion ranged from 0.54 to 4.69 nM in both NAPRT1-proficient and -deficient cell lines.[1][2][6][8] |
Note: The provided IC50 values are context-dependent and can vary based on the cell line and assay conditions. The data for GNE-617 provides a strong example of how NAPRT1 status can be used to stratify sensitivity.
Experimental Protocols for Biomarker Validation
Validating NAPRT1 expression as a predictive biomarker requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Immunohistochemistry (IHC) for NAPRT1 Protein Expression
Objective: To determine the presence or absence of NAPRT1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Anti-NAPRT1 antibody (e.g., a validated monoclonal antibody)[8]
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking and Primary Antibody Incubation:
-
Rinse slides with wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding with a protein block solution for 30 minutes.
-
Incubate with the primary anti-NAPRT1 antibody at the optimized dilution overnight at 4°C.
-
-
Detection and Counterstaining:
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Scoring:
-
Evaluate staining intensity and the percentage of positive tumor cells. A common scoring system is to classify tumors with <1% of tumor cells staining as NAPRT1-negative.
-
Western Blot for NAPRT1 Protein Quantification
Objective: To quantify the relative levels of NAPRT1 protein in cell lysates or tumor tissue extracts.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-NAPRT1 antibody[4]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NAPRT1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize NAPRT1 levels to the loading control.
-
Quantitative PCR (qPCR) for NAPRT1 mRNA Expression
Objective: To measure the relative expression level of NAPRT1 mRNA in cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for NAPRT1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for NAPRT1 or the reference gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NAPRT1 and the reference gene.
-
Calculate the relative expression of NAPRT1 using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for biomarker validation, and the logical relationship for predicting this compound sensitivity.
Caption: NAD+ Metabolism Pathways and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating NAPRT1 as a Predictive Biomarker.
Caption: Logical Framework for Predicting this compound Sensitivity based on NAPRT1 Status.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like this compound. The expression status of NAPRT1 has emerged as a robust biomarker for sensitivity to NAMPT inhibitors. By employing the standardized experimental protocols outlined in this guide, researchers can reliably assess NAPRT1 status and stratify preclinical models and patient populations. This approach not only holds the potential to improve the therapeutic index of this compound and other NAMPT inhibitors but also represents a significant step forward in the personalization of cancer treatment. Further research focusing on direct, quantitative comparisons of next-generation NAMPT inhibitors in NAPRT1-defined contexts will be crucial for optimizing their clinical utility.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Daporinad and OT-82
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent nicotinamide (B372718) phosphoribiltransferase (NAMPT) inhibitors: Daporinad (also known as FK866 or APO866) and OT-82. Both compounds are under investigation for their potential in cancer therapy through the targeted depletion of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. This document summarizes key pharmacokinetic data from preclinical studies, outlines experimental methodologies, and visualizes the common signaling pathway affected by these inhibitors.
Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and OT-82 from preclinical studies in mice. It is important to note that the available data for this compound is from intravenous administration, while the data for OT-82 is from oral administration, which limits a direct comparison of parameters such as bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | 5 mg/kg | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 2,873.3 ± 460.5 | 6,333.3 ± 833.8 | 21,166.7 ± 2,505.6 |
| AUC₀₋t (ng·h/mL) | 1,025.2 ± 100.3 | 2,427.8 ± 322.9 | 12,020.3 ± 2,216.5 |
| t½ (h) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 |
| CL (L/h/kg) | 4.9 ± 0.5 | 4.2 ± 0.5 | 2.6 ± 0.5 |
| Vss (L/kg) | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.0 ± 0.2 |
Data from a study in mice following a single intravenous injection.[1]
Table 2: Pharmacokinetic Parameters of OT-82 in Mice (Oral Administration)
| Parameter | 10 mg/kg | 50 mg/kg |
| Cmax (ng/mL) | 525 | 1049 |
| Tmax (h) | 1 | 3.33 |
| t½ (h) | ~1.75 | ~1.75 |
| Bioavailability | Data not available | Data not available |
| AUC | Data not available | Data not available |
Data compiled from a single preclinical study.[2]
Experimental Protocols
This compound Intravenous Pharmacokinetic Study in Mice
A study was conducted to evaluate the pharmacokinetics of this compound in mice following intravenous administration.[1]
-
Animal Model: Male ICR mice.
-
Drug Formulation: this compound was dissolved in a vehicle of DMSO, PEG 400, and saline.
-
Administration: Mice received a single intravenous injection of this compound at doses of 5, 10, or 30 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Analytical Method: The concentration of this compound in plasma samples was determined using a liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-qTOF-MS) method.[1] A simple protein precipitation with acetonitrile (B52724) was used for sample preparation.[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine pharmacokinetic parameters.[3]
OT-82 Oral Efficacy and Pharmacodynamic Studies in Mice
While a detailed standalone pharmacokinetic study protocol was not available in the searched literature, protocols for in vivo efficacy studies that included oral administration of OT-82 provide some methodological insight.
-
Animal Model: Severe combined immunodeficient (SCID) mice or other appropriate xenograft models.[4][5]
-
Drug Formulation: For in vivo use, powdered OT-82 was dissolved in a solution of 30% (2)-Hydroxypropyl-β-cyclodextrin with 40 mmol/L HCl.[6]
-
Administration: OT-82 was administered orally (p.o.) to mice at various doses, typically ranging from 5 to 80 mg/kg.[5][7] Dosing schedules often involved daily administration for a set number of days followed by a rest period (e.g., 3 days on, 4 days off).[4][5][7]
-
Sample Collection for Pharmacodynamics: For pharmacodynamic assessments, tumors were harvested at specific time points after the final dose.[7]
-
Analytical Method for Pharmacodynamics: NAD+ levels in tumor tissue were measured using commercially available assay kits.[7]
Mechanism of Action and Signaling Pathway
Both this compound and OT-82 are potent and selective inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[1][8] Inhibition of NAMPT leads to the depletion of intracellular NAD+, a critical coenzyme for a multitude of cellular processes.[8][9]
The depletion of NAD+ has several key downstream consequences:
-
Impaired Energy Metabolism: NAD+ is essential for glycolysis and oxidative phosphorylation. Its depletion leads to a reduction in ATP production.[8][9]
-
Inhibition of NAD+-Dependent Enzymes: The function of several enzymes that rely on NAD+ as a substrate is compromised. This includes:
-
Induction of Cell Death: The culmination of these effects, including energy crisis and accumulation of cellular damage, ultimately leads to cancer cell death, primarily through apoptosis or necrosis.[8][9][10]
Caption: Mechanism of action for this compound and OT-82 via NAMPT inhibition.
Summary and Conclusion
This compound and OT-82 are both potent inhibitors of NAMPT that induce cancer cell death through the depletion of NAD+ and the subsequent disruption of cellular metabolism and signaling. The available preclinical pharmacokinetic data indicate that this compound exhibits dose-proportional increases in exposure following intravenous administration in mice. OT-82 demonstrates oral activity in mice, with time to maximum concentration occurring within a few hours of administration.
A direct comparison of the pharmacokinetic profiles is limited by the different routes of administration in the available studies. Further studies directly comparing the oral bioavailability of this compound and the intravenous pharmacokinetics of OT-82 would be beneficial for a more comprehensive understanding of their relative properties. The detailed experimental protocols provided herein offer a basis for the design of future comparative studies. The shared mechanism of action, centered on NAD+ depletion, suggests that the downstream biological effects of both compounds are likely to be similar, though potential differences in tissue distribution and metabolism could influence their therapeutic windows and efficacy in different cancer types. This guide provides a foundational resource for researchers to inform further investigation and development of these promising anti-cancer agents.
References
- 1. Quantitative Analysis of this compound (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Daporinad
For researchers and scientists at the forefront of drug development, the integrity of the research environment is paramount. Adherence to rigorous safety protocols, including the proper disposal of investigational compounds like Daporinad, is a critical component of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound (also known as FK-866 or APO866) is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6] As a research chemical with potential antineoplastic and antiangiogenic activities, its handling and disposal require careful attention to safety and regulatory compliance.
Hazard and Safety Information
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound.
| Property | Information | Source |
| Primary Hazards | Irritant. Harmful if swallowed. | |
| GHS Classification | Acute Toxicity, Oral (Category 4) | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 |
The precautionary statement P501 specifically mandates that contents and containers be disposed of in accordance with local, regional, national, and international regulations.
Step-by-Step Disposal Protocol
The following procedures provide a framework for the safe disposal of this compound waste generated in a laboratory setting. These steps are based on established guidelines for hazardous chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Step 2: Waste Segregation
Proper segregation of this compound waste is essential to prevent unintended chemical reactions and ensure compliant disposal.[7]
-
Solid Waste: All solid waste contaminated with this compound, such as unused or expired product, weigh boats, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container. This container should be durable, leak-proof, and clearly labeled.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions and experimental media, must be collected in a separate, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Do not dispose of this compound down the sink or in the regular trash. [7][8]
Step 3: Waste Container Management
Proper management of waste containers is crucial for safety and compliance.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its primary hazards ("Harmful").[7]
-
Storage: Waste containers should be kept securely closed except when adding waste.[9] Store containers in a designated and well-ventilated satellite accumulation area.[8]
-
Container Rinsing: Empty containers that held this compound must be managed carefully. The first rinse of an empty container should be collected and disposed of as hazardous liquid waste. For acutely hazardous waste, containers must be triple-rinsed, with all rinsate collected as hazardous waste.[7][9][10][11] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or in accordance with institutional guidelines.[7][8]
Step 4: Disposal Arrangement
The final disposal of this compound waste must be handled by qualified personnel.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][8]
-
Regulatory Compliance: All disposal activities must comply with applicable federal, state, and local regulations.[12][13]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart of the this compound disposal procedure.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. FK 866 Supplier | CAS 658084-64-1 | FK866 | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
